molecular formula C8H8F3N B113375 3-Amino-5-methylbenzotrifluoride CAS No. 96100-12-8

3-Amino-5-methylbenzotrifluoride

Cat. No.: B113375
CAS No.: 96100-12-8
M. Wt: 175.15 g/mol
InChI Key: WYDJMBLMXGCHOL-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzotrifluoride is a versatile benzotrifluoride derivative that serves as a critical building block in advanced chemical synthesis. Its primary research value lies in its application as a key intermediate for the development of novel active compounds in the pharmaceutical and agrochemical industries. The compound's structure, featuring both an amino group and a metabolically stable trifluoromethyl group on the aromatic ring, makes it a valuable scaffold for constructing target molecules with enhanced physicochemical properties. In pharmaceutical research, this intermediate is utilized in the synthesis of more complex molecules for the discovery and development of new therapeutic agents. Similarly, in agrochemical research, it is employed to create innovative crop protection products. The presence of the trifluoromethyl group is a common strategy in modern research to improve a compound's metabolic stability, lipophilicity, and overall bioavailability. As a high-value intermediate, this compound enables researchers to explore new chemical spaces in the development of proprietary substances, driving innovation in multiple fields of specialty chemistry. This product is intended for use in a controlled laboratory setting by qualified professionals and is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F3N/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJMBLMXGCHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372223
Record name 3-Methyl-5-trifluoromethylaniline
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96100-12-8
Record name 3-Methyl-5-trifluoromethylaniline
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Record name 3-Amino-5-methylbenzotrifluoride
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal and process chemistry. The trifluoromethyl group (-CF3), in particular, is highly valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8), also known as 3-methyl-5-(trifluoromethyl)aniline, has emerged as a critical intermediate, providing a versatile platform for the synthesis of complex, high-value compounds. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights relevant to researchers in the field.

Physicochemical Properties and Structural Attributes

This compound is an off-white solid that possesses a unique combination of functional groups: a nucleophilic amino group, a methyl group, and an electron-withdrawing trifluoromethyl group on an aromatic ring.[3] This distinct substitution pattern governs its reactivity and makes it a valuable synthon.

PropertyValueSource
CAS Number 96100-12-8[4][5]
Molecular Formula C8H8F3N[4]
Molecular Weight 175.15 g/mol [4]
Appearance Off-white solid[3]
IUPAC Name 3-methyl-5-(trifluoromethyl)aniline[4]
pKa (estimated for 3-(trifluoromethyl)aniline) ~3.5[6]
LogP (estimated for 3-(trifluoromethyl)aniline) ~2.1[7]

The presence of the trifluoromethyl group significantly impacts the electronic properties of the aniline ring, reducing the basicity of the amino group compared to non-fluorinated anilines. This modulation of reactivity is a key consideration in synthetic planning.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially viable route to this compound involves a two-step process: the nitration of a suitable benzotrifluoride precursor followed by the reduction of the resulting nitro group.

G cluster_synthesis Synthetic Pathway Start 3-Methylbenzotrifluoride Nitro 3-Methyl-5-nitrobenzotrifluoride Start->Nitro Nitration (HNO3 / H2SO4) Amine This compound Nitro->Amine Reduction (e.g., Catalytic Hydrogenation)

Caption: General synthetic route to this compound.

Experimental Protocol: Reduction of a Nitro Aromatic Precursor

Reaction: Catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.

Materials:

  • 3,5-Bis(trifluoromethyl)nitrobenzene (1 mol)

  • Ethyl acetate (500 g)

  • Palladium on carbon (Pd/C) catalyst (5 g)

  • Autoclave

  • Hydrogen gas source

Procedure:

  • Charge a 1L autoclave with 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500g of ethyl acetate.[6]

  • Add 5g of palladium-carbon catalyst to the mixture.[6]

  • Seal the autoclave and raise the temperature to 60°C.[6]

  • Pressurize the autoclave with hydrogen gas to 2 MPa.[6]

  • Maintain the temperature and pressure for 20 hours with stirring.[6]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by distillation to obtain 3,5-bis(trifluoromethyl)aniline.[6]

Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. The final product should be characterized by NMR and melting point analysis to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a publicly available, citable spectrum for this specific molecule is elusive, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as singlets or complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet around 2.3 ppm.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The methyl carbon will resonate in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ).

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block for more complex molecules with desired biological activities. The amino group serves as a handle for a variety of chemical transformations, allowing for its incorporation into a wide range of scaffolds.

Key Synthetic Transformations

The amino group of this compound is a versatile functional handle for constructing more complex molecules, particularly through carbon-nitrogen and carbon-carbon bond-forming reactions. For drug development professionals, mastering these transformations is key to leveraging the full potential of this intermediate.

G cluster_reactions Key Synthetic Transformations Aniline 3-Amino-5-methyl- benzotrifluoride Amide Amide Derivatives Aniline->Amide Acylation Arylamine Diaryl/Heteroaryl Amines Aniline->Arylamine Buchwald-Hartwig Amination SubstitutedAniline Substituted Anilines Aniline->SubstitutedAniline Suzuki Coupling (after derivatization)

Caption: Key reactions for the derivatization of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] This reaction allows for the coupling of anilines with aryl halides or triflates, providing access to a wide array of diaryl and heteroaryl amines, which are common motifs in pharmaceuticals.

Mechanism Overview:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The aniline displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.

This reaction is highly valued for its functional group tolerance and broad substrate scope.[10]

Suzuki-Miyaura Coupling

While the amino group itself does not directly participate in the Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, transforming the molecule into a suitable coupling partner.[1][11][12] This palladium-catalyzed reaction forms C-C bonds between an organoboron compound and an organic halide or triflate.[11]

Application Workflow:

  • Diazotization and Halogenation (Sandmeyer Reaction): The amino group of this compound can be converted to a diazonium salt, which is then displaced by a halide (e.g., Br, I) to yield a halogenated benzotrifluoride derivative.

  • Suzuki-Miyaura Coupling: The resulting aryl halide can then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents.[1][11]

This two-step sequence dramatically expands the synthetic utility of the starting aniline, enabling the construction of complex biaryl structures that are prevalent in many drug candidates.

Examples in Development

While a specific marketed drug directly synthesized from this compound is not prominently disclosed in public literature, the utility of closely related analogs is well-established. For instance, 3-aminobenzotrifluoride is a known intermediate in the synthesis of the anti-androgen drug bicalutamide and the herbicide fluometuron.[13] Furthermore, substituted trifluoromethyl anilines are key components in the synthesis of numerous kinase inhibitors and other targeted therapies. For example, 3-bromo-5-(trifluoromethyl)aniline is a precursor for an intermediate used in the synthesis of the leukemia drug Nilotinib.[14] These examples underscore the high value of the trifluoromethylaniline scaffold in modern drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions. It is classified as an acute toxicant and an irritant.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of reactive and modulatory functional groups provides a versatile platform for the creation of novel molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage the benefits of fluorine chemistry in their discovery and development programs. The synthetic pathways and transformations discussed in this guide provide a solid foundation for the innovative application of this valuable intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate.
  • Kingsley, S. M., et al. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Grige, A., & Priede, M. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53581.
  • Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-145.
  • Hangzhou Sartort Biopharma Co., Ltd. (n.d.). This compound factory price.
  • An, J., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 89(7), 4586-4594.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • Liotta, D. C., & Zima, G. (1979). Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof. U.S.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • Wang, L., et al. (2022). ESI for EDC-promoted one-step synthesis of Teriflunomide at industrial scale. RSC Advances, 12, 12345-12349.
  • Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6569.
  • Scherer, D. G., & Wampfler, G. L. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. U.S.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.
  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline.
  • Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(62), 35559-35566.
  • ATB. (n.d.). Benzotrifluoride | C7H5F3 | MD Topology | NMR | X-Ray.

Sources

An In-depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylbenzotrifluoride, also known as 3-methyl-5-(trifluoromethyl)aniline, is a substituted aniline that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique structure, featuring an electron-donating amino group and a methyl group, along with a strongly electron-withdrawing trifluoromethyl group on the aromatic ring, imparts distinct physicochemical properties that are highly valuable in medicinal chemistry and materials science.[1] The trifluoromethyl group is particularly significant as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physical properties, spectroscopic data, synthesis, and safe handling of this compound to support its application in research and development.

Molecular Structure and Identification

The structural representation of this compound is fundamental to understanding its reactivity and interactions.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, purification procedures, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 96100-12-8[2]
Molecular Formula C₈H₈F₃N[2]
Molecular Weight 175.15 g/mol [2]
Appearance White to yellow solid
Boiling Point 203.3 °C at 760 mmHg[3]
Melting Point Data not available for this specific isomer. The related compound 3-(Trifluoromethyl)aniline has a melting point of 5-6 °C.[4]
Density Data not available for this specific isomer. The related compound 3-(Trifluoromethyl)aniline has a density of 1.29 g/cm³.[4]
Solubility Data not available. Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane. Sparingly soluble in water.
Storage Room temperature, under an inert atmosphere.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons would appear as multiplets in the aromatic region (typically 6.5-7.5 ppm), with their splitting patterns influenced by their positions relative to the substituents. The amino group protons would likely appear as a broad singlet, and the methyl group protons as a sharp singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (175.15). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the aromatic ring.

Synthesis of this compound

The most common and industrially viable method for the synthesis of substituted anilines like this compound is the reduction of the corresponding nitroaromatic compound, in this case, 3-methyl-5-nitrobenzotrifluoride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-Methyl-5-nitrobenzotrifluoride

This protocol describes a general procedure for the reduction of a nitroarene to an aniline using iron powder in the presence of an acid, a classic and robust method.

Materials:

  • 3-Methyl-5-nitrobenzotrifluoride

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-nitrobenzotrifluoride and ethanol.

  • Addition of Iron: To the stirred solution, add iron powder.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid dropwise to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the excess iron powder and iron salts. Wash the residue with ethanol.

    • Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and basify the solution with sodium carbonate or sodium hydroxide solution to precipitate the aniline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield the pure compound.

Causality behind Experimental Choices:

  • Choice of Reducing Agent: Iron in acidic medium is a cost-effective and efficient reducing agent for nitro groups.[5] Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) is an alternative clean method but requires specialized equipment for handling hydrogen gas.

  • Solvent: Ethanol is a common solvent for this reaction as it dissolves the organic substrate and is compatible with the aqueous acidic conditions.

  • Acid: Hydrochloric acid is used to activate the iron metal and provide the necessary protons for the reduction reaction.

  • Basification: The aniline product forms a salt with the acid in the reaction mixture. Basification is necessary to liberate the free aniline for extraction into an organic solvent.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information:

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H320: Causes eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Drug Development

The presence of the trifluoromethyl group makes this compound a valuable synthon in the development of new pharmaceuticals and agrochemicals. The -CF₃ group can significantly alter the electronic properties of the molecule, improve its metabolic stability by blocking potential sites of oxidation, and increase its lipophilicity, which can enhance cell membrane permeability and bioavailability.[1] As a primary amine, it can be readily derivatized through a variety of reactions, including acylation, alkylation, and diazotization, to introduce further molecular diversity and build more complex and biologically active molecules.

Conclusion

This compound is a key chemical intermediate with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its physical properties, a practical synthetic protocol, and essential safety information. While a complete experimental dataset for this specific isomer is not fully available in the public domain, the information provided, supplemented with data from closely related analogs, offers a robust starting point for researchers and scientists working with this compound. As with any chemical, a thorough literature search and adherence to safe laboratory practices are paramount for its successful and safe application.

References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • 3-(Trifluoromethyl)aniline - Wikipedia. (URL: [Link])
  • This compound | C8H8F3N | CID 2737713 - PubChem. (URL: [Link])

Sources

An In-Depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Amino-5-methylbenzotrifluoride, a critical chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Strategic Importance of this compound in Medicinal Chemistry

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is a substituted aniline that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its value stems from the unique combination of three key structural features on a benzene ring: an amino group, a methyl group, and a trifluoromethyl group.

The amino group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations. It can readily undergo diazotization, acylation, and alkylation, providing a gateway to a diverse range of derivatives.[3] The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature significantly impacts the molecule's reactivity, pKa, lipophilicity, and metabolic stability.[4] The incorporation of a CF3 group is a well-established strategy in modern drug design to enhance a compound's pharmacokinetic and pharmacodynamic profile. The methyl group , in turn, provides an additional point for substitution and can influence the molecule's overall shape and interaction with biological targets.

This strategic combination of functional groups makes this compound a highly sought-after building block for the synthesis of complex, high-value molecules with tailored properties for therapeutic and agricultural applications.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in the laboratory.

Physical Properties
PropertyValueSource
CAS Number 96100-12-8[5][6]
Molecular Formula C8H8F3N[5][6]
Molecular Weight 175.15 g/mol [5]
Appearance Off-white to light beige solid/powder[6]
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
pKa Lower than aniline (approx. 4.6) due to the electron-withdrawing CF3 group[4]
Solubility Generally insoluble in water, soluble in common organic solvents.[7]
Spectroscopic Characterization

The structural features of this compound give rise to a unique spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region, with their chemical shifts influenced by the directing effects of the three substituents. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet in the aliphatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the substituents.

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ). The fragmentation pattern will likely involve the loss of fragments such as HCN, methyl radical, and trifluoromethyl radical, providing further structural confirmation.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially scalable synthesis of this compound involves a two-step process: the nitration of a suitable precursor followed by the reduction of the nitro group.

Synthesis_Workflow Start 3-Methylbenzotrifluoride Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 1-Methyl-3-nitro-5-(trifluoromethyl)benzene Nitration->Nitro_Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Methyl-3-nitro-5-(trifluoromethyl)benzene

Causality: The nitration of 3-methylbenzotrifluoride is an electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, and the methyl group is an ortho-, para-director. The substitution pattern is therefore directed to the positions meta to the CF3 group and ortho/para to the methyl group, leading to the desired 3-nitro-5-methylbenzotrifluoride as a major product.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Addition of Starting Material: Add 3-methylbenzotrifluoride dropwise from the dropping funnel to the nitrating mixture, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will separate as an oil.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-methyl-3-nitro-5-(trifluoromethyl)benzene. Further purification can be achieved by vacuum distillation.

Step 2: Reduction of 1-Methyl-3-nitro-5-(trifluoromethyl)benzene

Causality: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro compounds to the corresponding anilines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity.

Protocol:

  • Reaction Setup: To a hydrogenation vessel, add a solution of 1-methyl-3-nitro-5-(trifluoromethyl)benzene in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (40-50 °C).

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the amino group, with its nucleophilicity and the overall reactivity of the aromatic ring being modulated by the electronic effects of the trifluoromethyl and methyl groups.

Reactivity_Diagram Start This compound Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Acylation Acylation (Acyl Chloride/Anhydride) Start->Acylation Alkylation N-Alkylation Start->Alkylation Sandmeyer Sandmeyer Reaction (CuX) Diazotization->Sandmeyer Halogenation Halogenation Sandmeyer->Halogenation Amide_Formation Amide Formation Acylation->Amide_Formation

Caption: Key reactions of this compound.

Diazotization and Sandmeyer Reactions

The primary amino group can be readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7][8] This diazonium intermediate is highly versatile and can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring, such as halogens, cyano, and hydroxyl groups.[7][9][10] The mechanism involves a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[7][8][10]

Acylation

The amino group of this compound can be acylated using acyl chlorides or anhydrides to form the corresponding amides. However, the electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amino group, which may necessitate slightly harsher reaction conditions or the use of a catalyst compared to the acylation of aniline.[11] Protecting the amino group as an amide is a common strategy to moderate its activating effect and to direct subsequent electrophilic aromatic substitution reactions.

Application in Drug Development: The Synthesis of Nilotinib

A prime example of the utility of this compound derivatives in drug development is in the synthesis of Nilotinib , a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[3][12] A key intermediate in several reported syntheses of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .[12][13][14][15]

Nilotinib_Synthesis Start 3-Amino-5-bromobenzotrifluoride Coupling Ullmann Coupling (4-methylimidazole, CuI) Start->Coupling Intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Coupling->Intermediate Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Nilotinib Nilotinib Amide_Coupling->Nilotinib

Caption: Simplified synthetic route to Nilotinib highlighting the key intermediate.

This intermediate is synthesized from a derivative of 3-aminobenzotrifluoride, such as 3-amino-5-bromobenzotrifluoride, via a copper-catalyzed Ullmann coupling with 4-methylimidazole.[14] The resulting 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is then coupled with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid to form the final Nilotinib drug substance.[3] This example underscores the critical role of trifluoromethylated anilines as key building blocks in the synthesis of modern targeted therapies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal and agricultural chemists. Its unique structural and electronic properties, conferred by the trifluoromethyl group, make it an ideal starting material for the synthesis of complex molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and crop protection agents.

References

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An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Amino-5-methylbenzotrifluoride, a key building block in the pharmaceutical and agrochemical industries. The document delves into the prevalent synthetic strategy, which involves the nitration of 5-methylbenzotrifluoride followed by the reduction of the intermediate, 3-nitro-5-methylbenzotrifluoride. This guide offers a detailed, step-by-step experimental protocol, discusses the mechanistic underpinnings of each reaction, and provides insights into the critical process parameters that ensure a high yield and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Significance of this compound

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique trifluoromethyl (-CF3) and amino (-NH2) functional groups on a methylated benzene ring make it a valuable scaffold for the development of novel therapeutic agents and crop protection products.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The strategic placement of the amino group provides a reactive handle for further molecular elaboration, making this compound a cornerstone in the synthesis of various high-value chemicals.

This guide will focus on the most industrially viable and commonly employed synthetic route to this compound, providing a detailed exploration of the underlying chemical principles and practical experimental procedures.

The Predominant Synthetic Pathway: A Two-Step Approach

The most established and efficient synthesis of this compound commences with the commercially available starting material, 5-methylbenzotrifluoride. The synthesis unfolds in two sequential steps:

  • Electrophilic Aromatic Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring of 5-methylbenzotrifluoride to yield 3-nitro-5-methylbenzotrifluoride.

  • Reduction of the Nitro Group: The conversion of the nitro group in 3-nitro-5-methylbenzotrifluoride to a primary amine (-NH2) to afford the final product, this compound.

This pathway is favored due to the accessibility of the starting material and the generally high yields and selectivity achievable in both steps.

Synthesis_Pathway Start 5-Methylbenzotrifluoride Intermediate 3-Nitro-5-methylbenzotrifluoride Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C or Fe, HCl)

Caption: The primary synthetic route to this compound.

Mechanistic Insights and Experimental Causality

A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis and troubleshooting potential issues.

Step 1: Regioselective Nitration of 5-Methylbenzotrifluoride

The nitration of 5-methylbenzotifluoride is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to this transformation is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

Mechanism of Nitronium Ion Formation:

The nitronium ion then attacks the electron-rich aromatic ring of 5-methylbenzotrifluoride. The regioselectivity of this attack is dictated by the electronic effects of the existing substituents: the methyl group (-CH₃) and the trifluoromethyl group (-CF₃).

  • Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its positive inductive effect (+I) and hyperconjugation. It enriches the electron density at the ortho and para positions.

  • Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful negative inductive effect (-I). It withdraws electron density from the ring, particularly from the ortho and para positions.

In 5-methylbenzotrifluoride, these two groups are in a meta-relationship. The directing effects are therefore cooperative. The methyl group activates the positions ortho and para to it (positions 2, 4, and 6), while the trifluoromethyl group directs incoming electrophiles to the positions meta to it (positions 3 and 5). The position that is activated by the methyl group and also meta to the trifluoromethyl group is position 3. Therefore, the nitration reaction proceeds with high regioselectivity to yield 3-nitro-5-methylbenzotrifluoride .

Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generates intermediate Arenium Ion Intermediate (Sigma Complex) reactant 5-Methylbenzotrifluoride reactant->intermediate Attack by π-electrons product 3-Nitro-5-methylbenzotrifluoride intermediate->product Deprotonation

Caption: Simplified workflow of the electrophilic nitration step.

Step 2: Reduction of 3-Nitro-5-methylbenzotrifluoride

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis, with several reliable methods available. The choice of reducing agent often depends on factors such as cost, scale, functional group tolerance, and safety considerations.

Two of the most common and effective methods are:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel. It is a clean and efficient method, often providing high yields and purity. The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the reduction.

  • Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, most commonly hydrochloric acid (HCl). The reaction generates hydrogen in situ, which then reduces the nitro group. Iron is often preferred due to its low cost and the formation of iron oxides as byproducts, which are generally easy to remove.

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron and two-proton steps, proceeding through nitroso and hydroxylamine intermediates.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the synthesis.

Protocol for the Nitration of 5-Methylbenzotrifluoride

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
5-Methylbenzotrifluoride160.131.281.0160 g
Concentrated Sulfuric Acid (98%)98.081.84-300 mL
Concentrated Nitric Acid (70%)63.011.421.170 mL
Dichloromethane84.931.33-As needed
Saturated Sodium Bicarbonate Solution---As needed
Anhydrous Magnesium Sulfate120.37--As needed

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the concentrated sulfuric acid (300 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add the 5-methylbenzotrifluoride (160 g, 1.0 mol) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding the concentrated nitric acid (70 mL, 1.1 mol) to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the stirred solution of 5-methylbenzotrifluoride in sulfuric acid over a period of 1-2 hours. The internal temperature must be maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approximately 1 kg) with stirring.

  • Allow the ice to melt, and then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-nitro-5-methylbenzotrifluoride as a yellow oil.

  • The crude product can be purified by vacuum distillation to obtain a pale yellow oil.

Expected Yield: 85-95%

Protocol for the Reduction of 3-Nitro-5-methylbenzotrifluoride (Catalytic Hydrogenation)

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
3-Nitro-5-methylbenzotrifluoride205.13~1.40.85174 g
Palladium on Carbon (10 wt. %)---1.7 g
Methanol32.040.792-800 mL
Hydrogen Gas2.02--As needed

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker), add the 3-nitro-5-methylbenzotrifluoride (174 g, 0.85 mol) and methanol (800 mL).

  • Carefully add the 10% palladium on carbon catalyst (1.7 g).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the methanol.

  • The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 90-98%

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
5-MethylbenzotrifluorideC₈H₇F₃160.13Colorless liquid373-16-0
3-Nitro-5-methylbenzotrifluorideC₈H₆F₃NO₂205.13Pale yellow oil7745-76-8
This compoundC₈H₈F₃N175.15Colorless to pale yellow liquid96100-12-8[2][3]

Conclusion

The synthesis of this compound via the nitration of 5-methylbenzotrifluoride and subsequent reduction of the nitro intermediate is a robust and efficient method. A thorough understanding of the principles of electrophilic aromatic substitution and the various available reduction techniques allows for the optimization of this process to achieve high yields and purity. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate, which serves as a critical starting point for the development of new pharmaceuticals and agrochemicals.

References

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Introduction: The Strategic Importance of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Cornerstone Intermediate in Modern Chemical Synthesis

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for enhancing pharmacological and physicochemical properties. Among the repertoire of fluorinated building blocks, this compound (CAS: 96100-12-8), also known as 3-methyl-5-(trifluoromethyl)aniline, has emerged as a critical intermediate. Its unique trifecta of an aromatic ring, a nucleophilic amino group, and a metabolically robust trifluoromethyl group makes it a highly valuable scaffold for constructing complex target molecules with optimized characteristics.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its application, synthesis, and analysis, reflecting field-proven insights and ensuring a foundation of scientific integrity.

Section 1: Core Physicochemical Properties and Specifications

A thorough understanding of a chemical intermediate's properties is the foundation of its effective use. This compound is typically supplied as an off-white to light-colored powder or solid.[1] Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈F₃N[2][3]
Molecular Weight 175.15 g/mol [2][3]
CAS Number 96100-12-8[2]
IUPAC Name 3-methyl-5-(trifluoromethyl)aniline[2]
Boiling Point 203.3 °C at 760 mmHg[3]
Appearance Off-white powder/solid[1]
Purity (Typical) ≥98%[3]
Storage Conditions Room temperature, inert atmosphere, dark place[3]

Section 2: The Trifluoromethyl Group: A Pillar of Medicinal Chemistry

The utility of this compound is fundamentally derived from the properties conferred by the trifluoromethyl (-CF₃) group. This group is not merely a placeholder but a potent modulator of molecular behavior.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically vulnerable methyl or hydrogen group with a -CF₃ group is a well-established strategy to increase a drug candidate's half-life and reduce patient drug load.[2][4]

  • Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter, π = 0.88), which can significantly improve a molecule's ability to permeate cellular membranes. This is critical for oral bioavailability and, in some cases, for crossing the blood-brain barrier.[2]

  • Modulation of Basicity: As a powerful electron-withdrawing group, the -CF₃ substituent significantly reduces the basicity (pKa) of the nearby amino group. This modulation is crucial for optimizing interactions with biological targets and can prevent unwanted off-target effects or improve pharmacokinetic profiles by altering the ionization state at physiological pH.

  • Binding Interactions: The -CF₃ group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[4]

The strategic placement of the -CF₃ group on the aniline scaffold provides a reliable and predictable method for chemists to instill these desirable properties into their lead compounds.[3]

Section 3: Synthesis and Purification Workflow

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A common and logical synthetic route involves the catalytic reduction of a nitro precursor.

Diagram: Representative Synthesis Workflow

A Start: 3-Methyl-5-nitrobenzotrifluoride B Dissolution Solvent: Ethanol or Methanol A->B C Catalyst Addition 10% Palladium on Carbon (Pd/C) B->C D Hydrogenation H₂ gas (balloon or Parr shaker) Room Temperature, 1-4 atm C->D E Reaction Monitoring Thin-Layer Chromatography (TLC) or LC-MS D->E F Catalyst Filtration Filter through Celite® pad E->F Reaction Complete G Solvent Removal Rotary Evaporation F->G H Purification (Optional) Column Chromatography or Recrystallization G->H I Final Product This compound H->I cluster_QC Quality Control Analysis A Sample of This compound B Purity Analysis (HPLC-UV) A->B C Identity Verification (¹H NMR, ¹³C NMR) A->C D Mass Verification (LC-MS or GC-MS) A->D E Pass / Fail Decision B->E C->E D->E F Certificate of Analysis (CoA) Generation E->F Pass reactant1 3-Amino-5-methyl- benzotrifluoride NH₂ reaction Pd or Cu Catalyst Ligand, Base Solvent (e.g., Dioxane) Heat reactant1:f1->reaction reactant2 Heteroaryl Halide (e.g., 2-chloropyrimidine) Cl reactant2:f1->reaction plus + product Coupled Product N-H reaction->product:f1

Sources

A-Technical-Guide-to-3-Amino-5-methylbenzotrifluoride-Properties-Synthesis-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Amino-5-methylbenzotrifluoride, systematically known by its IUPAC name 3-methyl-5-(trifluoromethyl)aniline , is a specialized aromatic amine of significant interest in medicinal chemistry and materials science.[1][2] Its unique trifluoromethyl substituent imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability in bioactive molecules.[2] This guide provides a comprehensive overview of its chemical and physical characteristics, common synthetic pathways, reactivity, and key applications, particularly in the realm of drug discovery and development.

Nomenclature and Structural Analysis

The structural framework of this compound consists of an aniline core substituted with a methyl group and a trifluoromethyl group at the 3 and 5 positions, respectively.

  • IUPAC Name: 3-methyl-5-(trifluoromethyl)aniline[1][2]

  • Common Synonyms: this compound[1][2]

  • CAS Number: 96100-12-8[1][3]

  • Molecular Formula: C₈H₈F₃N[1][3]

  • Molecular Weight: 175.15 g/mol [1]

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino and methyl groups on the benzene ring creates a unique electronic environment that influences its reactivity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methyl-5-(trifluoromethyl)aniline is presented below. These properties are crucial for its handling, reaction optimization, and application in various chemical processes.

PropertyValueSource
Appearance Off-white powder[3]
Molecular Weight 175.15 g/mol [1]
Purity ≥99%[3]
Moisture Content ≤0.1%[3]
Storage Under inert gas (Nitrogen or Argon)[3]

Synthesis and Manufacturing

The synthesis of 3-methyl-5-(trifluoromethyl)aniline typically involves a multi-step process starting from readily available precursors. A common synthetic strategy is the nitration of a substituted benzotrifluoride followed by reduction of the nitro group.

A representative synthetic workflow is illustrated below:

Synthesis_Workflow m-Toluoyl_chloride m-Toluoyl chloride Reaction_1 Fluorination (e.g., SF4) m-Toluoyl_chloride->Reaction_1 3-Methylbenzotrifluoride 3-Methylbenzotrifluoride Reaction_1->3-Methylbenzotrifluoride Reaction_2 Nitration (HNO3/H2SO4) 3-Methylbenzotrifluoride->Reaction_2 Nitro_intermediate 3-Methyl-5-nitrobenzotrifluoride Reaction_2->Nitro_intermediate Reaction_3 Reduction (e.g., H2, Pd/C) Nitro_intermediate->Reaction_3 Final_Product 3-Methyl-5-(trifluoromethyl)aniline Reaction_3->Final_Product

Caption: A general synthetic route to 3-methyl-5-(trifluoromethyl)aniline.

This process involves the initial formation of 3-methylbenzotrifluoride, which is then nitrated to introduce a nitro group at the 5-position. Subsequent reduction of the nitro group yields the final product. The choice of reagents and reaction conditions at each step is critical for achieving high yield and purity.

Chemical Reactivity and Derivatization

The amino group in 3-methyl-5-(trifluoromethyl)aniline is a key functional handle for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Reactions of the Amino Group

The primary amino group readily undergoes reactions such as:

  • Acylation and Amidation: Reaction with acyl chlorides or anhydrides to form amides.[2]

  • Alkylation: Introduction of alkyl groups onto the nitrogen atom.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).

A common derivatization is the reaction with other molecules to form more complex structures, as seen in the synthesis of pharmacologically active compounds. For instance, it can be reacted with substituted imidazoles to form intermediates for kinase inhibitors.[4]

Derivatization_Pathway Start 3-Methyl-5-(trifluoromethyl)aniline Reaction Acylation Start->Reaction Reagent Acylating Agent (e.g., R-COCl) Reagent->Reaction Product N-(3-methyl-5-(trifluoromethyl)phenyl)amide Reaction->Product

Caption: Acylation of 3-methyl-5-(trifluoromethyl)aniline.

Applications in Medicinal Chemistry and Drug Development

The trifluoromethyl group is a highly sought-after substituent in modern drug design due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 3-methyl-5-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of a wide range of therapeutic agents.[2]

Its derivatives have been explored in the development of:

  • Kinase Inhibitors: As a scaffold for compounds targeting various kinases involved in cancer and inflammatory diseases.[4]

  • Agrochemicals: For the creation of novel pesticides and herbicides with improved efficacy.[2]

The incorporation of this aniline derivative allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Drug_Development_Logic cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 Therapeutic Targets Scaffold 3-Methyl-5-(trifluoromethyl)aniline Properties Metabolic Stability Lipophilicity Bioavailability Scaffold->Properties imparts Targets Kinases Receptors Enzymes Properties->Targets enables targeting of

Caption: Role in drug discovery logic.

Experimental Protocols

Representative Synthesis: Reduction of 3-Methyl-5-nitrobenzotrifluoride

This protocol describes the catalytic hydrogenation of 3-methyl-5-nitrobenzotrifluoride to 3-methyl-5-(trifluoromethyl)aniline.

Materials:

  • 3-Methyl-5-nitrobenzotrifluoride

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenator or similar apparatus

Procedure:

  • In a pressure vessel, dissolve 3-methyl-5-nitrobenzotrifluoride in ethanol.

  • Carefully add 5% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.[2]

  • Stir the reaction mixture vigorously at room temperature (25°C).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure 3-methyl-5-(trifluoromethyl)aniline.

Derivatization: Acylation with Acetyl Chloride

This protocol outlines the acylation of 3-methyl-5-(trifluoromethyl)aniline with acetyl chloride.

Materials:

  • 3-methyl-5-(trifluoromethyl)aniline

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-methyl-5-(trifluoromethyl)aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide can be purified by recrystallization or column chromatography.

Safety and Handling

3-methyl-5-(trifluoromethyl)aniline is classified as toxic if swallowed or in contact with skin.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6][7][8]

References

  • PubChem. This compound.
  • Hangzhou Sartort Biopharma Co., Ltd. This compound factory price. LookChem. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. [Link]

Sources

Spectroscopic data for 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-methylbenzotrifluoride

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound (IUPAC name: 3-methyl-5-(trifluoromethyl)aniline) is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] Its utility stems from the unique combination of substituents on the aromatic ring. The trifluoromethyl (-CF3) group is a bioisostere for several functional groups and is strategically employed to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity by altering the electronic properties of the molecule.[2] The amino (-NH2) group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

Given its role as a critical intermediate, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques required to fully characterize this compound. We will delve into the theoretical underpinnings of each method, present field-proven experimental protocols, and offer an expert interpretation of the expected spectral data. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for the analytical validation of this and similar fluorinated intermediates.

Molecular and Physical Properties

A foundational understanding of the basic physical properties of a compound is the first step in any analytical workflow.

PropertyValueSource
CAS Number 96100-12-8[3]
Molecular Formula C8H8F3N[1][4]
Molecular Weight 175.15 g/mol [1][3]
Monoisotopic Mass 175.06088375 Da[1][4]
Appearance Off-white powder[5]

The Analytical Workflow: A Multi-Technique Approach

The complete structural elucidation of an organic molecule is never reliant on a single technique. Instead, it is a process of accumulating and integrating complementary data points. The workflow presented here is a self-validating system, where the results from one analysis inform and confirm the others.

G cluster_0 Spectroscopic Characterization Workflow Sample Sample of This compound MS Mass Spectrometry (MS) Sample->MS Confirm Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Identify Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) IR->NMR Elucidate Connectivity Confirm Unambiguous Structural Confirmation NMR->Confirm Integrate All Data G mol H2 H2: ~6.7 ppm (s) mol->H2 H4 H4: ~6.8 ppm (s) mol->H4 H6 H6: ~6.6 ppm (s) mol->H6 CH3 CH3: ~2.3 ppm (s) mol->CH3 NH2 NH2: ~3.8 ppm (br s) mol->NH2 CF3 ¹⁹F: ~ -63 ppm (s) mol->CF3

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8), a key intermediate in the pharmaceutical and agrochemical industries.[1] The document details the compound's physicochemical properties, explores its solubility in aqueous and organic solvents, and elucidates the structural and environmental factors governing its solubility behavior. A detailed, field-proven protocol for the experimental determination of solubility via the shake-flask method is provided, complete with analytical quantification steps. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reaction chemistry, formulation development, and safety management.

Introduction to this compound

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is an aromatic organic compound featuring an aniline core substituted with a methyl group and a trifluoromethyl group.[2] Its chemical structure is a critical determinant of its reactivity and physical properties. The trifluoromethyl (-CF3) group, in particular, is a common feature in modern drug discovery and agrochemical research, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability of target molecules.[1] Understanding the solubility of this intermediate is paramount for its effective use in synthesis, enabling researchers to select appropriate solvent systems for reactions, purification, and formulation.

Physicochemical Properties

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The key parameters for this compound are summarized below. These values provide the basis for predicting and explaining its solubility behavior.

PropertyValueSource
CAS Number 96100-12-8PubChem[2]
Molecular Formula C8H8F3NPubChem[2]
Molecular Weight 175.15 g/mol PubChem[2]
Appearance Off-white powder / liquidHangzhou Sartort Biopharma[3]
Boiling Point 203.3°C at 760 mmHgMoldb[4]
pKa Not available; estimated to be weakly basicN/A
logP (o/w) Not available; estimated to be >2N/A

Solubility Profile

The principle of "like dissolves like" is the cornerstone for understanding solubility.[5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, containing both a polar amino group and non-polar regions (the aromatic ring, methyl, and trifluoromethyl groups), results in a nuanced solubility profile.

Aqueous Solubility

Based on structural analogs and general principles for organic amines, this compound is expected to have low solubility in neutral water . For instance, the related compound 3-Aminobenzotrifluoride has a reported water solubility of 5 g/L (or 0.5 g/100 mL) at 20°C.[6] The addition of a methyl group in this compound is likely to further decrease aqueous solubility due to increased hydrophobicity.

Effect of pH: The presence of the basic amino (-NH2) group is critical. In acidic aqueous solutions, the amino group can be protonated to form an ammonium salt (R-NH3+). This ionic species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility at low pH .[7] Conversely, in basic solutions (e.g., 5% NaOH), the compound is unlikely to show enhanced solubility as it does not possess an acidic proton.[7]

Solubility in Organic Solvents

Given its predominantly organic structure, this compound is expected to be soluble in a range of common organic solvents. While specific quantitative data is scarce, a qualitative solubility profile can be inferred based on its structure and data from similar compounds.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, Ethyl Acetate (EtOAc)SolubleThese solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amino group. Ethyl acetate is mentioned as a solvent in the synthesis of a similar compound.[8]
Polar Protic Methanol, EthanolSolubleThese solvents can act as both hydrogen bond donors and acceptors, readily solvating the amino group.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe polarity of the amino group limits solubility in highly non-polar solvents. However, the trifluoromethyl and methyl groups provide some lipophilic character.
Chlorinated Dichloromethane (DCM)SolubleDCM is a versatile solvent capable of dissolving moderately polar organic compounds. It is used in the workup of related reactions.[9]

Factors Influencing Solubility

A deeper understanding of the molecular structure allows for a more refined prediction of solubility.

COMPOUND This compound (Overall Mixed Polarity) NH2 Amino Group (-NH2) - Polar - Basic (pKa influence) - H-bond donor COMPOUND->NH2 Increases polar solvent solubility CF3 Trifluoromethyl Group (-CF3) - Lipophilic / Hydrophobic - Electron-withdrawing COMPOUND->CF3 Increases non-polar solvent solubility AROMATIC Aromatic Ring - Non-polar - Hydrophobic core COMPOUND->AROMATIC Dominates non-polar character CH3 Methyl Group (-CH3) - Non-polar - Increases hydrophobicity COMPOUND->CH3 Enhances lipophilicity cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation PREP1 Add excess solid compound to a vial PREP2 Add a known volume of solvent PREP1->PREP2 EQUIL Shake at constant temperature (e.g., 24-48 hours) PREP2->EQUIL SAMP1 Allow solution to settle EQUIL->SAMP1 SAMP2 Withdraw supernatant SAMP1->SAMP2 SAMP3 Filter through 0.45 µm syringe filter SAMP2->SAMP3 ANAL1 Prepare serial dilutions of the filtrate SAMP3->ANAL1 ANAL2 Quantify concentration using HPLC-UV ANAL1->ANAL2 ANAL3 Calculate solubility (e.g., in mg/mL or mM) ANAL2->ANAL3

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Intermediates

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The trifluoromethyl group (-CF3), with its high electronegativity and metabolic stability, is of particular importance. This guide provides an in-depth technical exploration of a key fluorinated building block, 3-Amino-5-methylbenzotrifluoride (also known as 3-methyl-5-(trifluoromethyl)aniline), from its initial discovery to its synthesis and applications. As a Senior Application Scientist, the following narrative is structured to provide not just procedural details but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers in the field.

The "Discovery": A Novel Compound for a New Generation of Herbicides

The first documented synthesis and characterization of this compound as a novel chemical entity is detailed in U.S. Patent 4,532,353, filed on June 16, 1983, by inventors from an undisclosed entity. This patent unequivocally identifies "3-methyl-5-amino benzotrifluoride" as a new compound, highlighting its significance as a crucial chemical intermediate. The primary application envisioned at the time of its discovery was in the synthesis of a new class of 2-haloacetanilide herbicides. This underscores a common driver in the discovery of new chemical entities: the need for specific building blocks to access novel bioactive molecules.

The core inventive step outlined in the patent is a multi-step synthetic pathway designed to introduce the amino, methyl, and trifluoromethyl groups onto the benzene ring in the desired 1, 3, and 5 positions. This pathway represented a significant development in the field of fluorinated aromatic chemistry, providing a viable route to a previously inaccessible substitution pattern.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C8H8F3NPubChem
Molecular Weight 175.15 g/mol PubChem
Appearance Light yellow colored crystalsU.S. Patent 4,532,353
Melting Point 27-28 °CU.S. Patent 4,532,353
Boiling Point 81 °C at 5.1 mm Hg; 203.3°C at 760 mmHgU.S. Patent 4,532,353; Moldb
Solubility Insoluble in water; soluble in most organic solvents.A. B. Enterprises
CAS Number 96100-12-8PubChem

Note: Some publicly available data for "aminobenzotrifluoride" refers to the isomer 3-aminobenzotrifluoride (CAS 98-16-8) and should be used with caution as a proxy for the properties of the 3-amino-5-methyl isomer.

The Foundational Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound, as detailed in U.S. Patent 4,532,353, is a multi-stage process that showcases classic organic transformations. The following is a detailed, step-by-step protocol derived from the patent's examples, providing a practical guide for laboratory synthesis.

Experimental Workflow Diagram

G start Start: 3-Methylbenzotrifluoride chlorination Step 1: Chlorination start->chlorination Cl2, Catalyst nitration Step 2: Nitration chlorination->nitration HNO3, H2SO4 hydrogenation Step 3: Catalytic Hydrogenation nitration->hydrogenation H2, Pd/C Catalyst purification Step 4: Purification hydrogenation->purification Distillation end End Product: this compound purification->end

Caption: Synthetic workflow for this compound.

Step 1: Chlorination of 3-Methylbenzotrifluoride
  • Objective: To introduce a chlorine atom onto the aromatic ring of 3-methylbenzotrifluoride. This serves as a directing group and a handle for subsequent transformations.

  • Procedure:

    • To a suitable reaction vessel, add 3-methylbenzotrifluoride.

    • Introduce a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl3).

    • Bubble chlorine gas (Cl2) through the reaction mixture at a controlled rate.

    • Monitor the reaction progress by gas chromatography (GC) until the desired degree of monochlorination is achieved.

    • The crude product, a mixture of monochloro-3-methylbenzotrifluoride isomers, is typically used directly in the next step without further purification.

Step 2: Nitration of Monochloro-3-methylbenzotrifluoride
  • Objective: To introduce a nitro group at the 5-position of the chlorinated intermediate. The directing effects of the trifluoromethyl, methyl, and chloro substituents favor nitration at this position.

  • Procedure:

    • In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO3) to concentrated sulfuric acid (H2SO4) while cooling in an ice bath.

    • Slowly add the crude monochloro-3-methylbenzotrifluoride mixture from Step 1 to the nitrating mixture, maintaining a low temperature (typically 0-10 °C).

    • Allow the reaction to stir at a controlled temperature until the nitration is complete, as monitored by thin-layer chromatography (TLC) or GC.

    • Carefully quench the reaction by pouring it over ice water.

    • Extract the organic product with a suitable solvent, such as dichloromethane (CH2Cl2).

    • Wash the organic layer with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude nitro-chloro-3-methylbenzotrifluoride intermediate.

Step 3: Catalytic Hydrogenation of the Nitro Intermediate
  • Objective: To simultaneously reduce the nitro group to an amine and remove the chlorine atom via hydrodechlorination.

  • Procedure:

    • Dissolve the crude nitro intermediate from Step 2 in a suitable solvent, such as methanol (MeOH).

    • Transfer the solution to a hydrogenation vessel.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (H2) to the specified pressure (e.g., 54.4 atm as per the patent).

    • Heat the reaction mixture to the desired temperature (e.g., 25-96 °C) and maintain under a hydrogen atmosphere with stirring until the reaction is complete.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Cool the reaction mixture, carefully vent the hydrogen, and filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 4: Purification
  • Objective: To isolate the pure this compound from the crude reaction mixture.

  • Procedure:

    • The crude product is purified by vacuum distillation.

    • The patent specifies a boiling point of 81 °C at 5.1 mm Hg for the purified product.

Logical Relationship Diagram

A Senior Application Scientist's Guide to 3-Amino-5-methylbenzotrifluoride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8), a critical fluorinated building block in modern medicinal and materials chemistry. We will dissect its core physicochemical properties, detail prevalent synthetic strategies with a focus on the underlying chemical principles, and illuminate its role as a key intermediate in the development of advanced molecular entities. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance key pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl (–CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate bioavailability.[2] this compound, also known as 3-methyl-5-(trifluoromethyl)aniline, has emerged as a particularly valuable intermediate.[2] Its structure, featuring a nucleophilic amino group, a metabolically robust trifluoromethyl group, and a methyl group for steric and electronic modulation, offers a versatile platform for constructing complex target molecules in the pharmaceutical and agrochemical industries.[2]

Physicochemical & Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Key Properties

The essential physicochemical characteristics of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 96100-12-8[3][4]
Molecular Formula C₈H₈F₃N[2][3][4]
Molecular Weight 175.15 g/mol [3][4]
Appearance Off-white powder[5]
Boiling Point 203.3°C at 760 mmHg[4]
Storage Keep in dark place, Inert atmosphere, Room temperature[4]
Safety & Handling

As a research chemical, this compound requires careful handling. Based on available GHS classification data, it is considered hazardous.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4] Some classifications also include H301 (Toxic if swallowed) and H311 (Toxic in contact with skin).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis Strategies: From Precursor to Product

The most common and industrially relevant synthesis of this compound involves the reduction of its nitro-analogue, 5-methyl-3-nitrobenzotrifluoride. This precursor-product relationship is a classic transformation in aromatic chemistry.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start m-Methylbenzotrifluoride nitro 5-Methyl-3-nitrobenzotrifluoride start->nitro HNO₃ / H₂SO₄ product This compound nitro->product Reducing Agent (e.g., H₂, Pd/C or Fe/HCl)

Caption: General synthetic route to this compound.

Causality in Synthesis: The "Why" Behind the "How"
  • Nitration of the Precursor: The synthesis typically begins with a precursor like m-toluidine or m-xylene, which is then converted to a benzotrifluoride derivative. A more direct starting point is m-methylbenzotrifluoride. The critical step is the nitration to form the nitro-intermediate. The trifluoromethyl group is a powerful electron-withdrawing group and a meta-director in electrophilic aromatic substitution.[6] This electronic property is the fundamental reason why the incoming nitro group is directed to the position meta to the -CF3 group, leading to the desired 3-nitro isomer.[6][7]

  • Reduction of the Nitro Group: The conversion of the nitro group (–NO₂) to an amino group (–NH₂) is a cornerstone reaction in organic synthesis.[6] Several methods are effective:

    • Catalytic Hydrogenation: This is often the cleanest method. A catalyst, typically palladium on carbon (Pd/C), is used in the presence of hydrogen gas. This method avoids the use of stoichiometric metal reagents, aligning with green chemistry principles.

    • Metal/Acid Reduction: A classic and robust method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[6] This method is cost-effective and highly reliable.

    • Electrochemical Reduction: Recent research has demonstrated the scalable and efficient electrochemical reduction of nitrobenzotrifluorides, offering a modern alternative that can minimize waste.[8]

A Validated Experimental Protocol: Synthesis via Nitro-Reduction

The following protocol is a representative procedure for the synthesis of this compound from its nitro precursor, based on common laboratory practices for nitro group reduction.

Objective: To synthesize this compound by the reduction of 5-methyl-3-nitrobenzotrifluoride using iron powder and ammonium chloride.

Materials:

  • 5-Methyl-3-nitrobenzotrifluoride

  • Iron powder (fine grade, <325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of iron powder (3.0 equivalents) and ammonium chloride (0.5 equivalents) in a 2:1 mixture of ethanol and water.

  • Initiation: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Substrate Addition: Dissolve 5-methyl-3-nitrobenzotrifluoride (1.0 equivalent) in a minimal amount of ethanol and add it dropwise to the refluxing reaction mixture over 30 minutes. The exothermic nature of the reaction may require controlling the addition rate to maintain a steady reflux.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) [eluent: e.g., 4:1 Hexanes:Ethyl Acetate]. The disappearance of the starting material spot (nitro compound) and the appearance of a new, more polar spot (amine product) indicates reaction completion. This typically takes 2-4 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite (diatomaceous earth) to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate to ensure all product is collected.

  • Workup - Extraction: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol. Add water and ethyl acetate to the residue. Transfer to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water and then brine. This removes any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification & Characterization: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation. The final product's identity and purity should be confirmed using techniques such as NMR, LC-MS, and IR spectroscopy.[4]

Applications in Drug Development & Advanced Synthesis

This compound is not an end-product but a crucial starting point for more complex molecules. Its primary value lies in the reactivity of the aniline moiety.

Applications_Workflow cluster_reactions Key Transformations cluster_products Resulting Scaffolds start 3-Amino-5-methyl- benzotrifluoride amide Amide Coupling start->amide Acyl Chloride or Acid + Coupling Agent sulfonamide Sulfonamide Formation start->sulfonamide Sulfonyl Chloride buchwald Buchwald-Hartwig Amination start->buchwald Aryl Halide, Pd Catalyst diazotization Diazotization (Sandmeyer Rxn) start->diazotization NaNO₂, H⁺ pharma Pharmaceutical Actives amide->pharma sulfonamide->pharma materials Functional Materials buchwald->materials agro Agrochemicals diazotization->agro

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols, chemical properties, and handling procedures for 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8). It is intended for researchers, scientists, and drug development professionals who utilize this versatile fluorinated intermediate in their work. The information herein is synthesized from authoritative safety data sheets, regulatory guidelines, and established laboratory practices to ensure scientific integrity and promote a culture of safety.

Understanding the Compound: A Chemist's Perspective

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is an aromatic amine containing a trifluoromethyl group.[1] This structural combination makes it a valuable building block in medicinal chemistry and agrochemical synthesis. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the amino group serves as a versatile handle for a variety of chemical transformations.[2] However, the very features that make this compound synthetically useful also dictate its potential hazards.

Aromatic amines as a class are known for their potential toxicity, and the presence of the trifluoromethyl group can influence the compound's reactivity and metabolic pathways. Therefore, a thorough understanding of its properties is the foundation of its safe use.

GHS Hazard Identification

Globally Harmonized System (GHS) classifications indicate that this compound is associated with the following hazards:

  • Acute Toxicity: Toxic or harmful if swallowed or in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

These classifications are represented by the following GHS pictograms, which must be present on all container labels and safety data sheets.

GHS Pictograms for this compound

A visual representation of the primary GHS hazard symbols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for designing experiments, understanding its behavior in different solvents, and planning for safe storage.

PropertyValueSource
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
Appearance Off-white powder[3]
Boiling Point 203.3°C at 760 mmHg[4]
Storage Temperature Room temperature, under inert atmosphere[3][4]

Core Safety and Handling Protocols

Given its toxicological profile, a systematic approach to handling this compound is mandatory. The following sections detail the necessary precautions and procedures.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Ventilation: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a properly functioning chemical fume hood.[5] This minimizes the risk of inhaling dust or vapors.

  • Glove Boxes: For procedures requiring an inert atmosphere to protect the compound from air or moisture, a glove box is recommended.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A lab coat and chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but it is important to note that their resistance to aromatic amines can be limited, especially with prolonged contact.[6] Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Task Assess Task (Weighing, Reaction, etc.) Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines level of protection Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Inspect_PPE->Don_PPE If PPE is intact Perform_Task Perform Task in Fume Hood Don_PPE->Perform_Task Monitor_Contamination Monitor for Contamination Perform_Task->Monitor_Contamination Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Upon task completion Monitor_Contamination->Doff_PPE If contaminated, change immediately Dispose_Gloves Dispose of Contaminated Gloves as Hazardous Waste Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Exposure_Type Identify Exposure Type (Inhalation, Skin, Eye, Ingestion) Start->Exposure_Type Spill_Size Assess Spill Size Start->Spill_Size First_Aid Administer Appropriate First Aid Exposure_Type->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical Small_Spill Small Spill (Manageable by lab personnel) Spill_Size->Small_Spill Small Large_Spill Large Spill (Requires emergency response) Spill_Size->Large_Spill Large Contain_Clean Contain and Clean Up (with proper PPE) Small_Spill->Contain_Clean Evacuate Evacuate Area Large_Spill->Evacuate Dispose_Waste Dispose of Waste Properly Contain_Clean->Dispose_Waste Call_Emergency Call Emergency Response Evacuate->Call_Emergency

A decision-making flowchart for emergency situations.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Container Management: Keep the waste container tightly closed and store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain.

Toxicological Insights and Rationale

The stringent handling procedures for this compound are rooted in the known toxicology of aromatic amines. Aniline, the parent compound of this class, is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. [7]This can lead to symptoms such as cyanosis (bluish skin), headache, dizziness, and in severe cases, can be fatal. While specific data for this compound is limited, it is prudent to assume a similar toxicological profile. The trifluoromethyl group is generally metabolically stable, but the overall molecule can undergo biotransformation, potentially leading to reactive intermediates. [8][9]

Conclusion

This compound is a valuable tool in chemical synthesis, but its potential hazards demand a high level of respect and care. By understanding its chemical properties, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a foundational document for the safe and responsible use of this compound in a professional laboratory setting.

References

  • GHS hazard pictograms - Stoffenmanager. (n.d.).
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  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.).
  • Aniline - Incident management - GOV.UK. (2022, June).
  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - JoVE. (2016, January 19).
  • Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of pharmaceutical and biomedical analysis, 28(5), 875–885. [Link]
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  • Transformation of 2-(trifluoromethyl) aniline over ion-exchanged montmorillonites: Formation of a dimer and cyclic trimer - ResearchGate. (2009, August).
  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste - Atkinson, Andelson. (2024, March 25).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (n.d.).
  • Method for the determination of aromatic amines in workplace air using gas chromatography. Air Monitoring Method - ResearchGate. (2020, October 9).
  • This compound | C8H8F3N | CID 2737713 - PubChem. (n.d.).
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  • Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed. (2014, March 21).
  • EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents. (n.d.).
  • Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry - Gassnova. (n.d.).
  • This compound factory price - Hangzhou Sartort Biopharma Co., Ltd. (n.d.).
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3-Amino-5-methylbenzotrifluoride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 3-Amino-5-methylbenzotrifluoride

For an audience of researchers, scientists, and drug development professionals, a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is not merely a regulatory document; it is the foundational text for risk assessment and experimental design. This guide moves beyond the standard 16-section format to provide a deeper, more functional understanding of the safety and handling protocols for this compound (CAS No. 96100-12-8). We will explore the "why" behind the safety protocols, grounding our recommendations in the chemical nature of fluorinated anilines and providing actionable, field-proven insights.

Core Compound Identification and Physicochemical Profile

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is a substituted aniline derivative. The presence of both an amino group and a trifluoromethyl group on the benzene ring dictates its reactivity, physical properties, and toxicological profile. The trifluoromethyl group is a strong electron-withdrawing group, which influences the basicity of the amino group and the overall electronic character of the molecule.

IdentifierValueSource
IUPAC Name 3-methyl-5-(trifluoromethyl)aniline[1]
CAS Number 96100-12-8[1][2][3]
Molecular Formula C8H8F3N[1][2][3]
Molecular Weight 175.15 g/mol [1][4]
Appearance Off-white powder or colorless to pale yellow liquid[2][4]
Purity Typically ≥98-99%[2][5]

Note: Detailed physical properties like boiling and melting points are not widely published for this specific isomer. However, data from the closely related analog, 3-Aminobenzotrifluoride (CAS 98-16-8), suggests it is a combustible liquid with a flash point around 85 °C (185 °F)[6][7]. Researchers should assume similar combustibility for the methylated derivative.

Hazard Analysis: A Mechanistic Perspective

The primary hazards associated with this compound stem from its aniline-like structure. Aniline and its derivatives are known for their systemic toxicity, particularly affecting the blood's ability to carry oxygen.

GHS Hazard Classification: Aggregated GHS information indicates that this compound is considered toxic or harmful if swallowed or in contact with skin[1].

Hazard ClassCategoryStatement
Acute Toxicity, Oral 3 / 4Toxic or Harmful if swallowed[1]
Acute Toxicity, Dermal 3 / 4Toxic or Harmful in contact with skin[1]

Expert Insight: The core toxicity mechanism for many anilines involves the oxidation of hemoglobin to methemoglobin. This condition, methemoglobinemia, reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, central nervous system depression and organ damage[6][8]. While this specific endpoint is not listed in the aggregated GHS data for this compound, it is a critical consideration based on its chemical class and a known hazard for the parent compound, 3-aminobenzotrifluoride[8].

The trifluoromethyl group can also pose a hazard. Upon combustion or thermal decomposition, it can release highly toxic and corrosive hydrogen fluoride (HF) gas and other fluoride fumes[6][8].

Caption: Relationship between exposure routes and potential health effects.

Proactive Safety Protocols and Engineering Controls

A proactive approach to safety involves assuming the highest potential risk based on the chemical class and implementing controls accordingly. All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols[9][10].

Experimental Workflow: Safe Handling Protocol
  • Preparation & PPE:

    • Causality: Before entering the lab, verify that the chemical fume hood has a valid certification. This ensures proper containment of hazardous vapors.

    • Don Personal Protective Equipment (PPE):

      • Safety Goggles (ANSI Z87.1 certified) or Face Shield: Essential for preventing splashes to the eyes, which can cause serious damage[6][10].

      • Nitrile Gloves (check manufacturer's breakthrough time): Provides a barrier against dermal absorption. Double-gloving is recommended for handling neat material.

      • Flame-Resistant Lab Coat: Protects against splashes and provides a removable barrier in case of a spill[10].

  • Chemical Handling:

    • Causality: Handle the material under an inert atmosphere (e.g., nitrogen or argon) if possible, as related anilines can be sensitive to air and light, leading to degradation and discoloration[2][8].

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite the combustible liquid/vapors[10][11].

    • When weighing, use a balance inside the fume hood or transfer a pre-weighed amount in a sealed container to the hood.

  • Post-Handling & Cleanup:

    • Causality: Decontaminate all surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. This ensures the removal of any residual chemical.

    • Remove contaminated PPE carefully to avoid cross-contamination. Wash hands and forearms thoroughly after exiting the lab[9].

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE A->B C Ground Equipment B->C Begin Experiment D Handle Under Inert Atmosphere C->D E Use Spark-Proof Tools D->E F Decontaminate Surfaces E->F End Experiment G Dispose of Waste Properly F->G H Doff PPE & Wash Hands G->H

Caption: A typical experimental workflow for safe chemical handling.

Emergency Response: A Self-Validating System

Emergency protocols must be clear, concise, and designed to mitigate harm immediately. The presence of eyewash stations and safety showers is mandatory in any area where this chemical is handled[8][12].

Step-by-Step First Aid Measures
  • Skin Contact:

    • Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes[8][13].

    • Wash the area with soap and water[9][13].

    • Causality: Prompt and prolonged flushing is critical to physically remove the chemical and minimize its absorption through the skin. Seek immediate medical attention, as systemic effects can be delayed[8].

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[6][8].

    • Remove contact lenses if present and easy to do.

    • Causality: This is a time-critical action to prevent irreversible eye damage. Immediate medical attention from an ophthalmologist is required.

  • Inhalation:

    • Move the individual to fresh air at once[6][8].

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device to avoid rescuer contamination)[8][13].

    • Causality: Removing the person from the contaminated atmosphere is the priority. Medical attention is crucial as respiratory irritation and systemic effects can occur[6].

  • Ingestion:

    • Do NOT induce vomiting[8].

    • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water to dilute the substance[8].

    • Causality: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis. Seek immediate medical attention[8].

G Exposure Exposure Event Occurs Route What is the route? Exposure->Route Skin Skin/Eye Contact Route->Skin Skin/Eyes Inhale Inhalation Route->Inhale Inhalation Ingest Ingestion Route->Ingest Ingestion Flush Flush with water (15+ minutes) Skin->Flush FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth (Do NOT induce vomiting) Ingest->RinseMouth Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical RinseMouth->Medical

Caption: A decision-making flowchart for first aid response.

Stability, Storage, and Disposal

Stability and Reactivity: this compound is incompatible with strong oxidizing agents, acids, and acid halides[6][7]. Contact with these can lead to vigorous or exothermic reactions. It is also sensitive to air and light, which can cause it to darken and degrade over time[6][8].

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[8][10]. Storage under an inert atmosphere (nitrogen or argon) is recommended to preserve purity[2]. Keep away from heat, sparks, and open flames[8][11].

Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste. Do not dispose of it down the drain[11]. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hangzhou Sartort Biopharma Co., Ltd. (n.d.). This compound factory price. LookChem.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH).
  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information.
  • Wikipedia. (2025). 3-(Trifluoromethyl)aniline.
  • TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
  • PubChem. (n.d.). N-methyl-3-(trifluoromethyl)aniline. National Center for Biotechnology Information.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - 3-NITROBENZOTRIFLUORIDE.
  • Georganics. (2011). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. National Center for Biotechnology Information.

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An In-Depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: Nomenclature, Properties, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8). The document elucidates the compound's nomenclature, detailing its various synonyms and identifiers to ensure clarity in research and procurement. It provides a detailed overview of its physicochemical properties, emphasizing handling and storage best practices. The core of this guide explores the strategic importance of the trifluoromethyl moiety in medicinal chemistry, contextualizing why this particular building block is of high value. Furthermore, it presents a representative synthetic protocol and a complete analytical workflow for structural verification, grounded in established chemical principles. Finally, it offers a comparative analysis of structurally similar compounds to prevent common identification errors, thereby upholding scientific precision.

Primary Identifiers and Chemical Nomenclature

Precise identification of chemical reagents is fundamental to reproducible and accurate scientific research. This compound is known by several names in literature and commercial listings. Misidentification can lead to incorrect experimental pathways and significant delays in research timelines. The following table consolidates the primary identifiers and synonyms for this compound.

Identifier TypeValueSource
Primary Name This compoundDepositor-Supplied[1]
IUPAC Name 3-methyl-5-(trifluoromethyl)anilinePubChem[1][2]
Systematic Name Benzenamine, 3-methyl-5-(trifluoromethyl)-PubChem[1]
CAS Number 96100-12-8PubChem, various suppliers[1][3][4][5]
Molecular Formula C₈H₈F₃NPubChem[1][3][4]
Molecular Weight 175.15 g/mol PubChem[1][4]
InChIKey WYDJMBLMXGCHOL-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties and Handling

Understanding the physical and chemical properties of a reagent is critical for its proper handling, storage, and application in experimental design.

PropertyValueSignificance & Handling Insights
Appearance Off-white powder/solid[3]
Boiling Point 203.3°C at 760 mmHg[4]
Purity Typically ≥98% or ≥99%[3][4]
Storage Store under inert gas (Nitrogen or Argon) at room temperature, in a dark place.[3][4]

The Strategic Role of the Trifluoromethyl Group in Drug Development

This compound is a valued building block primarily due to the presence of the trifluoromethyl (-CF₃) group, a bioisostere frequently employed in modern medicinal chemistry.[6] Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.[7]

The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer in-vivo half-life of the drug.[2] Furthermore, the high electronegativity of fluorine atoms gives the -CF₃ group a strong electron-withdrawing nature, which can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.[7]

The lipophilicity of the -CF₃ group also enhances a molecule's ability to cross cellular membranes, which can lead to improved bioavailability.[2][8] This combination of properties makes trifluoromethylated intermediates, like this compound, powerful tools for optimizing lead compounds in drug discovery pipelines.[9]

Trifluoromethyl_Group_Benefits Core Core Molecule (e.g., Phenyl Ring) CF3 Addition of -CF₃ Group Core->CF3 Incorporation Lipophilicity Increased Lipophilicity CF3->Lipophilicity Stability Enhanced Metabolic Stability (Resists Oxidation) CF3->Stability Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Contributes to Stability->Bioavailability Contributes to Synthetic_Workflow Start Start: 3-Nitro-5-methyl- benzotrifluoride Reduction Step 1: Reduction (SnCl₂ / HCl, EtOH) Start->Reduction Quench Step 2: Quenching & Basification (NaOH solution) Reduction->Quench Extraction Step 3: Workup (EtOAc Extraction) Quench->Extraction Purification Step 4: Purification (Column Chromatography) Extraction->Purification Product Final Product: 3-Amino-5-methyl- benzotrifluoride Purification->Product Analytical_Workflow Sample Purified Sample NMR ¹H and ¹³C NMR Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (MS) Sample->MS HPLC HPLC Sample->HPLC Structure Structure Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Sources

Introduction: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethyl)aniline for Advanced Research and Development

3-Methyl-5-(trifluoromethyl)aniline, also known as 3-Amino-5-methylbenzotrifluoride, is a critical fluorinated building block in the synthesis of advanced organic molecules.[1] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the strategic incorporation of a trifluoromethyl (CF3) group can profoundly enhance the target molecule's physicochemical and pharmacokinetic properties.[1][2] The CF3 group is a well-established bioisostere for a methyl group but with significantly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]

This guide provides an in-depth examination of 3-Methyl-5-(trifluoromethyl)aniline, offering field-proven insights into its properties, synthesis, characterization, and safe handling. The content is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile intermediate.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key characteristics of 3-Methyl-5-(trifluoromethyl)aniline are summarized below.

Core Properties

Quantitative data for 3-Methyl-5-(trifluoromethyl)aniline has been consolidated into the following table for ease of reference and comparison.

PropertyValueSource
CAS Number 96100-12-8[5]
Molecular Formula C₈H₈F₃N[5][6]
Molecular Weight 175.15 g/mol [5]
Appearance White to Yellow Solid
Purity Typically ≥95%[6]
InChI Key WYDJMBLMXGCHOL-UHFFFAOYSA-N[5]
Storage Temperature Room Temperature
Spectroscopic Data Interpretation

While specific spectra are batch-dependent, the expected spectroscopic signatures are as follows:

  • ¹H NMR: Protons on the aromatic ring will appear as distinct multiplets or singlets in the aromatic region (~6.5-7.5 ppm). The methyl group protons will present as a singlet around 2.3 ppm, and the amine (-NH₂) protons will show a broad singlet which can vary in chemical shift depending on the solvent and concentration.

  • ¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group will be observed.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 175, confirming the molecular weight.

Part 2: Synthesis and Analytical Validation

The synthesis of 3-Methyl-5-(trifluoromethyl)aniline typically involves the reduction of a nitro precursor, a robust and scalable method for producing anilines.

Workflow for Synthesis and Purification

The following diagram illustrates a generalized, logical workflow for the laboratory-scale synthesis and subsequent purification of the target compound.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Validation Start 1-Methyl-3-nitro-5-(trifluoromethyl)benzene (Starting Material) Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂, Ethanol) Start->Reaction Workup Reaction Workup (Filtration, Solvent Removal) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Final Pure 3-Methyl-5-(trifluoromethyl)aniline Purify->Final Validation Analytical Validation (NMR, MS, HPLC) Final->Validation

Caption: Generalized workflow for the synthesis and validation of 3-Methyl-5-(trifluoromethyl)aniline.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative method for synthesizing 3-Methyl-5-(trifluoromethyl)aniline. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To reduce 1-methyl-3-nitro-5-(trifluoromethyl)benzene to 3-methyl-5-(trifluoromethyl)aniline.

Materials:

  • 1-Methyl-3-nitro-5-(trifluoromethyl)benzene (1 equiv.)

  • Palladium on carbon (Pd/C, 10 wt. %, ~1-5 mol %)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite or a similar filter aid

Procedure:

  • Reactor Setup: A pressure-rated reaction vessel is charged with 1-methyl-3-nitro-5-(trifluoromethyl)benzene and a suitable solvent like ethanol. The choice of ethanol is based on its ability to dissolve the starting material and its relative inertness under hydrogenation conditions.

  • Inerting: The vessel is purged with an inert gas (e.g., nitrogen) to remove oxygen. This is a critical safety step, as hydrogen gas forms explosive mixtures with air.

  • Catalyst Addition: The palladium on carbon catalyst is added to the mixture. Pd/C is a highly efficient heterogeneous catalyst for the reduction of nitro groups to amines. It is handled carefully as it can be pyrophoric.

  • Hydrogenation: The vessel is pressurized with hydrogen gas (typically 1-4 bar) and the mixture is stirred vigorously. Vigorous stirring is essential to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst surface. The reaction is often monitored by TLC or LC-MS until the starting material is fully consumed.

  • Reaction Quench & Filtration: Upon completion, the vessel is carefully depressurized and purged again with inert gas. The reaction mixture is filtered through a pad of Celite to remove the solid Pd/C catalyst. The Celite prevents the fine catalyst particles from passing through the filter paper.

  • Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the final product with high purity.

Analytical Workflow for Quality Control

A self-validating system requires rigorous analytical confirmation of the product's identity and purity.

G cluster_tests Analytical Tests Sample Purified Sample HPLC HPLC (Purity Assessment >95%) Sample->HPLC MS Mass Spectrometry (Confirm MW = 175.15) Sample->MS NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Sample->NMR Data Data Review & Certificate of Analysis HPLC->Data MS->Data NMR->Data

Caption: Standard analytical workflow for the quality control of synthesized compounds.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The primary amine group of 3-Methyl-5-(trifluoromethyl)aniline is a versatile functional handle for constructing more complex molecular architectures.

Key Reactions

Its most common application is as a nucleophile in reactions such as:

  • Amide Bond Formation: Reacting with carboxylic acids (often activated with coupling agents like EDC/HOBt) or acyl chlorides to form amides. This is one of the most prevalent reactions in medicinal chemistry.

  • Buchwald-Hartwig Amination: Serving as the amine partner in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or triflates.

  • Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

  • Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., via Sandmeyer reactions).

The presence of the CF₃ group often enhances the stability of the resulting products and modulates their electronic properties, which is a key strategy in modern drug design.[3][4]

Illustrative Reaction: Amide Synthesis

The following diagram shows the reaction of 3-Methyl-5-(trifluoromethyl)aniline with an acyl chloride, a fundamental transformation in building drug-like molecules.

G Reactant1 3-Methyl-5-(trifluoromethyl)aniline Product N-Acyl Product (Amide) Reactant1->Product + Reactant2 R-COCl (Acyl Chloride) Reactant2->Product Byproduct HCl Product->Byproduct +

Caption: General scheme for amide synthesis using 3-Methyl-5-(trifluoromethyl)aniline.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of 3-Methyl-5-(trifluoromethyl)aniline is paramount for ensuring personnel safety.

Hazard Identification

Based on available safety data, the compound is classified with the following primary hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H320: Causes eye irritation.

  • Signal Word: Warning

Recommended Handling Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[8]

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[9]

    • If swallowed: Rinse mouth and call a physician or poison control center. Do NOT induce vomiting.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

3-Methyl-5-(trifluoromethyl)aniline stands out as a high-value intermediate for scientific research, particularly in the synthesis of new therapeutic agents. Its unique substitution pattern—combining an activating methyl group, a versatile amino functional handle, and a property-enhancing trifluoromethyl group—provides a powerful scaffold for molecular design. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively and safely leverage this compound to drive innovation in drug discovery and materials science.

References

  • 3-methyl-5-(trifluoromethyl)aniline | 96100-12-8 - Sigma-Aldrich. Source: Sigma-Aldrich.
  • This compound | C8H8F3N | CID 2737713 - PubChem. Source: PubChem.
  • This compound|Research Chemical - Benchchem. Source: Benchchem.
  • Exploring 3-Amino-5-Bromobenzotrifluoride: Properties and Applications. Source: N/A.
  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
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An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)toluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Amino-5-(trifluoromethyl)toluene, also known as 5-amino-α,α,α-trifluoro-m-xylene, is a critical fluorinated building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group at the meta-position, make it a versatile precursor for a wide range of applications. This guide provides an in-depth analysis of its core characteristics, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required for its effective utilization.

Core Properties and Identification

3-Amino-5-(trifluoromethyl)toluene is a substituted aniline that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (CF3) group significantly impacts the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design.[1]

Table 1: Chemical Identifiers and Core Properties

PropertyValue
IUPAC Name 3-Methyl-5-(trifluoromethyl)aniline
CAS Number 368-87-6
Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol [2]
Appearance Off-white to solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like ether, benzene, ethanol, and acetone.

Synthesis and Manufacturing

The most common and industrially scalable synthesis of 3-Amino-5-(trifluoromethyl)toluene involves the reduction of its nitro precursor, 3-nitro-5-(trifluoromethyl)toluene.

Synthetic Pathway: Reduction of 3-Nitro-5-(trifluoromethyl)toluene

The conversion of the nitro group to an amine is a fundamental transformation in organic chemistry.[3] For this specific synthesis, catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes. It provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction at a lower temperature and pressure than uncatalyzed reactions.

  • Solvent: Ethanol or methanol are common solvents as they readily dissolve the starting material and are relatively inert under hydrogenation conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the reagent for the reduction. The pressure is a critical parameter that influences the reaction rate.

SynthesisWorkflow Start 3-Nitro-5-(trifluoromethyl)toluene Reaction Catalytic Hydrogenation Start->Reaction Reagents H2 (gas) Pd/C Catalyst Ethanol (Solvent) Reagents->Reaction Workup Filtration & Solvent Removal Reaction->Workup Product 3-Amino-5-(trifluoromethyl)toluene Workup->Product

Caption: General workflow for the synthesis of 3-Amino-5-(trifluoromethyl)toluene.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup: A pressure reactor (autoclave) is charged with 3-nitro-5-(trifluoromethyl)toluene and a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Solvent Addition: An appropriate solvent, such as ethanol, is added to dissolve the starting material.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can pose an explosion hazard with hydrogen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to a moderate temperature (e.g., 40-60 °C). The reaction mixture is stirred vigorously to ensure efficient mixing and mass transfer.

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate, containing the product, is concentrated under reduced pressure to remove the solvent, yielding the crude 3-Amino-5-(trifluoromethyl)toluene.

  • Purification: If necessary, the product can be further purified by distillation or recrystallization.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 3-Amino-5-(trifluoromethyl)toluene stems from the reactivity of the aromatic amine. The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and lowers the pKa of the amino group compared to unsubstituted aniline.

This molecule is a valuable building block in medicinal chemistry.[4] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][5]

Applications cluster_reactions Key Reactions cluster_products Resulting Scaffolds Start 3-Amino-5-(trifluoromethyl)toluene Acylation Acylation (Amide Formation) Start->Acylation Diazotization Diazotization (Sandmeyer, etc.) Start->Diazotization Alkylation N-Alkylation Start->Alkylation Amides Amide Derivatives Acylation->Amides ArylHalides Aryl Halides/Ethers Diazotization->ArylHalides SecTertAmines Secondary/Tertiary Amines Alkylation->SecTertAmines

Caption: Reactivity and synthetic applications of 3-Amino-5-(trifluoromethyl)toluene.

Analytical Characterization

Confirming the identity and purity of 3-Amino-5-(trifluoromethyl)toluene is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Table 2: Expected NMR Spectroscopic Data (in CDCl3)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~6.7-6.9m-Aromatic C-H
~3.6br s--NH₂
~2.3s--CH₃
¹³C NMR ~147s-C-NH₂
~132q~32C-CF₃
~129s-Aromatic C-H
~122s-C-CH₃
~115s-Aromatic C-H
~112s-Aromatic C-H
~124q~272-CF₃
¹⁹F NMR ~ -63s--CF₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[6] The quartet (q) multiplicity in ¹³C NMR for carbons attached to or near the CF₃ group is due to C-F coupling.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling 3-Amino-5-(trifluoromethyl)toluene.

  • Hazard Identification: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.[9]

  • Handling: Avoid creating dust or aerosols. Use explosion-proof equipment and take precautionary measures against static discharge.[7] Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

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Methodological & Application

Application Notes & Protocols: Synthesis of 3-Amino-5-methylbenzotrifluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Amino-5-methylbenzotrifluoride in Medicinal Chemistry

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is a highly valuable and versatile chemical intermediate.[1] Its significance in modern drug discovery and agrochemical development stems from the unique combination of an aniline core, a methyl group, and a trifluoromethyl (-CF₃) group. The trifluoromethyl moiety is particularly sought after in medicinal chemistry for its ability to enhance key molecular properties.[1] Strategically introducing a -CF₃ group can improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity which can aid in cell membrane permeability, and enhance its binding affinity to biological targets.[1][2]

This guide provides a comprehensive overview of the primary synthetic routes to this compound and detailed protocols for its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for researchers in organic synthesis and drug development.

Part 1: Synthesis of the Core Intermediate: this compound

The most common and industrially scalable approach to synthesizing this compound involves the reduction of its nitro precursor, 3-methyl-5-nitrobenzotrifluoride. This precursor can be synthesized via the nitration of 3-methylbenzotrifluoride.[3] We will focus on the critical reduction step.

Synthetic Workflow Overview

The overall strategy involves a two-step process starting from 3-methylbenzotrifluoride. The first step is the nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to the desired amine.

SynthesisWorkflow Start 3-Methylbenzotrifluoride Nitro 3-Methyl-5-nitrobenzotrifluoride Start->Nitro Nitration (HNO₃, H₂SO₄) Amine This compound (Target Intermediate) Nitro->Amine Reduction (e.g., Catalytic Hydrogenation) Derivatives Functionalized Derivatives Amine->Derivatives Derivatization Reactions Derivatization Amine This compound Amide Amide Derivative Amine->Amide R-COCl, Base Sulfonamide Sulfonamide Derivative Amine->Sulfonamide R-SO₂Cl, Base Coupling N-Aryl Derivative Amine->Coupling Ar-X, Pd catalyst, Base (Buchwald-Hartwig) Diazonium Diazonium Salt Amine->Diazonium NaNO₂, HCl, 0°C Halogen Halogenated Derivative Diazonium->Halogen CuX (Sandmeyer)

Sources

Application Notes & Protocols: The Strategic Role of 3-Amino-5-methylbenzotrifluoride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 3-Amino-5-methylbenzotrifluoride (also known as 3-methyl-5-(trifluoromethyl)aniline). This versatile building block is a cornerstone in the synthesis of complex pharmaceutical agents, most notably as a key intermediate for the second-generation tyrosine kinase inhibitor, Nilotinib. We will delve into the physicochemical rationale for its utility, provide detailed, field-tested protocols for its derivatization, and present a comprehensive overview of its role in constructing high-value therapeutic molecules. The inclusion of the trifluoromethyl group offers significant advantages in modulating pharmacokinetic and pharmacodynamic properties, a strategy increasingly leveraged in modern drug design.[1]

Introduction: The Value Proposition of the Trifluoromethylaniline Scaffold

In the landscape of medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. This compound is a prime example of a scaffold that offers inherent advantages for drug design. Its structure is deceptively simple, yet it combines two features of profound importance:

  • The Amino Functional Group: A versatile synthetic handle that allows for a wide array of chemical transformations, including amide bond formation, N-arylation, and diazotization, enabling the construction of complex molecular architectures.

  • The Trifluoromethyl (CF₃) Group: The incorporation of fluorine, particularly as a CF₃ group, is a well-established strategy to enhance a drug candidate's profile.[2] This highly electronegative, metabolically stable moiety can significantly improve properties such as:

    • Metabolic Stability: The strength of the C-F bond often blocks sites of oxidative metabolism, increasing the drug's half-life.[2]

    • Lipophilicity: The CF₃ group increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake.[2]

    • Binding Affinity: The potent electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and create favorable interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[2][1]

This unique combination makes this compound a high-value intermediate for developing proprietary substances, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4][5]

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for experimental design, particularly for reaction setup and purification.

PropertyValueSource
CAS Number 96100-12-8[6][7]
Molecular Formula C₈H₈F₃N[6][7]
Molecular Weight 175.15 g/mol [6][7]
IUPAC Name 3-methyl-5-(trifluoromethyl)aniline[3][7]
Boiling Point 203.3°C at 760 mmHg[6]
Storage Conditions Room temperature, inert atmosphere, keep in a dark place[6]

Core Application: Keystone Intermediate in the Synthesis of Nilotinib

The most prominent application of this compound is its role as a critical starting material in the synthesis of Nilotinib (Tasigna®), an oral tyrosine kinase inhibitor.[8][9] Nilotinib is a second-generation therapy approved for the treatment of Philadelphia chromosome-positive Chronic Myelogenous Leukemia (CML).[8][10] It selectively targets the Bcr-Abl kinase, the aberrant enzyme driving CML proliferation.[8]

The synthesis of Nilotinib involves the coupling of two key aniline fragments. This compound serves as the precursor to one of these fragments, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine. The overall synthetic strategy highlights the importance of robust and scalable chemical transformations.

High-Level Synthetic Workflow: Nilotinib Synthesis

The following diagram illustrates a common synthetic pathway to Nilotinib, emphasizing the entry point of our compound of interest.

G A This compound B Intermediate Formation (e.g., via Buchwald-Hartwig Coupling with 4-methylimidazole) A->B Step 1 C 5-(4-methyl-1H-imidazol-1-yl)-3- (trifluoromethyl)benzeneamine B->C E Amide Bond Formation (Condensation Reaction) C->E D 4-Methyl-3-nitrobenzoyl chloride D->E F Nitro Group Reduction E->F G Guanidinylation F->G H Final Cyclization with Enaminone Intermediate G->H I Nilotinib H->I Final Step

Caption: A representative synthetic pathway for Nilotinib.

Protocol 1: Amide Coupling for Nilotinib Precursor Synthesis

This protocol details the condensation reaction between the elaborated aniline derived from this compound and an activated benzoic acid derivative, a crucial amide bond-forming step in the Nilotinib synthesis.[8]

Objective: To synthesize 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride.

Materials:

  • 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine (1.0 equiv)

  • 4-Methyl-3-nitrobenzoyl chloride (1.05 equiv)

  • Potassium hydroxide (KOH) or other suitable inorganic base (e.g., K₂CO₃)

  • Chloroform (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine (1.0 equiv).

  • Solvent Addition: Add anhydrous chloroform to dissolve the starting material. The volume should be sufficient to ensure good stirring (approx. 10-15 mL per gram of aniline).

  • Base Addition: Add the inorganic base (e.g., potassium hydroxide, 1.5 equiv). The base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

  • Acid Chloride Addition: Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride (1.05 equiv) in chloroform to the reaction mixture. The addition should be done dropwise, maintaining the internal temperature between 30-40 °C. An exothermic reaction may occur.

  • Reaction Monitoring: Stir the reaction mixture at 30-40 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed. This step typically provides the intermediate in high yield and purity.[8]

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Causality and Insights:

  • Choice of Solvent: Chloroform is an effective solvent for this condensation, providing good solubility for the reactants.[8] Other aprotic solvents like DMF or isopropanol could be used, but chloroform with an inorganic base has been shown to give quantitative yield and high purity.[8]

  • Choice of Base: An inorganic base like KOH is used to neutralize the HCl byproduct. This is crucial as the aniline nitrogen atoms in the starting material and product are basic and would otherwise be protonated, rendering them non-nucleophilic and halting the reaction.

  • Temperature Control: Maintaining the temperature between 30-40 °C is important to ensure a reasonable reaction rate without promoting side reactions or degradation of the product.

General Synthetic Transformations and Protocols

The primary amino group on this compound is a gateway to a vast chemical space. Below are protocols for fundamental transformations that enable its use as a versatile building block.

Key Derivatization Pathways

G cluster_0 Core Building Block cluster_2 Resulting Scaffolds A This compound B Amide Bond Formation (Acyl Halide, Base) A->B D Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Base) A->D E Amide Derivatives B->E C Suzuki-Miyaura Coupling (Requires prior conversion to Aryl-Br/I/OTf) F Biaryl Derivatives C->F G Diaryl Amine Derivatives D->G X->C 1. Diazotization (NaNO₂, HBr) 2. Sandmeyer (CuBr) (to form 3-Bromo-5-methylbenzotrifluoride)

Caption: Key synthetic routes starting from this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the parent aniline is not a direct partner for Suzuki coupling, it can be readily converted to an aryl halide (e.g., 3-bromo-5-methylbenzotrifluoride) via diazotization and Sandmeyer reaction. The resulting aryl bromide is an excellent substrate for Suzuki coupling, a powerful method for C-C bond formation.[11] This protocol is based on general methods for similar substrates.[11][12][13]

Objective: To couple an arylboronic acid with 3-bromo-5-methylbenzotrifluoride (prepared from this compound).

Materials:

  • 3-Bromo-5-methylbenzotrifluoride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Reaction vial or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vial, add 3-bromo-5-methylbenzotrifluoride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inerting the Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing is critical to prevent oxidative degradation of the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.[11]

  • Monitoring: Follow the consumption of the aryl bromide starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boron-containing byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality and Insights:

  • Catalyst System: Pd(PPh₃)₄ is a classic, reliable catalyst for many Suzuki couplings. For less reactive aryl chlorides, or for optimization, more advanced systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) may be required to facilitate the initial oxidative addition step.[12]

  • Base and Solvent: The aqueous base (e.g., K₃PO₄ in dioxane/water) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[13]

Conclusion and Future Perspectives

This compound is more than just an intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its primary role in the synthesis of Nilotinib firmly establishes its value in the production of life-saving oncology drugs.[8][10] The physicochemical benefits imparted by the trifluoromethyl group—enhanced metabolic stability and modulated lipophilicity—are properties that are highly sought after in modern drug candidates. The protocols provided herein for amide coupling and palladium-catalyzed cross-coupling represent fundamental, robust, and scalable methods for elaborating this core structure. As the demand for targeted and highly specific therapeutics continues to grow, the strategic deployment of well-designed building blocks like this compound will be paramount in accelerating the discovery and development of the next generation of medicines.

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Application Notes: 3-Amino-5-methylbenzotrifluoride - A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Amino-5-methylbenzotrifluoride

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is highly sought after for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (IUPAC Name: 3-methyl-5-(trifluoromethyl)aniline) has emerged as a pivotal building block for this purpose.[3] Its unique trifunctional aromatic scaffold—featuring a nucleophilic amino group, an activating methyl group, and a strongly electron-withdrawing trifluoromethyl group—provides a versatile platform for constructing complex molecular architectures.[1]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, reactivity profile, and key applications. It serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this powerful synthetic intermediate.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is rooted in its distinct chemical and physical characteristics.

PropertyValueReference
CAS Number 96100-12-8[3]
Molecular Formula C8H8F3N[3]
Molecular Weight 175.15 g/mol [3]
Appearance Colorless to light yellow liquid/solid[4]
Boiling Point ~187 °C[4]
Density ~1.29 g/mL at 25 °C[4]
Solubility Sparingly soluble in water (5 g/L at 20 °C)[4]

The reactivity of the benzene ring is governed by the interplay of its three substituents:

  • Amino (-NH₂) Group: A strongly activating, ortho-, para-directing group due to resonance donation of its lone pair into the ring.[1]

  • Methyl (-CH₃) Group: A weakly activating, ortho-, para-directing group via hyperconjugation.[1]

  • Trifluoromethyl (-CF₃) Group: A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.[1]

This unique electronic arrangement synergistically activates the positions ortho to the amino group (C2 and C6) and para to the methyl group (C6), making them prime targets for electrophilic aromatic substitution. The amino group itself serves as a versatile nucleophilic handle for a wide array of C-N bond-forming reactions.

Core Synthetic Applications

This compound is a key player in several critical classes of organic transformations, enabling the rapid diversification of molecular scaffolds.

Diagram: Key Synthetic Pathways

G main 3-Amino-5-methyl- benzotrifluoride cn_coupling C-N Bond Formation main->cn_coupling Nucleophilic -NH2 group ring_func Electrophilic Aromatic Substitution main->ring_func Activated Ring buchwald Buchwald-Hartwig (Diarylamines) cn_coupling->buchwald acylation Acylation / Sulfonylation (Amides, Sulfonamides) cn_coupling->acylation halogenation Halogenation (e.g., Bromination) ring_func->halogenation Creates Handle for Cross-Coupling cc_coupling C-C Bond Formation (via Halogenated Intermediate) halogenation->cc_coupling Creates Handle for Cross-Coupling nitration Nitration suzuki Suzuki Coupling (Biaryls) cc_coupling->suzuki sonogashira Sonogashira Coupling (Alkynylated Arenes) cc_coupling->sonogashira

Caption: Major synthetic routes utilizing this compound.

C-N Bond Formation: Building Nitrogen-Containing Scaffolds

The primary amino group is the most common reaction site, providing a direct entry into a vast chemical space of nitrogen-containing compounds.[5]

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is arguably one of the most powerful methods for forming C-N bonds. This compound serves as an excellent amine coupling partner with aryl or heteroaryl halides/triflates.[1] This reaction is fundamental for synthesizing diarylamine structures, which are prevalent in pharmaceuticals and electronic materials. The catalytic cycle, driven by a palladium catalyst and a suitable ligand/base system, efficiently constructs these otherwise challenging bonds.[5]

  • Acylation and Sulfonylation: Standard reactions with acyl chlorides, anhydrides, or sulfonyl chlorides readily convert the amino group into corresponding amides and sulfonamides. These transformations are not only crucial for building larger molecules but are also employed to modify the electronic properties of the aromatic ring or to serve as protecting groups.

Electrophilic Aromatic Substitution: Ring Functionalization

The synergistic directing effects of the amino and methyl groups make regioselective functionalization of the aromatic ring highly predictable and efficient. The most activated positions are C2 and C6 (ortho to the amine).

  • Halogenation: Reactions with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can selectively install a halogen atom, typically at the C2 or C6 position. The resulting halo-derivative is a critical intermediate, primed for subsequent C-C bond-forming reactions. A bromo-derivative, for instance, is an ideal substrate for Suzuki or Sonogashira couplings.[6]

C-C Bond Formation: Expanding the Carbon Skeleton

While the parent aniline is not directly used in C-C coupling, its halogenated derivatives are invaluable. This two-step strategy (halogenation followed by coupling) unlocks access to complex biaryl and alkynylated structures.

  • Suzuki-Miyaura Coupling: A halogenated derivative of this compound can be coupled with a wide range of aryl or vinyl boronic acids/esters.[1] This palladium-catalyzed reaction is exceptionally robust and tolerant of diverse functional groups, making it a workhorse in modern synthetic chemistry for creating C(sp²)-C(sp²) bonds.

Detailed Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. They are based on well-established, high-yielding transformations and include safety precautions and characterization checkpoints.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize N-(4-methoxyphenyl)-3-methyl-5-(trifluoromethyl)aniline, a representative diarylamine.

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials & Equipment:

  • This compound

  • 1-bromo-4-methoxybenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a stir bar, add cesium carbonate (1.4 mmol, 1.4 eq). Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), this compound (1.0 mmol, 1.0 eq), and 1-bromo-4-methoxybenzene (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylamine product.

Safety: Handle palladium catalysts and phosphine ligands in a fume hood. Toluene is flammable and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Regioselective Bromination of the Aromatic Ring

Objective: To synthesize 2-bromo-3-amino-5-methylbenzotrifluoride, an intermediate for C-C coupling reactions.

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials & Equipment:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice-water bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (5.0 mmol, 1.0 eq) in acetonitrile (25 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (5.0 mmol, 1.0 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Workup: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL) to quench any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified further by recrystallization or silica gel column chromatography if necessary.

Safety: NBS is a lachrymator and irritant. Handle in a fume hood. Avoid contact with skin and eyes.

Workflow Diagram: Multi-Step Synthesis

G start 3-Amino-5-methyl- benzotrifluoride step1 Protocol 2: Electrophilic Bromination (e.g., with NBS) start->step1 step3 Protocol 1: Buchwald-Hartwig Amination (with R2-NH2, Pd catalyst) start->step3 intermediate Halogenated Intermediate (e.g., 2-Bromo-derivative) step1->intermediate step2 Suzuki Coupling (with Ar-B(OH)2, Pd catalyst) intermediate->step2 product1 Biaryl Product (C-C Bond Formed) step2->product1 product2 Diarylamine Product (C-N Bond Formed) step3->product2

Caption: A generalized workflow for multi-step synthesis.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed trifluoromethyl group and versatile functional handles provide an efficient and reliable route to novel compounds with potentially enhanced biological and material properties. The protocols and applications outlined in this guide demonstrate its broad utility in foundational synthetic transformations, empowering researchers to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • This compound | Research Chemical - Benchchem. Benchchem.
  • This compound | C8H8F3N | CID 2737713 - PubChem. National Center for Biotechnology Information.
  • This compound (C8H8F3N) - PubChemLite. PubChemLite.
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Exploring 3-Amino-5-Bromobenzotrifluoride: Properties and Applications.
  • (PDF) Recent Development of Trifluoromethyl Reagents: A Review - ResearchGate. ResearchGate.

Sources

The Synthetic Versatility of 3-Amino-5-methylbenzotrifluoride: A Guide to Reaction Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A Key Building Block in Modern Chemistry

3-Amino-5-methylbenzotrifluoride, also known as 3-methyl-5-(trifluoromethyl)aniline, is a highly valuable and versatile intermediate in the fields of pharmaceutical and agrochemical research.[1] Its structure is distinguished by three key functional groups on an aromatic scaffold: a nucleophilic amino group, an activating methyl group, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This unique combination of substituents governs its reactivity and makes it a sought-after building block for complex molecular architectures.

The presence of the trifluoromethyl group is a particularly powerful feature in drug design. It is known to enhance critical properties of a molecule such as metabolic stability, lipophilicity, and bioavailability, making it a common strategic element in the development of novel therapeutic agents and crop protection products.[1][2] This guide provides an in-depth exploration of the core reaction mechanisms of this compound, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Part 1: Regioselective Synthesis of this compound

Achieving the correct arrangement of substituents on the benzene ring (regioselectivity) is paramount. The most common synthetic route relies on a controlled electrophilic aromatic substitution followed by reduction, leveraging the distinct directing effects of the substituents. The synthesis typically begins with a precursor like m-xylene or a related benzotrifluoride derivative. A key pathway involves the nitration of 5-methylbenzotrifluoride. In this reaction, the trifluoromethyl group (-CF₃) acts as a meta-directing deactivator, while the methyl group (-CH₃) is an ortho-, para-directing activator. Their combined influence directs the incoming nitro group primarily to the C-3 position, which is meta to the -CF₃ group and ortho to the -CH₃ group. This ensures the formation of the desired 3-nitro-5-methylbenzotrifluoride intermediate, which is then reduced to the target amine.[1]

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 5-Methylbenzotrifluoride B 3-Nitro-5-methylbenzotrifluoride A->B HNO₃, H₂SO₄ C This compound B->C H₂, Pd/C G cluster_0 Substituents & Directing Effects cluster_1 Favored Positions for Electrophilic Attack A Ring NH2 NH₂ (C3) Strong Activator Ortho, Para-Director C2 C2 NH2->C2 ortho C4 C4 NH2->C4 para C6 C6 NH2->C6 ortho CH3 CH₃ (C5) Weak Activator Ortho, Para-Director CF3 CF₃ (C1) Strong Deactivator Meta-Director G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂(X) B->C D Transmetalation C->D R-B(OH)₂ + Base E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Ar-R

Sources

Application Note: Comprehensive Characterization of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-methylbenzotrifluoride is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring an aniline moiety substituted with a methyl group and a trifluoromethyl group, imparts unique properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, thereby guaranteeing the integrity of the final products. This application note provides a comprehensive guide to the essential analytical techniques for the characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
CAS Number 96100-12-8[2]
Molecular Formula C8H8F3N[2][3][4][5][6]
Molecular Weight 175.15 g/mol [2][4][6]
Appearance Off-white powder[3]
Monoisotopic Mass 175.06088375 Da[2]

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Rationale: The C18 stationary phase provides excellent separation for moderately polar compounds like this compound. The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities. Formic acid helps to protonate the amino group, leading to sharper peaks.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Inject UV_Detector UV Detection (254 nm) HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Purity_Report Purity_Report Data_Acquisition->Purity_Report Generate

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds and is particularly useful for assessing the purity of this compound, especially for volatile impurities.

Protocol: GC Purity Determination

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Rationale: The non-polar column separates compounds based on their boiling points. The high temperatures of the injector and detector ensure complete volatilization of the analyte and prevent condensation. FID is a sensitive detector for organic compounds.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An LC-MS system with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion [M+H]+ and compare it to the theoretical mass.

Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. ESI is a soft ionization technique that typically produces the protonated molecular ion with minimal fragmentation, simplifying spectral interpretation.

IonTheoretical m/zObserved m/z
[C8H9F3N]+176.0682(To be determined experimentally)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and environment of the protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • ¹⁹F NMR: To characterize the trifluoromethyl group.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Expected ¹H NMR Signals:

  • A singlet for the methyl protons.

  • Aromatic protons with characteristic splitting patterns.

  • A broad singlet for the amine protons.

Expected ¹³C NMR Signals:

  • A quartet for the trifluoromethyl carbon due to coupling with fluorine.

  • Signals for the aromatic carbons.

  • A signal for the methyl carbon.

Expected ¹⁹F NMR Signal:

  • A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

dot

NMR_Workflow Sample_Prep Dissolve in Deuterated Solvent NMR_Spectrometer Acquire Data (¹H, ¹³C, ¹⁹F) Sample_Prep->NMR_Spectrometer Data_Processing Fourier Transform & Phasing NMR_Spectrometer->Data_Processing Spectral_Analysis Chemical Shift, Integration, Coupling Constant Analysis Data_Processing->Spectral_Analysis Structure_Confirmation Structural Confirmation Spectral_Analysis->Structure_Confirmation

Caption: General workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected Characteristic Absorption Bands:

  • N-H stretch: Around 3400-3300 cm⁻¹ (amine).

  • C-H stretch: Around 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic).

  • C=C stretch: Around 1600-1450 cm⁻¹ (aromatic ring).

  • C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

  • C-N stretch: Around 1300-1200 cm⁻¹.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the identity, purity, and structure of this important chemical intermediate. The implementation of these protocols will enable researchers and manufacturers to ensure the quality and consistency of their materials, which is critical for the successful development of new pharmaceuticals and agrochemicals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C8H8F3N).
  • Pragna Group. (n.d.). High-Quality 3ABTF (3-Amino BTF) | Reliable Chemical Supplier.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

3-Amino-5-methylbenzotrifluoride (CAS 96100-12-8) is a key building block in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its structure is of particular interest to drug development professionals. The trifluoromethyl (-CF₃) group is a bioisostere for several functional groups and is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The amino (-NH₂) and methyl (-CH₃) groups provide additional points for synthetic modification.

Given its role as a critical intermediate, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework, the electronic environment of the fluorine atoms, and the connectivity between different parts of the molecule.

This application note provides a comprehensive guide to the NMR analysis of this compound, detailing field-proven protocols for sample preparation and the acquisition and interpretation of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

Foundational Principles & Experimental Design

The structural elucidation of this compound relies on a synergistic approach, where data from multiple NMR experiments are integrated to build a complete picture. The chemical structure, with its distinct functional groups, dictates the expected spectral features.

Molecular Structure:

  • Formula: C₈H₈F₃N

  • Molecular Weight: 175.15 g/mol

  • Key Features: A 1,3,5-trisubstituted aromatic ring, an amine group, a methyl group, and a trifluoromethyl group.

The overall workflow for NMR analysis is a systematic process from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (Dissolution & Filtration) OneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) SamplePrep->OneD_NMR Load Sample TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Analysis Integration Data Integration & Correlation TwoD_NMR->Integration Correlation Data Elucidation Structure Elucidation & Verification Integration->Elucidation Assemble Fragments

Caption: General workflow for NMR-based structural elucidation.

Protocol: Sample Preparation for High-Resolution NMR

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures a homogeneous magnetic field, leading to sharp lines and high resolution.

Objective: To prepare a homogeneous, particulate-free solution of this compound in a suitable deuterated solvent at an optimal concentration.

Materials:

  • This compound (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube (unscratched, clean)

  • Glass Pasteur pipette with a cotton or glass wool filter

  • Small vial for initial dissolution

Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex or gently swirl to ensure the sample dissolves completely. The use of a deuterated solvent is critical to avoid large solvent proton peaks and to provide a lock signal for the spectrometer.

  • Filtration: Prepare a filter by placing a small plug of cotton or glass wool into the neck of a Pasteur pipette.

  • Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube. This step is crucial to remove any insoluble particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.

  • Quality Check: Visually inspect the sample. It should be a clear, homogeneous liquid with no suspended solids.

1D NMR Spectroscopy: The Primary Survey

One-dimensional NMR spectra provide the initial, fundamental information about the types and electronic environments of the nuclei within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling.

Experimental Protocol:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Experiment: Standard proton acquisition (zg30 pulse program or equivalent)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Scans: 8-16 scans

Expected Spectrum & Interpretation:

  • Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm. Due to the 1,3,5-substitution pattern, three distinct signals are anticipated. They will likely appear as singlets or narrow multiplets, reflecting small long-range couplings to each other and potentially to the -CF₃ group (⁴J-coupling).

  • Amine Protons (2H): A broad singlet is expected, typically between δ 3.5-4.5 ppm in CDCl₃. The chemical shift can vary with concentration and temperature due to hydrogen bonding. This peak often does not show coupling.

  • Methyl Protons (3H): A sharp singlet is expected around δ 2.2-2.4 ppm.

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.

Experimental Protocol:

  • Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H)

  • Solvent: CDCl₃

  • Experiment: Standard proton-decoupled carbon acquisition (zgpg30 or similar)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Scans: 1024-4096 scans (due to the low natural abundance of ¹³C)

Expected Spectrum & Interpretation:

  • Aromatic Carbons (6C): Six signals are expected in the δ 110-150 ppm region. The carbon attached to the amino group (C3) will be shielded (further upfield), while the carbon attached to the -CF₃ group (C5) will be deshielded.

  • Trifluoromethyl Carbon (1C): This is a key signal. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the δ 120-130 ppm range. The large coupling constant (¹JCF ≈ 270-280 Hz) is characteristic.

  • Methyl Carbon (1C): A single peak expected in the aliphatic region, around δ 20-25 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment. The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it ideal for NMR studies.

Experimental Protocol:

  • Spectrometer: 376 MHz (corresponding to 400 MHz for ¹H)

  • Solvent: CDCl₃

  • Experiment: Standard fluorine acquisition

  • Reference: External or internal CFCl₃ (δ 0 ppm)

  • Scans: 16-64 scans

Expected Spectrum & Interpretation:

  • A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

  • The chemical shift is anticipated in the range of δ -60 to -65 ppm relative to CFCl₃, which is typical for an aromatic trifluoromethyl group.

  • The signal may appear as a narrow quartet if long-range coupling to the two ortho aromatic protons (H-4 and H-6) is resolved.

2D NMR Spectroscopy: Assembling the Molecular Framework

While 1D spectra identify the pieces, 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy)

COSY identifies protons that are coupled to each other, typically through two or three bonds.

Protocol: Standard COSY experiment. Interpretation: Cross-peaks will appear between the signals of coupled aromatic protons. This helps to confirm neighbor relationships on the aromatic ring, although for a 1,3,5-substituted ring, these couplings will be small (⁴JHH, meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is highly sensitive and provides unambiguous C-H attachments.

Protocol: Standard phase-sensitive, edited HSQC experiment. Interpretation:

  • Cross-peaks will connect the signals of the three aromatic protons on the ¹H axis to their corresponding carbon signals on the ¹³C axis.

  • A strong cross-peak will correlate the methyl proton singlet to the methyl carbon signal.

  • Edited HSQC experiments can also distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), confirming the methyl and methine assignments.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful experiment for final structure confirmation, as it reveals long-

High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-5-methylbenzotrifluoride: A Robust Method for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-Amino-5-methylbenzotrifluoride. As a critical building block in the synthesis of novel pharmaceutical and agrochemical compounds, ensuring the high purity of this intermediate is paramount for downstream success in research and development.[1] This guide provides a comprehensive protocol, from mobile phase preparation to post-purification analysis, grounded in the physicochemical properties of the analyte. We explain the causal logic behind key methodological choices, such as the selection of the stationary phase and the critical role of mobile phase pH in achieving optimal separation and peak symmetry for this basic aromatic amine. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient purification workflow.

Introduction and Chromatographic Considerations

This compound is an aromatic amine derivative whose structure incorporates both a basic amino group and a lipophilic trifluoromethyl group.[1] This bifunctional nature presents a specific challenge for chromatographic purification. The basic amino group can engage in strong, undesirable ionic interactions with the acidic silanol groups present on standard silica-based stationary phases, often leading to significant peak tailing and poor resolution.[2]

To overcome this, a reversed-phase HPLC method is the most effective approach.[3] The key to a successful separation lies in controlling the ionization state of the analyte. By maintaining a low mobile phase pH (typically between 2 and 3), the primary amine group (pKa of analogous 3-aminobenzotrifluoride is ~3.5) is fully protonated.[4] This positive charge prevents secondary ionic interactions with the stationary phase, ensuring that separation occurs based on hydrophobicity, leading to sharp, symmetrical peaks.

While a standard C18 column provides excellent hydrophobic retention, the presence of the trifluoromethyl group makes this compound an ideal candidate for purification on a pentafluorophenyl (PFP) stationary phase. PFP phases can offer alternative selectivity for fluorinated and aromatic compounds through unique dipole-dipole and π-π interactions, which can be invaluable for separating closely related impurities.[5][6] This guide will focus on a widely applicable C18 method, with considerations for method optimization using a PFP phase.

Analyte Properties: this compound
PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem CID: 2737713[7]
CAS Number 96100-12-8[7][8]
Molecular Formula C₈H₈F₃N[7][8]
Molecular Weight 175.15 g/mol [7][8]
Nature Aromatic Amine; Moderately Polar, Basic[1][2]
UV Detection Strong absorbance due to the aromatic ring.[9][10]

Materials and Methods

Equipment and Consumables
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV/Vis or Photodiode Array (PDA) detector.

  • Fraction collector.

  • Analytical HPLC system for purity analysis.

  • C18 Preparative HPLC Column (e.g., 10 µm, 250 x 21.2 mm).

  • C18 Analytical HPLC Column (e.g., 5 µm, 250 x 4.6 mm).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • Rotary evaporator for solvent removal.

Reagents and Solvents
  • Crude this compound (≥90% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic Acid (FA), LC-MS grade.

HPLC Method Parameters

The following parameters are provided for a preparative scale purification. These can be scaled down for analytical method development.[11]

ParameterPreparative ConditionAnalytical Condition
Stationary Phase C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid (v/v) in Water0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile0.1% Formic Acid (v/v) in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Gradient Elution 30% B to 70% B over 15 minutes30% B to 70% B over 15 minutes
Hold at 70% B for 3 minutesHold at 70% B for 3 minutes
Return to 30% B over 1 minuteReturn to 30% B over 1 minute
Equilibrate at 30% B for 5 minutesEquilibrate at 30% B for 5 minutes
Column Temperature Ambient (~25 °C)30 °C (for better reproducibility)
Detection 254 nm254 nm (or PDA scan 200-400 nm)
Injection Volume 1-5 mL (dependent on loading study)5-10 µL

Experimental Protocol and Workflow

The overall process follows a systematic workflow from preparation to final analysis, ensuring reproducibility and high purity of the final product.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Purification cluster_post Phase 3: Analysis & Isolation A Mobile Phase Preparation (0.1% FA in Water & ACN) C System Equilibration (Run gradient until baseline is stable) A->C B Sample Preparation (Dissolve crude in ACN/H₂O, Filter) D Crude Sample Injection B->D C->D E Fraction Collection (Collect target peak based on UV signal) D->E F Purity Analysis of Fractions (Analytical HPLC) E->F G Pool Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Final Product (>99% Pure Compound) H->I

Caption: HPLC Purification Workflow for this compound.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

    • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Perform a loading study first. Start by dissolving ~50 mg of the crude this compound in 1 mL of 50:50 Acetonitrile/Water.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The choice of a solvent stronger than the initial mobile phase conditions helps to ensure sharp injection peaks.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Set up the HPLC method with the gradient and conditions listed in Table 2.3.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column by running the initial mobile phase composition (30% B) at the designated flow rate (20.0 mL/min) for at least 10-15 minutes, or until a stable baseline is observed on the detector.

  • Purification Run and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Monitor the chromatogram in real-time. The target compound, being moderately polar, should elute within the main gradient.

    • Set the fraction collector to trigger collection based on the UV signal threshold, ensuring collection of the entire main peak while excluding earlier and later eluting impurities.

  • Post-Purification Analysis and Isolation:

    • Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method (Table 2.3) to confirm purity.

    • Pool the fractions that meet the desired purity specification (e.g., >99%).

    • Transfer the pooled fractions to a round-bottom flask.

    • Remove the acetonitrile and water using a rotary evaporator. Note that the final product will be the formate salt of the amine due to the mobile phase. If the free base is required, a subsequent liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate) and an organic solvent (e.g., ethyl acetate) would be necessary.

Expected Results & Discussion

A successful purification will show a chromatogram where the main peak, corresponding to this compound, is well-resolved from other impurity peaks. The use of an acidic mobile phase is critical; without it, the main peak would likely be broad and tail significantly.

Representative Data:

ParameterResult
Crude Sample Purity ~92.5%
Retention Time (Analytical) 8.2 minutes
Purified Fraction Purity >99.5%
Typical Recovery 85-95%

The gradient, starting at 30% acetonitrile, allows for the elution of more polar impurities first. As the acetonitrile concentration increases, the target compound elutes, followed by more non-polar (lipophilic) impurities at higher organic concentrations. This provides a comprehensive cleanup of the crude material.

Troubleshooting and Method Optimization

ProblemPotential CauseRecommended Solution
Peak Tailing Mobile phase pH is too high; column degradation.Ensure formic acid concentration is 0.1%. If the problem persists, try a new column.
Poor Resolution Gradient is too steep; incorrect stationary phase.Decrease the gradient slope (e.g., 30-70% B over 25 minutes). For challenging separations, consider a PFP column to exploit alternative selectivity.[6]
Low Recovery Compound precipitation on the column; fraction collection window is too narrow.Reduce sample concentration or injection volume. Widen the collection window for the target peak.

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reliable protocol for the purification of this compound. By employing a C18 stationary phase and an acidic mobile phase to control the analyte's ionization state, high purity (>99%) and excellent recovery can be routinely achieved. This method is scalable and serves as a foundational tool for researchers and developers requiring high-quality intermediates for the synthesis of advanced chemical entities.

References

  • Kirkland, J. J., et al. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Dolan, J. W. (2017). HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science.
  • LCGC International. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. AJPRes.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Chen, Y., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207–5213.
  • Sacher, F., et al. (1997). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Chemosphere, 34(11), 2281-2292.

Sources

Application Notes & Protocols: 3-Amino-5-methylbenzotrifluoride as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8) is a critical fluorinated building block in modern medicinal chemistry.[1] Its unique structural features—a nucleophilic amino group, a lipophilic trifluoromethyl group, and a methyl substituent on a benzene ring—provide a valuable scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2][3][4] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of non-steroidal antiandrogens and other therapeutic agents. Detailed protocols, mechanistic insights, and safety considerations are presented to aid researchers and drug development professionals in leveraging this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design.[2][3][4] The trifluoromethyl group can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[2][3][4] this compound, a trifluoromethylated aniline, serves as a prime example of a high-value intermediate that enables the construction of novel drug candidates with optimized pharmacokinetic profiles.[1][2] Its structural isomers, such as 3-aminobenzotrifluoride, are also widely used in the synthesis of pharmaceuticals and agrochemicals.[5][6]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 96100-12-8[7]
Molecular Formula C8H8F3N[7]
Molecular Weight 175.15 g/mol [7]
Appearance Off-white powder or solid[8]
Purity >90% to 99% (typical), [8][9]

Applications in Pharmaceutical Synthesis

This compound is a key starting material for several important classes of pharmaceuticals, most notably non-steroidal antiandrogens used in the treatment of prostate cancer.

Synthesis of Bicalutamide and Related Antiandrogens

Bicalutamide (Casodex) is a non-steroidal antiandrogen that functions by blocking the action of androgens at the receptor level.[10] The synthesis of bicalutamide and its analogues often involves intermediates derived from trifluoromethylated anilines.[10][11][12] While the direct starting material for some reported bicalutamide syntheses is 4-cyano-3-(trifluoromethyl)aniline, the underlying importance of trifluoromethylaniline scaffolds is evident.[10] The general synthetic strategy involves the acylation of the aniline, followed by further modifications to introduce the propanamide side chain.

Synthesis of Nilutamide Analogues

Nilutamide is another non-steroidal antiandrogen used in the treatment of prostate cancer.[13] Its structure features a 4-nitro-3-trifluoromethylaniline core.[14] Research into new anticancer agents has explored modifications of the nilutamide structure, starting with the reduction of the nitro group to an amine, which can then be further derivatized.[15][16] This highlights the utility of amino-trifluoromethyl-phenyl moieties in generating libraries of potential therapeutic agents.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in common synthetic transformations relevant to pharmaceutical development.

Protocol 1: General Acylation of this compound

This protocol describes a general procedure for the acylation of the amino group, a fundamental step in the synthesis of many pharmaceutical intermediates.

Workflow for Acylation of this compound

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in an aprotic solvent (e.g., DCM, THF) B Add a base (e.g., triethylamine, pyridine) to the solution A->B C Cool the mixture in an ice bath (0-5 °C) B->C D Slowly add the acylating agent (e.g., acyl chloride, anhydride) C->D E Allow the reaction to warm to room temperature and stir D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench the reaction with water or saturated aqueous NH4Cl F->G H Extract the product with an organic solvent G->H I Wash the organic layer, dry, and concentrate H->I J Purify the crude product by column chromatography or recrystallization I->J

Caption: Workflow for the acylation of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent.

  • Add the tertiary amine base (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water or saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, ethyl acetate).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acylated product.

Protocol 2: Synthesis of a Bicalutamide Intermediate Analogue

This protocol outlines the synthesis of an N-aryl methacrylamide, a key intermediate in the synthesis of bicalutamide and related structures.

Reaction Pathway for Methacrylamide Synthesis

Methacrylamide_Synthesis A This compound C N-(3-methyl-5-(trifluoromethyl)phenyl)methacrylamide A->C Base (e.g., NaHCO3) Solvent (e.g., Acetone/Water) B Methacryloyl chloride B->C

Caption: Synthesis of an N-aryl methacrylamide intermediate.

Materials:

  • This compound

  • Methacryloyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Deionized water

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.0-3.0 eq) to the suspension.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude N-(3-methyl-5-(trifluoromethyl)phenyl)methacrylamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

This compound and its parent compound, 3-aminobenzotrifluoride, are classified as harmful or toxic.[7][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling these chemicals.[17] All manipulations should be performed in a well-ventilated fume hood.

Hazard Information for 3-Aminobenzotrifluoride (as a representative example):

  • Harmful if swallowed or in contact with skin. [18]

  • Causes skin and eye irritation. [18][19]

  • May cause respiratory irritation. [17][19]

  • Light and air sensitive. [18]

In case of exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[18][17]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its strategic use allows for the incorporation of a trifluoromethyl group, which can impart favorable pharmacokinetic properties to drug candidates. The protocols and information provided in this guide are intended to assist researchers in the effective and safe utilization of this important building block in their drug discovery and development efforts.

References

  • Royal Society of Chemistry. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025-10-18). [Link]
  • PubChem. This compound | C8H8F3N | CID 2737713. [Link]
  • Google Patents.
  • ResearchGate. Synthesis of (R)-bicalutamide derivatives[3][6][20]. Reagents and.... [Link]
  • Google Patents.
  • Cole-Parmer. Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. [Link]
  • Wikipedia. Bicalutamide. [Link]
  • Pharmaffiliates. CAS No : 96100-12-8| Chemical Name : this compound. [Link]
  • Royal Society of Chemistry. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (2025-08-12). [Link]
  • ACS Publications. The Trifluoromethyl Group in Medical Chemistry. [Link]
  • RASĀYAN Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. [Link]
  • Google Patents. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.
  • MDPI.
  • Organic Chemistry Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. [Link]
  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. (2025-08-10). [Link]
  • Figshare.
  • PubChem. Nilutamide | C12H10F3N3O4 | CID 4493. [Link]
  • Journal of Biomedical Research & Environmental Sciences.

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Application Note: A Practical Guide to the Sandmeyer Reaction for the Functionalization of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Sandmeyer reaction is a cornerstone transformation in synthetic organic chemistry, providing a robust and versatile method for the conversion of primary aromatic amines into a wide array of functionalized arenes.[1][2] This is achieved through a two-step process: the initial conversion of the amine to a reactive aryl diazonium salt, followed by a copper(I)-catalyzed substitution reaction where the diazonium group is replaced by a nucleophile.[1][3] This reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4] Its significance lies in its ability to introduce substituents—such as halogens or a cyano group—that are often difficult to install through direct electrophilic aromatic substitution.[5][6]

3-Amino-5-methylbenzotrifluoride is a valuable fluorinated building block in medicinal chemistry and materials science. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] This application note provides detailed, field-tested protocols for the Sandmeyer reaction using this compound as the starting material. We present step-by-step procedures for its conversion into 3-chloro-, 3-bromo-, and 3-cyano-5-methylbenzotrifluoride, offering insights into the causality behind experimental choices and emphasizing critical safety protocols.

The Underlying Chemistry: Reaction Mechanism

The overall transformation proceeds in two distinct stages: Diazotization and Copper-Catalyzed Substitution.

2.1 Stage 1: Diazotization

The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr).[2][8] The primary amine, this compound, then reacts with the nitrosating agent in a multi-step process to form the highly reactive aryl diazonium salt.[9][] This stage is critically temperature-sensitive and must be conducted at 0–5 °C to prevent the premature decomposition of the unstable diazonium salt.[11][12]

2.2 Stage 2: Sandmeyer Substitution

The core of the Sandmeyer reaction is a copper(I)-catalyzed, single-electron transfer (SET) mechanism.[4]

  • Electron Transfer: The copper(I) salt (e.g., CuCl, CuBr, CuCN) donates a single electron to the aryl diazonium salt.

  • Radical Formation & N₂ Elimination: This transfer reduces the diazonium salt, which then rapidly decomposes, releasing a molecule of dinitrogen gas (N₂) and forming an aryl radical.

  • Product Formation & Catalyst Regeneration: The aryl radical abstracts a halide or cyanide from the resulting copper(II) species. This step forms the final aryl halide or nitrile product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.[1]

The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the involvement of this radical mechanism.[4]

Experimental Workflow & Protocols

The following diagram outlines the general experimental procedure, from the starting amine to the purified product.

G cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Work-up & Purification A 1. Dissolve Amine in Acid B 2. Cool to 0-5 °C (Ice Bath) A->B D 4. Add NaNO₂ Dropwise (Maintain T < 5 °C) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir for 30 min at 0-5 °C D->E H 8. Add Diazonium Solution to Cu(I) Solution E->H Transfer Cold Diazonium Solution F 6. Prepare Cu(I) Salt in Acid G 7. Cool Cu(I) Solution to 0 °C F->G G->H I 9. Warm to RT/Heat (N₂ Evolution) H->I J 10. Quench Reaction (e.g., with Water) I->J K 11. Extract with Organic Solvent J->K L 12. Wash Organic Layer (Acid, Base, Brine) K->L M 13. Dry & Concentrate L->M N 14. Purify (Distillation/Chromatography) M->N end Final Product N->end start Start: 3-Amino-5-methyl- benzotrifluoride start->A

Caption: General experimental workflow for the Sandmeyer reaction.

3.1 Materials & Equipment

Reagent/MaterialGradeSupplier
This compound>98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially Available
Copper(I) Chloride (CuCl)>97%Commercially Available
Copper(I) Bromide (CuBr)>98%Commercially Available
Copper(I) Cyanide (CuCN)>98%Commercially Available
Hydrochloric Acid (HCl)37% (conc.)Commercially Available
Hydrobromic Acid (HBr)48% (conc.)Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated aq. solution-
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Starch-Iodide Paper-Commercially Available

Equipment: Three-neck round-bottom flask, magnetic stirrer with stir bar, thermometer, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.

3.2 General Procedure for Diazotization

Causality Note: This procedure is performed first and is common to all three protocols. Maintaining the temperature below 5 °C is paramount to prevent the decomposition of the diazonium salt into phenol byproducts and to avoid a dangerous, uncontrolled release of nitrogen gas.[13][14]

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (1.0 eq).

  • Add the appropriate concentrated acid (HCl for chlorination/cyanation, HBr for bromination; ~3.0 eq) and water. Stir until the amine salt fully dissolves.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine solution. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0–5 °C.

  • Verify the presence of a slight excess of nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If the test is negative, add a small amount more of the NaNO₂ solution. If the test is strongly positive, the excess can be quenched with a small amount of sulfamic acid.[14]

3.3 Protocol 1: Synthesis of 3-Chloro-5-methylbenzotrifluoride

  • Preparation of CuCl Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (~2.0 eq). The solution will likely be dark. Cool this solution to 0 °C in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from the general procedure to the stirred CuCl solution.[15]

  • Reaction Progression: A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with dichloromethane or diethyl ether (3x volume). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 3-Chloro-5-methylbenzotrifluoride.

3.4 Protocol 2: Synthesis of 3-Bromo-5-methylbenzotrifluoride

  • Preparation of CuBr Solution: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (~2.0 eq). Cool this solution to 0 °C in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution (prepared using HBr in the diazotization step) to the stirred CuBr solution.[16]

  • Reaction Progression: After the initial effervescence subsides, warm the mixture to 60–70 °C and stir for 1 hour.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

3.5 Protocol 3: Synthesis of 3-Cyano-5-methylbenzotrifluoride

  • Preparation of CuCN Solution: In a separate, well-ventilated flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium or potassium cyanide (2.6 eq) in water. EXTREME CAUTION: Cyanide salts are highly toxic. Handle with appropriate engineering controls and PPE.

  • Sandmeyer Reaction: Neutralize the cold diazonium salt solution with sodium carbonate until it is slightly basic. Slowly add this neutralized diazonium solution to the heated (60-70 °C) cyanide solution.

  • Reaction Progression: Stir the mixture at this temperature for 1-2 hours.

  • Work-up and Purification: After cooling, extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer thoroughly with water and brine. The crude product can be purified via column chromatography or vacuum distillation.

Quantitative Data Summary

Target CompoundStarting MaterialKey ReagentsMol. Weight ( g/mol )Expected Yield
3-Chloro-5-methylbenzotrifluorideThis compoundNaNO₂, HCl, CuCl210.5970-85%
3-Bromo-5-methylbenzotrifluorideThis compoundNaNO₂, HBr, CuBr255.0475-90%
3-Cyano-5-methylbenzotrifluorideThis compoundNaNO₂, HCl, CuCN201.1560-75%

Critical Safety Considerations

The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.

  • Aryl Diazonium Salts: These intermediates are notoriously unstable and can decompose violently, especially in solid, dry form.[17][18] They are also sensitive to shock and friction.[19] NEVER attempt to isolate the diazonium salt. Always prepare it in situ in a cold solution and use it immediately.[9]

  • Sodium Nitrite: This compound is a strong oxidizer and is toxic if ingested.[20][21][22][23] Avoid contact with combustible materials.[24]

  • Gas Evolution: The reaction produces a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and is adequately vented to prevent pressure buildup.

  • Cyanide: Copper(I) cyanide and other cyanide salts are extremely toxic. All manipulations should be performed in a certified chemical fume hood. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Quench any residual cyanide in aqueous waste with bleach (sodium hypochlorite) before disposal.

  • General Precautions: Always work in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Keep an ice bath readily available to control any unexpected exotherms.[12]

The following "Twelve Cardinal Rules" for handling diazonium salts should be strictly followed:[14][17]

  • Use only a stoichiometric amount of sodium nitrite.

  • Check for and neutralize excess nitrous acid.

  • Combine the amine and acid first, then add sodium nitrite.

  • Keep the temperature below 5 °C.

  • Always vent the gases generated.

  • Determine the thermal stability of the specific diazonium compound if possible.

  • Understand the explosive properties; assume it is explosive if unknown.

  • Never allow the diazonium salt to precipitate or dry out.

  • Analyze for residual diazo compounds in the final product.

  • Quench any remaining diazonium salts before work-up or disposal (e.g., with hypophosphorous acid).[14]

  • Isolate no more than 0.75 mmol of diazonium salts if absolutely necessary for analysis.

  • Use plastic or wooden spatulas when handling any solid diazonium compounds.[17][19]

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
  • Chemistry Notes.
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • GeeksforGeeks. Sandmeyer Reaction. [Link]
  • Master Organic Chemistry.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • University of Massachusetts.
  • tasc. Reactive Chemical Hazards of Diazonium Salts. [Link]
  • Pharmaguideline.
  • Organic Chemistry Portal.
  • Google Patents.
  • Chemos GmbH&Co.KG.
  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link]
  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Thatcher Company.
  • ACS Publications.
  • PrepChem.com. Synthesis of 3-bromobenzotrifluoride. [Link]
  • West Liberty University. Sodium nitrite MSDS. [Link]
  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
  • Organic Chemistry Portal.
  • Google Patents. US4155940A - M-Bromo-benzotrifluorides.
  • LinkedIn. Driving Innovation: The Synthesis Potential of 3-Bromo-5-trifluoromethylbenzonitrile. [Link]
  • Google Patents.
  • European Patent Office. Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. [Link]
  • Google Patents. CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride.
  • CP Lab Safety. 3-Cyano-5-nitrobenzotrifluoride, min 97%, 1 gram. [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 3-Amino-5-methylbenzotrifluoride, a critical intermediate in the pharmaceutical and agrochemical industries. The protocol details a robust and efficient two-step synthetic pathway, commencing with the regioselective nitration of 3-methylbenzotrifluoride, followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide emphasizes process optimization, safety protocols, and analytical quality control to ensure a high-yield, high-purity, and reproducible manufacturing process suitable for industrial application.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 96100-12-8) is a highly valuable substituted aniline derivative that serves as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced crop protection agents.[1] Its structural distinction lies in the trifluoromethyl (-CF3) group, which is frequently incorporated into modern drug candidates to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] The presence of the amino (-NH2) group provides a reactive handle for a wide array of subsequent chemical transformations, making this molecule a versatile precursor for constructing diverse molecular scaffolds. This guide offers a field-proven methodology for its synthesis at scale, addressing the practical challenges encountered in transitioning from laboratory to production environments.

Synthetic Strategy and Mechanistic Rationale

The most industrially viable and cost-effective route to this compound involves a two-step process. This pathway is designed for high regioselectivity and overall efficiency.

Step 1: Regioselective Nitration of 3-Methylbenzotrifluoride

The synthesis begins with the electrophilic aromatic substitution (nitration) of 3-methylbenzotrifluoride. The key to this step is controlling the position of the incoming nitro group (-NO2). The regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring:

  • Trifluoromethyl Group (-CF₃): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

  • Methyl Group (-CH₃): This is an activating and ortho-, para-directing group due to its electron-donating hyperconjugation effect.

The combined influence of these two groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position, which is meta to the -CF₃ group and ortho to the -CH₃ group.[1] This ensures the predominant formation of the desired intermediate, 3-nitro-5-methylbenzotrifluoride, minimizing the generation of unwanted isomers.[1] A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically employed.

Step 2: Catalytic Reduction of 3-Nitro-5-methylbenzotrifluoride

The second step involves the reduction of the nitro group to a primary amine. For scale-up operations, catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and avoidance of stoichiometric metal waste.[3] A heterogeneous catalyst, such as palladium on carbon (Pd/C), is commonly used.[3] The reaction is carried out under a hydrogen atmosphere, where the nitro compound is adsorbed onto the catalyst surface and reduced to the corresponding aniline. Other reduction methods, such as using hydrazine hydrate with an iron catalyst, are also feasible but may involve more complex work-up procedures.[4]

Process Workflow Diagram

The following diagram illustrates the key stages in the scale-up synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Start: 3-Methylbenzotrifluoride C Nitration Reactor (Controlled Temp: 20-30°C) A->C B Reagents: Conc. H₂SO₄, Conc. HNO₃ B->C D Work-up: Aqueous Quench, Phase Separation C->D E Intermediate: 3-Nitro-5-methylbenzotrifluoride D->E G Hydrogenation Reactor E->G Transfer to Step 2 F Reagents: Pd/C Catalyst, H₂ Gas F->G H Work-up: Catalyst Filtration, Solvent Removal G->H I Final Product: This compound H->I J Final Purification (e.g., Vacuum Distillation) I->J K Quality Control (QC) (HPLC, GC, NMR) J->K

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory or manufacturing setting. All operations must be conducted with appropriate engineering controls and personal protective equipment.

Protocol 1: Synthesis of 3-Nitro-5-methylbenzotrifluoride (Intermediate)
  • Reactor Setup: Charge a suitable jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with concentrated sulfuric acid (98%, 2.5 L).

  • Initial Cooling: Begin agitation and cool the sulfuric acid to 0-5°C using a circulating chiller.

  • Substrate Addition: Slowly add 3-methylbenzotrifluoride (1.0 kg, 6.17 mol) to the sulfuric acid, ensuring the temperature is maintained below 15°C.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (68%, 0.65 kg, 6.79 mol) to concentrated sulfuric acid (98%, 1.0 L) while cooling to maintain a temperature below 20°C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours. Critically, maintain the internal reaction temperature between 20-30°C throughout the addition to ensure optimal regioselectivity and prevent runaway reactions.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 5 kg) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane, 2 x 1 L).

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitro-5-methylbenzotrifluoride as an oil. The crude product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge a hydrogenation vessel (autoclave) with the crude 3-nitro-5-methylbenzotrifluoride (from Protocol 4.1), a suitable solvent (e.g., methanol or ethanol, 5 L), and 5% Palladium on Carbon (Pd/C) catalyst (50% wet, ~20 g).

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to 40-50°C with efficient stirring.[3]

  • Reaction Monitoring: The reaction is exothermic; monitor the temperature and hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by HPLC or GC analysis.

  • Post-Reaction: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Final Purification: The crude this compound can be purified by vacuum distillation to achieve high purity (>99%).

Summary of Key Process Parameters

ParameterStep 1: NitrationStep 2: Hydrogenation
Key Reagents 3-Methylbenzotrifluoride, HNO₃, H₂SO₄3-Nitro-5-methylbenzotrifluoride, H₂, Pd/C
Solvent Sulfuric Acid (as reagent/solvent)Methanol or Ethanol
Temperature 20-30°C40-50°C
Pressure Atmospheric50-100 psi
Typical Reaction Time 3-5 hours4-8 hours
Typical Yield >95% (crude)>90% (after purification)
Final Purity ->99% (by GC/HPLC)

Analytical Quality Control

Rigorous quality control is essential for ensuring the identity and purity of the final product.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are used to monitor the disappearance of starting materials and the formation of products in both steps.

  • Purity Assessment: The purity of the final this compound is quantified using GC or High-Performance Liquid Chromatography (HPLC).[5] A purity level of >99% is typically required for pharmaceutical applications.

  • Structural Confirmation: The identity of the intermediate and final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS) to verify the molecular weight and structure.[5]

Safety and Environmental Health (EHS) Considerations

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Hazardous Materials:

    • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care in a well-ventilated fume hood.[6]

    • Organic Solvents: Flammable and potentially toxic. Use in well-ventilated areas away from ignition sources.

    • 3-Aminobenzotrifluoride Derivatives: Can be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[7][8]

    • Palladium on Carbon (Pd/C): Can be pyrophoric upon exposure to air, especially after use. Always handle wet.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shields, acid-resistant gloves, and flame-retardant lab coats.[8]

  • Engineering Controls: All operations should be conducted in a chemical fume hood or a well-ventilated enclosure.[6] Emergency eyewash stations and safety showers must be readily accessible.[7]

  • Waste Disposal: Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[7]

References

  • Google Patents. (1989). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • PubChem. (n.d.). This compound. [Link]

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Application Notes and Protocols: The Strategic Use of 3-Amino-5-(trifluoromethyl)aniline Derivatives in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group as a Cornerstone in Modern Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery, leading to breakthrough therapies for various malignancies.[3][4] A key challenge in this field is the design of inhibitors with high potency, selectivity, and favorable pharmacokinetic properties. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has emerged as a powerful tactic to achieve these goals. This application note will delve into the utility of a critical building block, 3-amino-5-methylbenzotrifluoride and its derivatives, specifically 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, in the synthesis of clinically significant kinase inhibitors, with a detailed focus on the synthesis of Nilotinib, a second-generation Bcr-Abl inhibitor.[5][6]

The trifluoromethyl group offers several advantages in drug design. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with the target kinase. Furthermore, the CF3 group often enhances metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve cell permeability. These attributes make trifluoromethylated anilines, such as this compound, highly valuable starting materials in medicinal chemistry.[7]

Core Synthesis Strategy: Nilotinib as a Case Study

Nilotinib (marketed as Tasigna®) is a potent and selective Bcr-Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib.[5][8] The synthesis of Nilotinib provides an excellent practical example of the application of a 3-amino-5-(trifluoromethyl)aniline derivative. One of the most common and efficient synthetic routes involves the coupling of two key fragments: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[5][9]

The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment is itself synthesized from precursors like 3-bromo-5-(trifluoromethyl)aniline, highlighting the versatility of these halogenated and trifluoromethylated building blocks in enabling crucial carbon-nitrogen bond-forming reactions.[7][10]

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic approach to Nilotinib, showcasing the convergence of the two main fragments.

Caption: Convergent synthesis of Nilotinib.

Detailed Synthetic Protocols

The following protocols are based on established literature procedures for the synthesis of Nilotinib and its key intermediates.[5][8][11]

Protocol 1: Synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide (Amide Intermediate)

This protocol details the crucial amide bond formation between the two core fragments.

Rationale: This step constructs the central benzamide linkage of Nilotinib. The reaction is a standard condensation between an acid chloride and an aniline. The use of an acid chloride ensures high reactivity for an efficient coupling.

ParameterValue
Reactants 4-methyl-3-nitrobenzoyl chloride
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Solvent N-Methyl-pyrrolidone (NMP) or similar aprotic solvent
Temperature Typically ambient to 60 °C
Reaction Time 1-3 hours
Work-up Aqueous work-up to precipitate the product

Step-by-Step Procedure:

  • To a stirred solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in N-Methyl-pyrrolidone (NMP), add 4-methyl-3-nitrobenzoyl chloride portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide.

Protocol 2: Reduction of the Nitro Group

Rationale: The nitro group is a versatile precursor to the amine, which is required for the subsequent pyrimidine ring formation. Reduction is a standard and high-yielding transformation. Catalytic hydrogenation or metal-acid reduction systems are commonly employed.

ParameterValue
Reactant 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Reducing Agent Stannous chloride (SnCl2) in an acidic medium or Raney Nickel with H2
Solvent Ethanol or Ethyl Acetate
Temperature Room temperature to 60 °C
Reaction Time 2-6 hours

Step-by-Step Procedure (using SnCl2):

  • Suspend the nitro-compound from Protocol 1 in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise.

  • Heat the mixture to 50-60°C and stir for 2-4 hours.

  • Cool the reaction mixture and neutralize with a basic solution (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-aminobenzamide.[11]

Protocol 3: Final Assembly of Nilotinib

Rationale: This final step involves the formation of the pyrimidine ring through a condensation reaction. The guanidino intermediate is formed in situ or as a separate step, which then cyclizes with the enone to form the pyrimidine core of Nilotinib.

ParameterValue
Reactants 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide
3-dimethylamino-1-(3-pyridyl)-2-propen-1-one
Solvent n-Butanol
Temperature 110-115 °C
Reaction Time ~9 hours

Step-by-Step Procedure:

  • A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (which is prepared from the corresponding amine from Protocol 2 and cyanamide) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol is heated to 110-115 °C for approximately 9 hours.[8][11]

  • The reaction mixture is then cooled to room temperature, allowing the product to precipitate.[8]

  • The solid is collected by filtration.

  • The crude product is purified by washing with hot water and hot methanol to remove impurities.[8]

  • The purified Nilotinib is then dried under vacuum.

The Bcr-Abl Signaling Pathway and Mechanism of Action of Nilotinib

Nilotinib functions by inhibiting the Bcr-Abl kinase, the constitutively active tyrosine kinase that drives CML. The diagram below illustrates the simplified signaling pathway and the point of inhibition by Nilotinib.

G BCR_ABL Bcr-Abl Kinase (Constitutively Active) Substrate Downstream Substrates (e.g., STAT5, Ras, PI3K/Akt) BCR_ABL->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Nilotinib inhibits the Bcr-Abl signaling pathway.

By binding to the ATP-binding site of the Bcr-Abl kinase, Nilotinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that leads to uncontrolled cell proliferation and survival. The trifluoromethylphenyl-imidazole moiety of Nilotinib, derived from our starting material, plays a crucial role in establishing the high-affinity binding to the kinase domain.

Conclusion

This compound and its derivatives are invaluable building blocks in the synthesis of complex, biologically active molecules like kinase inhibitors. The synthesis of Nilotinib serves as a prime example, demonstrating how the unique properties of the trifluoromethyl group can be leveraged to create a potent and effective therapeutic agent. The protocols outlined in this document provide a framework for the practical application of this important synthetic intermediate in drug discovery and development.

References

  • This compound|Research Chemical - Benchchem. (n.d.).
  • Nilotinib synthesis - ChemicalBook. (n.d.).
  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.
  • US Patent US10000470B1 - Method for preparing nilotinib. (2018). Google Patents.
  • US Patent Application US20150183762A1 - Process for the preparation of nilotinib. (2015). Google Patents.
  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2021). MDPI.
  • Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. (n.d.). Benchchem.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2021). Oreate AI Blog.
  • Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
  • EP Patent EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2021). Google Patents.
  • Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research.
  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). PubMed Central.

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Application Note: Leveraging 3-Amino-5-methylbenzotrifluoride in Modern Synthesis via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethyl Group

In contemporary medicinal chemistry and agrochemical design, the trifluoromethyl (CF₃) group is a cornerstone for enhancing molecular properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] 3-Amino-5-methylbenzotrifluoride (also known as 3-methyl-5-(trifluoromethyl)aniline) is a crucial starting material that provides a pre-installed trifluoromethylated aromatic scaffold.[3] The true synthetic power of this molecule lies in the reactivity of its primary amino group, which serves as a versatile handle for a wide array of chemical transformations.

This application note provides a detailed guide on utilizing the amino group of this compound to introduce other key functional groups through the Sandmeyer reaction, a robust and fundamental transformation in aromatic chemistry.[4][5]

The Core Transformation: Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a two-stage process that converts a primary aromatic amine into a diverse range of substituted arenes.[4][6] The reaction proceeds via the formation of a highly reactive diazonium salt intermediate, which is then displaced by a nucleophile, often catalyzed by a copper(I) salt.[5][7]

Stage 1: Diazotization The process begins with the diazotization of the primary amine.[6][8] In an acidic solution (typically HCl or H₂SO₄) at low temperatures (0–5 °C), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The amine attacks the protonated nitrous acid to form a diazonium salt, a species with an exceptionally good leaving group: dinitrogen gas (N₂).[8][9] Maintaining low temperatures is critical to prevent the premature decomposition of the often-unstable diazonium salt.

Stage 2: Nucleophilic Substitution The diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr). The reaction is believed to proceed through a single-electron transfer (SET) mechanism, generating an aryl radical, nitrogen gas, and a copper(II) species.[4][7] This highly reactive aryl radical then abstracts a halogen from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst.[7]

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_substitution Stage 2: Substitution Aniline Ar-NH₂ (this compound) Diazonium Ar-N₂⁺X⁻ (Diazonium Salt) Aniline->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical Cu(I)X (SET) FinalProduct Ar-X (Aryl Halide) ArylRadical->FinalProduct from Cu(II)X₂

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Bromination

This protocol details the synthesis of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene from this compound. This transformation is a representative example of the Sandmeyer reaction's utility.

Materials:

  • This compound (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., 4.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Protocol Workflow:

Sandmeyer_Workflow Start Dissolve Amine in HBr Cool Cool to 0-5 °C (Ice Bath) Start->Cool Diazotize Add NaNO₂ Solution Dropwise (Diazonium Salt Formation) Cool->Diazotize React Add Diazonium Salt to CuBr (Vigorous N₂ Evolution) Diazotize->React PrepareCu Prepare CuBr Solution in HBr PrepareCu->React Warm Warm to Room Temp. Then Heat to 60 °C React->Warm Workup Quench, Extract with Ether Warm->Workup Wash Wash Organic Layer (NaHCO₃, Brine) Workup->Wash Dry Dry with MgSO₄ Wash->Dry Purify Concentrate & Purify (Distillation or Chromatography) Dry->Purify Product Final Product: 1-Bromo-3-methyl-5-(trifluoromethyl)benzene Purify->Product

Caption: Experimental workflow for Sandmeyer bromination.

Step-by-Step Procedure:

  • Diazonium Salt Formation:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq) to 48% hydrobromic acid (3.0 eq).

    • Cool the resulting slurry to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine slurry, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The solution should become clear, indicating the formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.0 eq). Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. This step is highly exothermic and will be accompanied by vigorous evolution of nitrogen gas. Control the addition rate to maintain the temperature below 10 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 1-Bromo-3-methyl-5-(trifluoromethyl)benzene.

Data Summary & Reaction Scope

The Sandmeyer reaction is versatile, allowing for the installation of various functional groups. The table below summarizes typical conditions and outcomes for different transformations starting from this compound.

Target Functional GroupCopper(I) SaltAcidTypical Yield
-Cl (Chloro)CuClHCl75-90%
-Br (Bromo)CuBrHBr80-95%
-CN (Cyano)CuCNN/A*60-80%
-OH (Hydroxy)NoneH₂SO₄, Heat50-70%

Note: The cyanation reaction (formation of a benzonitrile) is typically performed by neutralizing the acidic diazonium salt solution and then adding it to a solution of CuCN and NaCN.[10]

Safety and Handling

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. Never isolate the diazonium salt intermediate. Always prepare it in a cold solution and use it immediately.

  • Reagents: Handle strong acids (HBr, HCl) and sodium nitrite with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood.

  • Exothermic Reaction: The decomposition of the diazonium salt is highly exothermic and releases a large volume of nitrogen gas. Ensure the reaction vessel is appropriately sized and vented, and maintain strict temperature control during the addition steps.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • GeeksforGeeks. (2025). Sandmeyer Reaction.
  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Published by the Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
  • PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Nature. (2023). Trifluoromethylarylation of alkenes using anilines.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methylbenzotrifluoride (also known as 3-methyl-5-(trifluoromethyl)aniline). This valuable intermediate is a critical building block in the development of novel pharmaceutical and agrochemical compounds.[1] Its synthesis, while straightforward in principle, presents several challenges that can significantly impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate the common pitfalls of this two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low overall yield in this synthesis typically points to issues in one of the two key steps: nitration or reduction. The most common culprits are poor regioselectivity during the nitration of 3-methylbenzotrifluoride, leading to unwanted isomers, and incomplete reduction of the nitro-intermediate. Sub-optimal reaction conditions (temperature, reagents) and inefficient purification at each stage are also significant factors.

Q2: I'm seeing multiple spots on my TLC after the nitration step. What are they?

A2: The multiple spots likely correspond to a mixture of nitro isomers. The nitration of 3-methylbenzotrifluoride can produce the desired 3-nitro-5-methylbenzotrifluoride, but also the 2-nitro, 4-nitro, and 6-nitro isomers.[2][3] The exact distribution is highly sensitive to reaction conditions. Over-nitration, leading to dinitro compounds, can also occur if conditions are too harsh.

Q3: The reduction of the nitro group is stalling and won't go to completion. Why?

A3: Incomplete reduction is a frequent challenge. This can be due to several factors:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities carried over from the nitration step.

  • Insufficient Hydrogen Source: Whether using H₂ gas or a transfer hydrogenation reagent like hydrazine, an inadequate supply will lead to an incomplete reaction.[4]

  • Poor Solubility: The nitro-intermediate may have low solubility in the chosen reaction solvent, limiting its contact with the catalyst.[5]

  • Formation of Intermediates: The reduction of nitroarenes can sometimes stall at intermediate stages, such as hydroxylamines or azo compounds, especially under non-optimized conditions.[6]

Troubleshooting Workflow: From Starting Material to Final Product

This diagram outlines the critical stages of the synthesis and the key decision points for troubleshooting to improve yield and purity.

G cluster_0 Step 1: Nitration cluster_1 Troubleshooting: Nitration cluster_2 Step 2: Reduction cluster_3 Troubleshooting: Reduction A Start: 3-Methylbenzotrifluoride B Nitration Reaction (HNO₃ / H₂SO₄) A->B C Work-up & Isolation B->C D Intermediate: Crude 3-Nitro-5-methylbenzotrifluoride C->D T1 Problem: Low Yield / Poor Regioselectivity C->T1 E Start: Purified Nitro-intermediate D->E Purify if necessary T2 Action: Control Temperature (-20°C to 0°C) T1->T2 Temp. too high? T3 Action: Optimize Nitrating Agent Ratio T1->T3 Incorrect Stoichiometry? T4 Action: Ensure Slow, Dropwise Addition T1->T4 Addition too fast? F Reduction Reaction (e.g., H₂/Pd-C) E->F G Work-up & Purification F->G T5 Problem: Incomplete Reaction F->T5 H Final Product: This compound G->H T6 Action: Check Catalyst Activity/Loading T5->T6 Catalyst issue? T7 Action: Increase H₂ Pressure or Hydrazine Equivalents T5->T7 Insufficient Reductant? T8 Action: Change Solvent System T5->T8 Solubility problem?

Sources

Technical Support Center: Derivatization of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Complex Aniline

Welcome to the technical support guide for 3-Amino-5-methylbenzotrifluoride (CAS 96100-12-8). This molecule is a valuable building block in pharmaceutical and agrochemical synthesis, prized for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] However, its derivatization is not always straightforward. The electronic landscape of the molecule—a nucleophilic amino group situated between an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group—creates a unique reactivity profile that can lead to specific side reactions.

This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered during the derivatization of this aniline. We will explore the causality behind these issues and provide field-proven, actionable solutions.

Section 1: Troubleshooting N-Acylation Reactions

N-acylation is a fundamental transformation used to introduce an acyl group, typically forming an amide. This is often done to protect the amino group or as a key step in building a larger molecular scaffold.[2]

FAQ 1.1: My N-acylation with acetic anhydride is extremely slow or stalls. Why is this happening and how can I improve the conversion?

Root Cause Analysis: The primary reason for sluggish acylation is the reduced nucleophilicity of the amino group. The powerful electron-withdrawing effect of the meta-positioned trifluoromethyl (-CF3) group pulls electron density away from the benzene ring and, by extension, from the nitrogen atom. This makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of the acylating agent compared to a simple aniline.

Recommended Solutions:

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the acid byproduct (e.g., HCl or acetic acid) without competing with the aniline. Pyridine is often effective as it can also act as a nucleophilic catalyst. For more stubborn reactions, stronger, non-nucleophilic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be used.

  • Solvent Selection: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). These solvents will not interfere with the reaction and can help solubilize the starting materials.

  • Acylating Agent Reactivity: If an anhydride is ineffective, switch to a more reactive acylating agent. Acetyl chloride is significantly more electrophilic than acetic anhydride and will react more readily.

  • Temperature Control: Gentle heating (e.g., 40-50 °C) can often provide the necessary activation energy to drive the reaction to completion. Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid potential degradation at higher temperatures.

Table 1: N-Acylation Condition Optimization

ParameterStandard ConditionOptimized Condition for Low ReactivityRationale
Acylating Agent Acetic Anhydride (1.1 eq)Acetyl Chloride (1.1 eq)Increased electrophilicity of the carbonyl carbon.
Base None / Mild BasePyridine or TEA (1.2 eq)Neutralizes acid byproduct, driving equilibrium.
Solvent DCMAnhydrous DCM or ACNPrevents hydrolysis and side reactions.
Temperature Room Temperature40 °COvercomes activation energy barrier.

Section 2: Overcoming Challenges in N-Alkylation

N-alkylation introduces an alkyl substituent onto the nitrogen atom. This is a common strategy in drug development to modulate a compound's lipophilicity and target engagement. However, it is notoriously prone to side reactions.

FAQ 2.1: I am attempting a mono-alkylation with an alkyl halide, but my primary product is the N,N-dialkylated species. How can I prevent this over-alkylation?

Root Cause Analysis: This is the most common failure mode in the N-alkylation of anilines. The mono-alkylated product, a secondary aniline, is often more nucleophilic than the starting primary aniline. The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, making it react faster with the alkylating agent than the remaining starting material.[3]

Recommended Solutions:

  • Control Stoichiometry: Use a significant excess of the aniline (3 to 5 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent encountering a molecule of the starting material rather than the mono-alkylated product.[3]

  • Slow Addition: Add the alkylating agent dropwise or via syringe pump over a prolonged period. This keeps the instantaneous concentration of the alkylating agent low, reducing the rate of the second alkylation.[4]

  • Milder Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-alkylation is often more pronounced at higher temperatures.[4]

    • Base: Use a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong, soluble bases like sodium hydride (NaH). Strong bases can deprotonate the mono-alkylated product more effectively, increasing its nucleophilicity.[4]

  • Alternative Synthetic Route (Reductive Amination): For a more controlled mono-alkylation, reductive amination is a superior strategy. First, react the aniline with an appropriate aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This two-step, one-pot process is highly selective for mono-alkylation.[3]

Workflow: Controlling Mono- vs. Di-Alkylation

G cluster_start Reactants cluster_path Reaction Pathways Aniline 3-Amino-5-methyl- benzotrifluoride Mono Desired Product: Mono-alkylated Aniline (More Nucleophilic) Aniline->Mono k1 (Slow addition of R-X, Aniline excess) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Mono Di Side Product: Di-alkylated Aniline AlkylHalide->Di Mono->Di k2 > k1 (Favored by high temp, strong base)

Caption: N-Alkylation pathways. The rate of the second alkylation (k2) is often faster than the first (k1).

FAQ 2.2: My alkylation reaction has low yield, and I have difficulty purifying the product from the starting material. What are the best practices for workup and purification?

Root Cause Analysis: The starting aniline and the desired mono-alkylated product often have very similar polarities, making them challenging to separate by standard column chromatography.[4] Additionally, emulsions can form during aqueous workup, leading to product loss.

Recommended Solutions:

  • Workup:

    • Emulsions: If an emulsion forms during extraction, add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[4]

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) can be used to extract both the unreacted starting material and the amine products into the aqueous layer, leaving non-basic impurities in the organic layer. The amines can then be re-liberated by basifying the aqueous layer and re-extracting. Caution: This may not effectively separate the starting material from the product.

  • Purification:

    • Column Chromatography: Use a shallow solvent gradient (e.g., starting with 100% hexane and very slowly increasing the percentage of ethyl acetate) to maximize separation. Using high-performance flash chromatography systems can improve resolution.

    • Protective Group Derivatization: In difficult cases, consider derivatizing the mixture. For example, reacting the mixture with trifluoroacetic anhydride could convert both amines to their respective amides, which may have better separation characteristics. The protecting group can be removed after separation.

Section 3: Managing Diazotization Reactions

Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), a versatile intermediate for introducing a wide range of functional groups (e.g., via Sandmeyer or Schiemann reactions).

FAQ 3.1: Upon adding sodium nitrite to my acidic solution of the aniline, I immediately get a yellow/orange precipitate instead of a clear solution of the diazonium salt. What is this side product?

Root Cause Analysis: The formation of a colored precipitate is a classic sign of diazoamino coupling, which forms a triazene. This occurs when a newly formed diazonium salt molecule electrophilically attacks the nucleophilic nitrogen of an unreacted aniline molecule. This side reaction is favored under conditions of insufficient acidity (pH > 4) or locally high concentrations of unreacted aniline.

Recommended Solutions:

  • Strict Temperature Control: The reaction must be maintained between 0 and 5 °C at all times. Use an ice/salt bath. Higher temperatures accelerate both diazonium salt decomposition and triazene formation.[5]

  • Ensure Sufficient Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄). The acid protonates the unreacted aniline, rendering it non-nucleophilic and preventing it from coupling with the diazonium salt.

  • Slow Nitrite Addition: Dissolve the sodium nitrite (NaNO₂) in a small amount of cold water and add it very slowly, dropwise, below the surface of the reaction mixture with vigorous stirring. This prevents localized areas of high nitrite concentration and ensures rapid reaction to form nitrous acid.

Diagram: Key Pathways in Diazotization

G Aniline Aniline (Ar-NH2) + NaNO2, HCl Diazonium Desired Intermediate: Diazonium Salt (Ar-N2+) Aniline->Diazonium 0-5 °C, High [H+] Triazene Side Product: Triazene (Ar-N=N-NH-Ar) Aniline->Triazene Diazonium->Triazene Couples with Ar-NH2 (Low [H+]) Phenol Decomposition Product: Phenol (Ar-OH) Diazonium->Phenol Reacts with H2O (Temp > 5 °C)

Caption: Competing reactions during the diazotization of anilines.

FAQ 3.2: The yield for my subsequent Sandmeyer reaction is poor, and I notice gas evolution from my diazonium salt solution even at 5 °C. How can I improve the stability of the intermediate?

Root Cause Analysis: Aryl diazonium salts are notoriously unstable. The trifluoromethyl group, being strongly electron-withdrawing, further destabilizes the diazonium salt by increasing the positive charge on the ring, making the -N₂⁺ group an even better leaving group. Gas evolution (N₂) is a sign of decomposition, often leading to the formation of a phenol (Ar-OH) via reaction with water.

Recommended Solutions:

  • Immediate Use: Use the diazonium salt solution immediately after its preparation. It should not be stored. Prepare it and proceed directly to the next step (e.g., addition to the copper(I) salt solution for a Sandmeyer reaction).

  • Acid Choice: For some applications, using fluoroboric acid (HBF₄) can be advantageous. The resulting diazonium tetrafluoroborate salt is often more stable and can sometimes be isolated as a solid, which can then be used in subsequent reactions (e.g., the Schiemann reaction to install fluorine).

  • Minimize Water: While the initial reaction requires water, ensure that the subsequent steps are as anhydrous as possible if the desired reaction is not hydrolysis.

Section 4: Proactive Strategy: The Role of Protecting Groups

FAQ 4.1: I want to perform an electrophilic aromatic substitution (e.g., bromination) on the ring, but I'm worried about side reactions. Should I protect the amino group first?

Yes, absolutely. The unprotected amino group is highly activating and can lead to multiple substitutions (e.g., polybromination) and oxidation of the ring under harsh electrophilic conditions.[6]

Recommended Protocol: Acetyl Protection

A common and effective strategy is to reversibly protect the amine as an acetamide. The resulting amide is still an ortho-, para-director but is significantly less activating, allowing for more controlled and selective substitution.[7]

  • Protection:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.2 eq) and cool the mixture to 0 °C.

    • Add acetic anhydride (1.1 eq) dropwise.[2]

    • Allow the reaction to warm to room temperature and stir until TLC confirms the consumption of the starting material.

    • Perform an aqueous workup to isolate the N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide.

  • Electrophilic Aromatic Substitution:

    • Perform the desired ring reaction (e.g., bromination with NBS) on the protected acetamide. The primary product will be substitution at the C4 position, which is para to the amide and ortho to the methyl group.

  • Deprotection:

    • Hydrolyze the amide back to the amine using either acidic (e.g., refluxing in aqueous HCl) or basic (e.g., refluxing in aqueous NaOH) conditions to yield the final, ring-substituted product.

This protection-reaction-deprotection sequence is a cornerstone of aniline chemistry, providing crucial control over reactivity and selectivity.[8][9]

References

  • Vertex AI Search Result[1]: The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.
  • Vertex AI Search Result[10]: Trifluoromethylarylation of alkenes using anilines - PMC - NIH. (2023-10-27).
  • Vertex AI Search Result[11]: 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05). Chemistry LibreTexts.[Link]
  • Vertex AI Search Result[8]: Protecting group - Wikipedia. Wikipedia.[Link]
  • Vertex AI Search Result[6]: Protection of Aniline Derivatives - YouTube. (2015-02-23). Pearson Study Prep.[Link]
  • Vertex AI Search Result[9]: Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
  • Vertex AI Search Result[7]: "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR - YouTube. (2016-10-29). IIT JEE Prep by iQuanta.[Link]
  • Vertex AI Search Result[5]: Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (2016-07-14).

Sources

3-Amino-5-methylbenzotrifluoride stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Stability of this compound

This compound is a versatile building block in medicinal chemistry and materials science, valued for the unique properties conferred by its trifluoromethyl and amino groups.[1] However, these same functional groups are susceptible to specific degradation pathways that can compromise the compound's purity and reactivity over time. This guide will help you identify, prevent, and troubleshoot these issues.

Core Stability Concerns:
  • Oxidation of the Amino Group: Aromatic amines, like the aniline moiety in this compound, are prone to oxidation. This can be initiated by atmospheric oxygen, light, or incompatible oxidizing agents.[2][3] Oxidation often leads to the formation of colored impurities, ranging from yellow to brown or even black, due to the formation of polymeric and condensed products.

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid.[4][5][6] This is a significant concern if the compound is subjected to harsh reaction or work-up conditions.

  • Photosensitivity: The compound is light-sensitive and should be protected from light to prevent photochemical degradation.[7]

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, releasing hazardous gases such as hydrogen fluoride and nitrogen oxides.[8][9]

Section 2: Troubleshooting Guide - Question & Answer Format

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: The compound has developed a yellow or brown color upon storage.

Question: My previously colorless or light-yellow this compound has turned noticeably darker. What is the cause, and is it still usable?

Answer:

  • Causality: The discoloration is a classic sign of oxidation of the aromatic amino group.[2][3] This process can be accelerated by exposure to air (oxygen) and light. The initial oxidation products can further react to form highly colored polymeric materials.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical technique such as HPLC, GC-MS, or NMR. Compare the results to the certificate of analysis of the fresh compound.

    • Purification: If minor colored impurities are detected, you may be able to purify the bulk material. Common methods include:

      • Recrystallization: If the compound is a solid at room temperature or can be derivatized to a solid.

      • Column Chromatography: Using a silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can effectively remove polar, colored impurities.

      • Distillation: If the compound is a liquid, vacuum distillation can be effective, but be cautious of the compound's thermal stability.

    • Prevention: To prevent future discoloration, strictly adhere to the recommended storage conditions. Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[7][10][11]

Issue 2: Inconsistent reaction yields or unexpected side products.

Question: I am experiencing lower than expected yields or observing unknown peaks in my analytical data (LC-MS, GC-MS) when using this compound. What could be the problem?

Answer:

  • Causality: This issue can stem from the degradation of your starting material or its reaction with incompatible reagents.

    • Starting Material Purity: Using a degraded, discolored starting material will introduce impurities into your reaction, leading to lower yields of the desired product and the formation of side products.

    • Hydrolysis of the Trifluoromethyl Group: If your reaction is run under strong acidic or basic conditions, the trifluoromethyl group may be hydrolyzing to a carboxylic acid.[4][12][13] This introduces a new reactive species that can lead to unexpected products.

    • Incompatible Reagents: Using strong oxidizing agents in your reaction is incompatible with the amino group and will lead to its degradation.[7][8]

  • Troubleshooting Workflow:

    G start Inconsistent Yields / Side Products check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify Purify Starting Material (Chromatography/Distillation) purity_ok->purify No review_conditions 2. Review Reaction Conditions purity_ok->review_conditions Yes purify->check_purity acid_base Strong Acid/Base Present? review_conditions->acid_base oxidants Strong Oxidants Present? acid_base->oxidants No modify_conditions Modify pH or use milder reagents acid_base->modify_conditions Yes remove_oxidants Choose alternative synthetic route oxidants->remove_oxidants Yes end_good Problem Resolved oxidants->end_good No modify_conditions->end_good end_bad Re-evaluate Synthetic Strategy remove_oxidants->end_bad

    Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Issue 3: Material fails to dissolve completely or shows particulates.

Question: My this compound, which is supposed to be a liquid or low-melting solid, has developed solid particulates. What are they?

Answer:

  • Causality: The formation of solid particulates is often due to the formation of insoluble degradation products, most likely from the oxidative polymerization of the aniline moiety. It could also indicate the formation of salts if the compound has been inadvertently exposed to acidic vapors.

  • Troubleshooting Steps:

    • Isolate and Analyze: If possible, isolate the solid material by filtration and attempt to analyze it separately from the liquid component. Techniques like IR spectroscopy or melting point analysis might provide clues to its identity.

    • Solubility Test: Test the solubility of the particulates in various solvents. Salt-like impurities will often dissolve in aqueous solutions, while organic polymers will have limited solubility.

    • Purification: The liquid portion should be purified, for example by filtration followed by distillation, before use.

    • Review Storage Environment: Check the storage area for potential contaminants, such as open containers of acids that could release vapors. Ensure the container for your this compound is sealed tightly.

Section 3: FAQs on Storage and Handling

Q1: What are the ideal storage conditions for this compound? A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[14] It is sensitive to air and light, so it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored container.[7][10]

Q2: What materials and chemicals are incompatible with this compound? A2: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[7][8] These can cause vigorous reactions and degradation of the compound.

Q3: What are the hazardous decomposition products? A3: Thermal decomposition at high temperatures can produce hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[7][8] All work with this chemical should be performed in a well-ventilated fume hood.

ParameterRecommendationRationale
Storage Temperature Cool (2-8 °C recommended)Minimizes degradation kinetics.
Atmosphere Inert (Nitrogen or Argon)[11]Prevents oxidation of the amino group.[7]
Container Tightly sealed, amber glassProtects from air and light.[7]
Incompatible Materials Strong oxidizing agents, strong acids[7][8]Prevents rapid degradation and hazardous reactions.
Hazardous Decomposition CO, CO2, NOx, HF[7][8]Formed upon thermal breakdown.

Section 4: Experimental Protocol for Stability Assessment

This protocol provides a basic framework for assessing the stability of this compound under your specific experimental conditions.

Forced Degradation Study Protocol:
  • Sample Preparation: Prepare several accurately weighed samples of this compound in separate vials.

  • Stress Conditions: Expose each sample to one of the following conditions:

    • Acidic: Add a solution of 0.1 M HCl.

    • Basic: Add a solution of 0.1 M NaOH.

    • Oxidative: Add a solution of 3% H2O2.

    • Thermal: Heat the sample in an oven at a controlled temperature (e.g., 60 °C).

    • Photolytic: Expose the sample to a UV lamp.

    • Control: Keep one sample under ideal storage conditions.

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. This will help identify the conditions under which the compound is least stable and reveal the retention times of potential degradation products.

Section 5: Visualizing Degradation Pathways

The following diagram illustrates the two primary hypothetical degradation pathways for this compound based on the chemistry of its functional groups.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation start This compound oxidized_intermediate Oxidized Intermediates start->oxidized_intermediate [O], light, air hydrolyzed_product 3-Amino-5-methylbenzoic acid start->hydrolyzed_product H+ or OH- polymeric_products Colored Polymeric Products oxidized_intermediate->polymeric_products

Caption: Potential degradation pathways of this compound.

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
  • Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • Li, G., Wang, Y., Zhang, X., & Wang, K. (2003).
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl...
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
  • Degradation of aniline by Fe2+>-activated persulfate oxidation at ambient temper
  • SAFETY DATA SHEET - 3-Aminobenzotrifluoride. Fisher Scientific.
  • Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. Cole-Parmer.
  • Aniline degradation by electrocatalytic oxidation.
  • Chemical Safety Data Sheet MSDS / SDS - 3-Amino-5-bromobenzotrifluoride. ChemicalBook.
  • 3-Aminobenzotrifluoride | 98-16-8. ChemicalBook.
  • This compound factory price. Hangzhou Sartort Biopharma Co., Ltd.
  • SAFETY D
  • This compound|Research Chemical. Benchchem.

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Technical Support Center: HPLC Analysis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-5-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic analysis of this and similar aromatic amines.

The unique structure of this compound—featuring a basic amino group and a lipophilic trifluoromethyl group—presents specific challenges in reversed-phase HPLC. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Severe Peak Tailing

Q: My chromatogram for this compound shows a significant tailing peak. What is the cause, and how can I achieve a symmetrical peak shape?

A: Peak tailing is the most common issue when analyzing basic compounds like aromatic amines on silica-based reversed-phase columns. The primary cause is secondary ionic interactions between the protonated amino group of your analyte and ionized residual silanol groups (Si-O⁻) on the column's stationary phase. These interactions create an alternative retention mechanism, leading to a broadened, asymmetrical peak.

Follow this systematic approach to diagnose and resolve the issue:

  • Assess Mobile Phase pH: The pH of your mobile phase is the most critical factor. The amino group on your analyte is basic. At a mid-range pH, a portion of the surface silanols on the silica packing are deprotonated (negatively charged), strongly attracting the positively charged analyte and causing tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups.

      • Low pH (e.g., 2.5-3.5): By operating at a low pH using an acid modifier like trifluoroacetic acid (TFA) or formic acid, you ensure that the vast majority of silanol groups are protonated (neutral Si-OH). This minimizes the secondary ionic interactions, dramatically improving peak shape.

      • High pH (e.g., >8): Alternatively, using a high pH can deprotonate the analyte, making it neutral. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.

  • Evaluate Column Choice and Condition: Not all C18 columns are the same.

    • Solution: Use a modern, high-purity, end-capped column. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, making the surface more inert. If your column is old, it may have lost its bonding or end-capping, exposing more active silanols. Consider replacing it.

  • Employ Mobile Phase Additives: If pH adjustment alone is insufficient, a competitive agent can be used.

    • Solution: Add a small concentration of a competing amine, such as Triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA is a stronger base that will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak symmetry.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that can manifest as tailing or fronting.

    • Solution: Reduce the injection volume or dilute the sample concentration and re-inject. If the peak shape improves, overload was a contributing factor.

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Shifting or Unstable Retention Times

Q: The retention time for my analyte is drifting between injections or across a sequence. What could be causing this instability?

A: Retention time (RT) drift is a common problem that undermines method reproducibility. The cause can be either chemical (related to the column/mobile phase) or physical (related to the HPLC system hardware).

  • Differentiate the Cause: First, determine if the problem is chemical or physical by injecting a non-retained compound (t₀ marker).

    • If the retention times of both your analyte and the t₀ marker are shifting proportionally, the issue is likely physical, pointing to an inconsistent flow rate.

    • If the t₀ marker's retention time is stable but your analyte's peak is drifting, the cause is chemical.

  • Troubleshooting Physical (Flow Rate) Issues:

    • Leaks: Check for leaks throughout the system, from the pump heads to the detector. Even a small, non-dripping leak can cause flow rate fluctuations.

    • Pump Malfunction: Ensure the pump is properly primed and degassed. Air bubbles in the pump head are a common cause of inconsistent flow. Listen for unusual noises and check for salt buildup on the pump seals, which may indicate a need for maintenance.

  • Troubleshooting Chemical Issues:

    • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. If you are running a gradient, ensure the column has sufficient time to return to initial conditions between runs.

    • Mobile Phase Composition: In reversed-phase chromatography, a small change in the organic-to-aqueous ratio can cause a significant shift in retention. If preparing the mobile phase manually, ensure it is measured accurately. If using online mixing, ensure the pump's proportioning valves are working correctly.

    • Mobile Phase pH: For an ionizable compound like this compound, a poorly buffered mobile phase can lead to pH drift, causing RT instability. Ensure your buffer is used within its effective range (±1 pH unit of its pKa) and at a sufficient concentration (typically 10-25 mM).

    • Temperature Fluctuations: Column temperature directly affects retention time. A 1°C change can alter retention by 1-2%. Use a column oven to maintain a stable temperature.

Experimental Protocols & Data
**Starting HPLC Method for 3-Amino-5

Technical Support Center: Residual Solvent Removal from 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-5-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of residual solvents from this versatile chemical intermediate. The structural features of this compound, including an amino group and a metabolically stable trifluoromethyl group, make it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[1] However, residual solvents from its synthesis can impact downstream applications and product safety, making their effective removal a critical step.

This resource provides a comprehensive overview of common issues and their solutions, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter in my this compound sample?

A1: The synthesis of this compound and related trifluoromethylated anilines often involves solvents such as methanol, ethanol, ethyl acetate, toluene, and dichloroethane.[2][3][4][5] The specific residual solvents will depend on the synthetic route employed. For instance, hydrogenation steps frequently use alcohols like methanol or ethanol.[2][5][6] Workup and extraction procedures might introduce solvents like ethyl acetate or toluene.[4] It is crucial to review your synthesis and purification records to identify all potential solvents.

Q2: Why is it critical to remove residual solvents from this compound, especially in a pharmaceutical context?

A2: Residual solvents provide no therapeutic benefit and can pose safety risks to patients.[7][8][9] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3C) that classify solvents based on their toxicity and set permissible daily exposure (PDE) limits for their presence in drug substances.[7][8][9][10] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity.[7][9]

  • Class 2: Solvents with inherent toxicity that should be limited.[7][9][11]

  • Class 3: Solvents with low toxic potential.[7][8][9]

Ensuring your this compound meets these stringent requirements is essential for regulatory compliance and patient safety.

Q3: My this compound is an oil. Can I still use recrystallization to remove residual solvents?

A3: While this compound is often described as a liquid or oil, some sources indicate it can crystallize.[12][13] If your product is an oil, direct recrystallization is not feasible. However, you might consider derivatization to a solid intermediate (e.g., an acetanilide), which can then be recrystallized and subsequently hydrolyzed back to the purified amine.[14] Alternatively, if the impurities are the primary issue, forming a salt (e.g., hydrochloride) may facilitate crystallization and purification.

Q4: I'm observing co-evaporation of my product with the solvent during rotary evaporation. How can I prevent this?

A4: Co-evaporation can occur, especially with relatively volatile compounds like this compound (Boiling Point: 203.3°C at 760 mmHg).[15] To mitigate this, you can:

  • Lower the bath temperature: Use the gentlest heat necessary for efficient evaporation.[16][17]

  • Adjust the vacuum: A less deep vacuum will increase the boiling point of the solvent, potentially reducing product loss.

  • Use a bump trap: This will help to catch any bumped or co-evaporated material.[18]

  • Consider a different technique: For highly volatile products, techniques like preparative HPLC or even lyophilization from an appropriate solvent system might be more suitable.[19][20]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: High Levels of Residual Methanol After Rotary Evaporation

Symptoms:

  • Proton NMR analysis shows a significant peak for methanol.

  • The product has a strong odor of methanol.

  • The final weight of the product is higher than theoretically expected.

Causality: Methanol can be challenging to remove completely due to its polarity and potential to form hydrogen bonds with the amino group of your product. Standard rotary evaporation may not be sufficient to remove the final traces.

Troubleshooting Workflow:

Caption: Decision tree for removing residual methanol.

Detailed Protocol: Solvent Exchange and High-Vacuum Drying

  • Solvent Exchange:

    • Dissolve your this compound containing residual methanol in a minimal amount of a higher boiling point, immiscible solvent in which your product is soluble (e.g., toluene or dichloromethane).

    • Concentrate the solution using a rotary evaporator. The higher boiling solvent will help to azeotropically remove the methanol.

    • Repeat this process 2-3 times for maximum methanol removal.

  • High-Vacuum Drying:

    • Transfer the product to a suitable flask and connect it to a high-vacuum line (Schlenk line).

    • Apply vacuum and allow the product to dry at room temperature. Gentle heating (e.g., a 30-40°C water bath) can be applied if the product is thermally stable, but monitor for any signs of degradation.

    • Continue drying until a constant weight is achieved.

Issue 2: Persistent High-Boiling Point Solvents (e.g., Toluene, DMF)

Symptoms:

  • GC-MS or NMR analysis indicates the presence of high-boiling solvents.

  • The product appears as an oil even after prolonged drying.

Causality: High-boiling point solvents are difficult to remove by standard evaporation techniques due to their low vapor pressure.

Troubleshooting Options:

MethodPrincipleBest ForConsiderations
Short-Path Distillation Distillation under reduced pressure over a short distance.Thermally stable, non-viscous liquids.Requires specialized glassware. Potential for thermal degradation if not carefully controlled.[21]
Preparative HPLC Chromatographic separation based on differential partitioning between a mobile and stationary phase.High-purity requirements, small to medium scale.Can be time-consuming and requires method development.[22][23] Fluorinated phases can offer unique selectivity for fluorinated compounds.[24][25]
Lyophilization (Freeze-Drying) Removal of a solvent by sublimation after freezing.Thermally sensitive compounds.The product must be soluble in a solvent suitable for lyophilization (e.g., a mixture of water and an organic solvent).[20][26][27][28] Not all organic solvents are easily lyophilized.[26][28]

Experimental Protocol: Preparative HPLC Purification

  • Method Development (Analytical Scale):

    • Develop a reversed-phase HPLC method on an analytical column (e.g., C18) to achieve baseline separation of your this compound from the residual solvent and other impurities.

    • A mobile phase of acetonitrile and water is a common starting point.[29]

    • Optimize the gradient and flow rate for the best separation.

  • Scale-Up to Preparative HPLC:

    • Transfer the optimized method to a preparative HPLC system with a larger column of the same stationary phase.

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Inject the sample and collect the fractions corresponding to the pure product peak.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the mobile phase solvents (acetonitrile and water) via rotary evaporation and subsequent high-vacuum drying. Lyophilization can also be effective for removing aqueous mobile phases.[27][30]

Issue 3: Water Contamination in the Final Product

Symptoms:

  • Broad peak in the proton NMR spectrum.

  • Karl Fischer titration indicates high water content.

  • Product appears cloudy.

Causality: Water can be introduced during aqueous workups or from atmospheric moisture. The amino group can also attract and retain water molecules.

Troubleshooting Workflow:

Caption: Workflow for removing water contamination.

Detailed Protocol: Azeotropic Removal of Water

  • Dissolution: Dissolve the water-contaminated this compound in a solvent that forms a low-boiling azeotrope with water, such as toluene.

  • Azeotropic Distillation: Use a rotary evaporator to remove the solvent-water azeotrope.

  • Drying: Once the bulk of the solvent and water has been removed, place the product on a high-vacuum line to remove any remaining traces of solvent and water.

By following these guidelines and understanding the underlying principles, you can effectively troubleshoot and resolve issues related to residual solvent removal, ensuring the high purity of your this compound for its intended applications.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA).
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
  • impurities: guideline for residual solvents q3c(r6). (2019, July 22). ICH.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). ICH.
  • This compound | C8H8F3N | CID 2737713. (n.d.). PubChem.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
  • How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)? (2021, April 21). ResearchGate.
  • Steps for Managing Solvents in API Manufacturing. (2024, October 24). Maratek.
  • ExperimentLyophilize Documentation. (2025, September 5). Emerald Cloud Lab.
  • Aqueous Cleaning and Solvent Substitution. (n.d.). Pharmaceutical Technology.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (n.d.). IVT Network.
  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). Holland Applied Technologies.
  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. (2025, August 6). ResearchGate.
  • Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. (n.d.). Buchi.com.
  • Process for the preparation of 2-trifluoromethyl aniline. (n.d.). Google Patents.
  • Rotary Evaporator | Common evaporation & concentration methods. (n.d.).
  • Rotary evaporator. (n.d.). Wikipedia.
  • How to effectively use organic solvents in lyophilization. (n.d.). Buchi.com.
  • Method of lyophylization to reduce solvent content and enhance product recovery. (n.d.). Google Patents.
  • Novel synthesis of 3-amino-2-methylbenzotrifluoride. (n.d.). Google Patents.
  • What Is It? | Rotary Evaporator. (2022, February 14). Asynt.
  • Rotary Evaporation. (2021, August 15). Chemistry LibreTexts.
  • Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide. (n.d.). Google Patents.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016, January 19). JoVE.
  • Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.). Google Patents.
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry.
  • What is Purification by Preparative Liquid Chromatography? (n.d.). Interchim – Blog.
  • Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. (n.d.). Google Patents.
  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025, August 10). ResearchGate.
  • (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate.
  • This compound. (n.d.). CHEMICAL POINT.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.).
  • Novel synthesis of 3-amino-2-methylbenzotrifluoride. (n.d.). Google Patents.

Sources

Technical Support Center: Enhancing Regioselectivity in Reactions with 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-methylbenzotrifluoride. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this versatile but challenging chemical intermediate. Our goal is to provide you with actionable troubleshooting advice and in-depth answers to frequently asked questions, helping you navigate the complexities of its reactivity and achieve higher regioselectivity in your synthetic protocols.

Core Concepts: Understanding the Reactivity of this compound

The regiochemical outcome of reactions involving this compound is governed by the interplay of the three substituents on the aromatic ring. A clear understanding of their individual and collective directing effects is the foundation for controlling your reaction's selectivity.

  • Amino Group (-NH₂ at C3): A powerful activating group due to its strong electron-donating resonance effect. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.[1]

  • Methyl Group (-CH₃ at C5): A weakly activating group that donates electron density via an inductive effect. It also directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.

  • Trifluoromethyl Group (-CF₃ at C1): A strongly deactivating group due to its powerful electron-withdrawing inductive effect. It directs incoming electrophiles to the meta positions (C3, C5), which are already substituted.[2][3]

The combined influence of the activating -NH₂ and -CH₃ groups overwhelmingly directs electrophilic aromatic substitution (EAS) to positions C2, C4, and C6. The primary challenge lies in differentiating between these three activated sites.

Caption: Workflow for controlled mono-substitution via amine protection.

Experimental Protocol: N-Acetylation of this compound

  • Materials: this compound, Acetic Anhydride, Sodium Acetate, Water, Ethanol, Hydrochloric Acid.

  • Procedure:

    • Dissolve 10 g of this compound in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

    • In a separate flask, prepare a solution of 16 g of sodium acetate in 50 mL of water.

    • Cool the amine hydrochloride solution in an ice bath. Add 1.1 equivalents of acetic anhydride dropwise while stirring.

    • Immediately after, add the sodium acetate solution and stir the mixture vigorously for 30 minutes. The N-acetylated product should precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide. [4] With the protected intermediate, you can now perform your desired electrophilic substitution (e.g., using NBS for bromination) with significantly improved control over regioselectivity, primarily favoring the C6 position. Subsequent hydrolysis of the amide (e.g., with aqueous HCl) will regenerate the free amine.

Issue 2: Targeting a Specific Regioisomer

Question: "Even after protecting the amine, I'm still getting a minor amount of substitution at position C4. How can I maximize the yield of the C6 isomer?"

Answer:

While amine protection strongly favors the C6 position, fine-tuning your reaction conditions can further suppress the formation of minor isomers. This involves a careful balance of steric and thermodynamic factors.

ParameterCondition for High C6 SelectivityRationale
Temperature Lower temperatures (e.g., 0 °C to -20 °C)Favors the formation of the thermodynamically more stable para (C6) product over the kinetically favored ortho product. [4]
Electrophile Use a bulkier electrophilic reagentIncreases the steric penalty for attacking the more crowded C2 and C4 positions, which are flanked by substituents.
Solvent Non-polar solvents (e.g., CCl₄, hexanes)Can sometimes favor the precipitation or formation of the less polar para isomer, driving the equilibrium towards the desired product.

By implementing these adjustments, you can often push the regioselectivity for the C6 isomer to greater than 95%.

Issue 3: "Flipping" the Regioselectivity

Question: "Is there any way to force substitution to occur at position C5, meta to the amino group?"

Answer:

Directing a substituent meta to a powerful ortho, para-director like an amino group is non-trivial but can be achieved by fundamentally altering the electronic nature of the directing group.

Core Strategy: Anilinium Ion Formation

Under strongly acidic conditions, such as those used for nitration (conc. H₂SO₄/HNO₃), the amino group is protonated to form an anilinium ion (-NH₃⁺). [4]This protonated group is no longer an activator; it becomes a powerful deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal.

Caption: Acid-base equilibrium alters the directing effect of the amino group.

In this state, the directing groups are:

  • -NH₃⁺ (at C3): meta-director (directs to C1, C5).

  • -CF₃ (at C1): meta-director (directs to C3, C5).

  • -CH₃ (at C5): ortho, para-director (directs to C2, C4, C6).

The two powerful deactivating groups (-NH₃⁺ and -CF₃) converge to direct an incoming electrophile to the C5 position. However, this reaction will be extremely slow because the ring is heavily deactivated. High temperatures and long reaction times are typically required, and yields may be modest.

Issue 4: Exploring Nucleophilic Aromatic Substitution (SNAr)

Question: "Can I use this compound as a substrate for Nucleophilic Aromatic Substitution (SNAr)?"

Answer:

As it is, this compound is not a suitable substrate for a typical SNAr reaction. SNAr requires two key features:

  • A good leaving group on the aromatic ring (e.g., -F, -Cl, -NO₂).

  • Strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. [5] Your molecule lacks a leaving group. However, you could envision a multi-step sequence to enable an SNAr reaction:

  • Install a Leaving Group: Using the methods described in Issue 1 & 2, you could selectively halogenate the C6 position (e.g., bromination to install -Br).

  • Perform SNAr: With a leaving group at C6, the strong electron-withdrawing -CF₃ group is now para to it. This arrangement activates the C6 position for nucleophilic attack. The amino and methyl groups are electron-donating, which is counterproductive, but the effect of the -CF₃ group is often strong enough to allow the reaction to proceed, albeit potentially requiring harsh conditions.

Alternative Strategy: Diazotization

A more direct way to functionalize the C3 position via a nucleophilic-type substitution is through the formation of a diazonium salt.

  • Diazotization: Treat this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). This converts the -NH₂ group into an excellent leaving group, diazonium salt (-N₂⁺).

  • Sandmeyer/Schiemann Reaction: The diazonium salt can then be displaced by a wide variety of nucleophiles (e.g., CuCl, CuBr, CuCN, KI, HBF₄) to install different functional groups directly at the C3 position. This is a powerful and reliable method for overcoming the normal directing effects of the substituents.

References

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for cross-coupling reactions involving 3-Amino-5-methylbenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction conditions.

Introduction: Understanding the Substrate

This compound is a valuable building block, but its electronic properties make it a challenging substrate for cross-coupling reactions. Two key features dictate its reactivity:

  • The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the aromatic ring.[1] This deactivation can slow down critical steps in the catalytic cycle, such as oxidative addition in Suzuki-Miyaura couplings.

  • The Amino (-NH₂) Group: The primary amine is a nucleophilic site and a potential coordinating ligand for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, preventing the desired cross-coupling from occurring.[2][3][4]

Successfully coupling this substrate requires a catalyst system robust enough to overcome these electronic and coordinative challenges. This guide will walk you through selecting the right components for your reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my standard palladium catalyst (e.g., Pd(PPh₃)₄) ineffective for reactions with this compound?

A1: Standard catalysts like Pd(PPh₃)₄ often fail for two primary reasons with this substrate. First, the triphenylphosphine ligands are not electron-rich or bulky enough to promote the challenging oxidative addition and reductive elimination steps required for electron-deficient arenes.[5] Second, the primary amine of the substrate can coordinate strongly to the palladium center, acting as a catalyst poison and halting the catalytic cycle.[2][3] Modern catalyst systems, particularly those using bulky, electron-rich biaryl phosphine ligands, are designed to overcome these issues.[6][7]

Q2: Do I need to protect the amino group before attempting a cross-coupling reaction?

A2: While protecting the amine (e.g., as a Boc- or Cbz-carbamate) is a viable strategy to prevent catalyst inhibition, it is often not necessary with modern catalyst systems.[2] The use of sterically hindered ligands can physically block the amine from coordinating with the palladium center, allowing the reaction to proceed with the free amine.[7] Forgoing the protection/deprotection sequence improves step economy and is generally preferred. This guide focuses on unprotected coupling strategies.

Q3: What is a "precatalyst" and why should I use one?

A3: A precatalyst is a stable, well-defined palladium(II) complex that is readily activated to the active palladium(0) species under the reaction conditions.[6][8] Using a precatalyst, such as a Buchwald G3 or G4 palladacycle, offers significant advantages over generating the active catalyst in situ (e.g., from Pd₂(dba)₃ and a separate ligand).[6][9] It ensures a consistent 1:1 or 2:1 ligand-to-palladium ratio, leading to more reproducible results, higher activity, and often lower required catalyst loadings.[6]

Q4: How critical is the choice of base and solvent?

A4: The base and solvent are not merely reaction media; they are critical components of the catalytic system.[5][10] The base's strength and solubility influence the rates of transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[5][11] The solvent must solubilize all reactants and can influence catalyst stability and activity.[10][12] For instance, polar aprotic solvents like dioxane or toluene are common, but the optimal choice is highly dependent on the specific coupling reaction, base, and substrates.[12][13]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination of this compound with an aryl halide is giving low to no yield.

Possible Causes & Solutions:

  • Weak Nucleophile: The electron-withdrawing -CF₃ group reduces the nucleophilicity of the amino group, making the coupling difficult.[6]

    • Solution: Employ a strong, non-nucleophilic base to facilitate deprotonation of the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the standard choices for this purpose.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ are typically ineffective for this challenging substrate.

  • Catalyst Inhibition: The substrate's amino group is coordinating to the palladium center, poisoning the catalyst.[3]

    • Solution 1: Ligand Choice: Switch to a bulky, electron-rich biaryl phosphine ligand. These ligands create a sterically hindered environment around the palladium center that favors the desired catalytic cycle over inhibitory amine coordination. Recommended ligands include XPhos , RuPhos , or BrettPhos .[6]

    • Solution 2: Use a Precatalyst: Employ a well-defined precatalyst like XPhos Pd G3 or RuPhos Pd G3 . These are often more robust and provide more consistent results than generating the catalyst in situ.[8][9]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to irreversible oxidation and deactivation.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.[3][6]

Scenario 2: Suzuki-Miyaura Coupling

Problem: I am attempting a Suzuki-Miyaura coupling with a bromo- or chloro-derivative of this compound and observing significant starting material recovery.

Possible Causes & Solutions:

  • Slow Oxidative Addition: The electron-deficient nature of the aryl halide makes the C-X bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step.[5]

    • Solution 1: Advanced Ligand Systems: Use highly active, bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition. SPhos , XPhos , or N-heterocyclic carbene (NHC) ligands are excellent candidates.[2]

    • Solution 2: Higher Temperatures: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave irradiation can also be effective for rapidly achieving high temperatures.[4][14]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner is degrading before it can participate in the catalytic cycle.

    • Solution 1: Optimize the Base: Strong aqueous bases, especially hydroxides, can promote protodeboronation.[5] Consider using a weaker base like potassium carbonate (K₂CO₃) or a non-aqueous base like potassium phosphate (K₃PO₄).[9]

    • Solution 2: Anhydrous Conditions: While some Suzuki reactions benefit from water, excess water can accelerate this side reaction. Ensure your solvents are dry and use an anhydrous base.[5]

    • Solution 3: Use Boronic Esters: Pinacol (BPin) or MIDA boronates are often more stable than their corresponding boronic acids and can be used to suppress protodeboronation.

Scenario 3: Sonogashira Coupling

Problem: My Sonogashira coupling of a halo-3-Amino-5-methylbenzotrifluoride with a terminal alkyne is stalling or producing significant alkyne homocoupling (Glaser coupling).

Possible Causes & Solutions:

  • Catalyst Inhibition: As with other couplings, the amine can inhibit the palladium catalyst.

    • Solution: Use a ligand system that is less susceptible to amine coordination. While traditional Sonogashira reactions are often run "ligandless" (with PPh₃ from the palladium source), adding a more robust ligand like cBRIDP or using an NHC-Pd catalyst can be beneficial.

  • Glaser Homocoupling: The presence of oxygen can promote the copper-catalyzed oxidative homocoupling of the terminal alkyne.[15]

    • Solution 1: Rigorous Degassing: This is the most critical factor. Ensure all solvents and reagents are rigorously deoxygenated and the reaction is maintained under a strict inert atmosphere throughout.[15]

    • Solution 2: Copper-Free Conditions: Modern protocols have been developed that avoid the use of a copper co-catalyst, which completely eliminates the Glaser coupling pathway. These reactions typically require a more active palladium catalyst system and may need higher temperatures or a different base (e.g., an amine base like TEA or DBU).[16]

Data Presentation: Recommended Catalyst Systems

The tables below provide starting points for catalyst and condition selection for the most common cross-coupling reactions. Optimization will likely be required.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination (Reaction: this compound + Aryl Halide)

ComponentRecommendationRationale & Comments
Pd Precatalyst XPhos Pd G3 (2 mol%)Highly active and robust for electron-deficient anilines. Ensures reproducible results.[6][9]
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich biaryl phosphine ideal for challenging aminations.[6]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base required to deprotonate the weakly acidic N-H bond.[6]
Solvent Toluene or 1,4-DioxaneAprotic solvents are standard. Ensure they are anhydrous and degassed.[12][13]
Temperature 100 - 110 °CElevated temperatures are typically necessary to drive the reaction to completion.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling (Reaction: Halo-derivative of this compound + Boronic Acid/Ester)

ComponentRecommendationRationale & Comments
Pd Precatalyst SPhos Pd G2 (2 mol%)Excellent for activating electron-deficient aryl chlorides and bromides.[8]
Ligand (Included in precatalyst)SPhos provides the necessary electron density and steric bulk to facilitate oxidative addition.
Base K₃PO₄ (3.0 equiv.)Moderately strong, non-aqueous base that minimizes protodeboronation side reactions.[9]
Solvent 1,4-Dioxane / H₂O (10:1)A standard solvent system that balances reactant solubility and catalyst activity.[4][9]
Temperature 90 - 110 °CRequired to overcome the high activation barrier of the oxidative addition step.[5]

Visualizations & Workflows

General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle cluster_main Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Oxidative Addition (Ar-X) PdII_Nu Ar-Pd(II)-Nu(L)₂ PdII->PdII_Nu Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) PdII_Nu->Pd0 Reductive Elimination Product Ar-Nu (Product) PdII_Nu->Product

Caption: A simplified representation of the three key steps in palladium-catalyzed cross-coupling reactions.

Decision Workflow for Catalyst Selection

Decision_Workflow Figure 2: Workflow for Catalyst & Condition Selection start Start: Coupling with This compound reaction_type Select Reaction Type start->reaction_type buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald Amine as Nucleophile suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki Halide as Electrophile sonogashira Sonogashira (C-C Coupling) reaction_type->sonogashira Halide as Electrophile ligand_bh Ligand: Bulky Biaryl (XPhos, RuPhos) buchwald->ligand_bh ligand_suzuki Ligand: Bulky Biaryl (SPhos, XPhos) suzuki->ligand_suzuki catalyst_sono Catalyst System: Pd/Cu or Cu-free sonogashira->catalyst_sono base_bh Base: Strong, Non-nucleophilic (NaOtBu, KOtBu) ligand_bh->base_bh precatalyst Use a Well-Defined Precatalyst (e.g., G3 Palladacycle) base_bh->precatalyst base_suzuki Base: Anhydrous Phosphate or Carbonate (K₃PO₄) ligand_suzuki->base_suzuki base_suzuki->precatalyst conditions_sono Conditions: Rigorously Deoxygenated catalyst_sono->conditions_sono conditions_sono->precatalyst end Run Experiment & Troubleshoot precatalyst->end

Caption: A step-by-step guide to making initial decisions for key reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.2 equiv.)

  • XPhos Pd G3 Precatalyst (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the this compound, aryl bromide, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed toluene via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-bromo-5-(trifluoromethyl)aniline with a generic arylboronic acid.

Materials:

  • 3-bromo-5-(trifluoromethyl)aniline (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • SPhos Pd G2 Precatalyst (0.02 equiv., 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane and degassed water

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the 3-bromo-5-(trifluoromethyl)aniline, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the SPhos Pd G2 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[9]

References

  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Trifluoromethylarylation of alkenes using anilines. PMC - NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. PubMed.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC.
  • Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society.
  • Buchwald Hartwig amination catalysts. Johnson Matthey.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Application Notes and Protocols for Optimal Base Selection in COMU-Mediated Couplings. Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I) | Request PDF. ResearchGate.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Effect of solvent on Buchwald coupling of 2 and 3. a. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Aminative Suzuki–Miyaura coupling.
  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • This compound|Research Chemical. Benchchem.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. arkat usa.
  • Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. PubMed.
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate.
  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry.
  • (PDF) Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
  • Mizoroki-Heck cross-couplings - Palladium based catalysts and operation modes.
  • Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide. Benchchem.

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Overcoming poor solubility of 3-Amino-5-methylbenzotrifluoride in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the poor solubility of this versatile intermediate in various chemical reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The solubility challenges with this compound stem from its molecular structure. The trifluoromethyl (-CF₃) group is highly lipophilic and contributes to poor solubility in aqueous media. While the amino (-NH₂) group can participate in hydrogen bonding, the overall molecule has a significant nonpolar character, making it behave more like an organic "rock" in many common solvent systems. It is typically available as an off-white powder, indicating that it requires dissolution for homogeneous reactions.[1]

Q2: I am observing incomplete or stalled reactions. Could this be related to the solubility of this compound?

A2: Absolutely. If your starting material is not fully dissolved, the reaction is effectively running under heterogeneous conditions. This can lead to slow reaction rates, incomplete conversions, and a host of side reactions. Even if the compound appears to dissolve, the concentration in solution might be too low for an efficient reaction to occur.[2] It is crucial to ensure that this compound is fully solvated to achieve optimal reaction kinetics.

Q3: What is the best starting point for solvent selection?

A3: A good starting point is to use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving "brickdust-like" compounds.[3] However, it's critical to consider the compatibility of these solvents with your reaction chemistry, as they are not inert under all conditions. For instance, DMSO can interfere with certain activation/coupling reactions.[3]

Q4: Can I simply heat the reaction to improve solubility?

A4: Gentle heating can be an effective strategy to increase the solubility of many compounds.[4] However, you must exercise caution. Excessive or prolonged heating can lead to the degradation of your starting material or product.[4] It is advisable to first determine the thermal stability of this compound and your other reagents under your proposed reaction conditions.

Troubleshooting Guide: From Slurry to Solution

This section provides a more in-depth, problem-oriented approach to tackling solubility issues with this compound.

Issue 1: My starting material precipitates out of solution upon adding other reagents.
  • Possible Cause: The addition of a less polar co-solvent or reagent is causing the this compound to crash out of the solution.

  • Recommended Solutions:

    • Reverse Addition: Try adding the solution of this compound to the other reagents.

    • Co-solvent System: Employ a co-solvent system that can accommodate both polar and nonpolar components.[5] A mixture of a polar aprotic solvent (like DMF) and a less polar solvent (like Toluene or Dichloromethane) can sometimes maintain solubility. The key is to find the right ratio.

    • Increase Solvent Volume: While not always ideal, increasing the overall solvent volume can help keep all components in the solution.

Issue 2: The reaction is sluggish and gives a low yield, even though the starting material appears to dissolve.
  • Possible Cause: The dissolved concentration of this compound is at the saturation point, which may be too low for an efficient reaction rate.

  • Recommended Solutions:

    • pH Modification: Since this compound is an amine, its solubility can be dramatically increased in acidic conditions due to the formation of the corresponding ammonium salt.[4] This is particularly useful in aqueous media. However, this may not be compatible with all reaction types.

    • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be highly effective. The PTC helps to shuttle the reactant from the aqueous phase into the organic phase where the this compound is dissolved.[2][6]

    • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids by breaking down particle agglomerates and increasing the surface area for solvation.[2]

Solubility Enhancement Strategy Workflow

The following diagram outlines a systematic approach to troubleshooting the poor solubility of this compound.

G start Start: Poor Solubility of This compound solvent_screening Initial Solvent Screening (DMF, DMSO, NMP) start->solvent_screening dissolved Fully Dissolved? solvent_screening->dissolved proceed Proceed with Reaction dissolved->proceed Yes co_solvent Introduce Co-solvent (e.g., Toluene, THF) dissolved->co_solvent No optimization Reaction Optimization proceed->optimization dissolved2 Fully Dissolved? co_solvent->dissolved2 heating Gentle Heating heating->dissolved2 sonication Sonication sonication->dissolved2 dissolved2->proceed Yes ptc Consider Phase-Transfer Catalysis (for biphasic systems) dissolved2->ptc No ph_modification pH Adjustment (for aqueous systems) dissolved2->ph_modification No ptc->optimization ph_modification->optimization

Caption: A decision workflow for addressing solubility issues.

Detailed Experimental Protocols

Protocol 1: Co-solvent System for Improved Solubility

This protocol details the use of a co-solvent system to enhance the solubility of this compound.[5]

  • Initial Dissolution: In a flame-dried flask under an inert atmosphere, add the this compound.

  • Primary Solvent Addition: Add a minimal amount of a strong polar aprotic solvent (e.g., DMF or DMSO) and stir until the solid is fully dissolved.

  • Co-solvent Addition: Slowly add the secondary, less polar solvent (e.g., Toluene or THF) that is the primary solvent for your reaction.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a suitable co-solvent system.

  • Reaction Initiation: Proceed with the addition of your other reagents.

Quantitative Data Summary: Example Co-solvent Ratios

Primary SolventCo-solventTypical Ratio (v/v)Notes
DMFToluene1:5 to 1:10Good for reactions requiring higher temperatures.
DMSODichloromethane1:10 to 1:20Suitable for reactions at or below room temperature.
NMPAcetonitrile1:5 to 1:15A versatile system for a range of transformations.
Protocol 2: Application of Phase-Transfer Catalysis

This protocol outlines the use of a phase-transfer catalyst for a reaction between an aqueous nucleophile and this compound in an organic solvent.[7]

  • Organic Phase Preparation: Dissolve the this compound in a water-immiscible organic solvent (e.g., Toluene or Chlorobenzene) in the reaction vessel.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the nucleophile and a base (e.g., K₂CO₃ or NaOH) in water.

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) to the organic phase.

  • Reaction Setup: Combine the organic and aqueous phases in the reaction vessel.

  • Reaction Execution: Stir the biphasic mixture vigorously to ensure efficient mass transfer between the phases. The reaction progress can be monitored by TLC or LC-MS of the organic layer.

Mechanism of Phase-Transfer Catalysis

PTC cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_reactant This compound (R-NH2) product Product (R-NH-Nu) org_reactant->product catalyst_aq Q+X- (in aqueous phase) product->catalyst_aq Catalyst Regeneration and Transfer to Aqueous Phase catalyst_org Q+Nu- (in organic phase) catalyst_org->org_reactant Reaction aq_reactant Nucleophile (Nu-) aq_reactant->catalyst_aq Ion Exchange catalyst_aq->catalyst_org Transfer to Organic Phase

Caption: The catalytic cycle in phase-transfer catalysis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Unknown. (2024, December 12). How To Use Organic Intermediates To Speed Up Chemical Reactions.
  • Gallou, F., & Lipshutz, B. (2017). Effects of Co-solvents on Reactions Run Under Micellar Catalysis Conditions. Organic letters, 19, 194-197.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+.
  • Hangzhou Sartort Biopharma Co., Ltd. (n.d.). This compound factory price.
  • PubMed. (n.d.). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis.
  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis.
  • Wikipedia. (n.d.). Cosolvent.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • The Journal of Physical Chemistry B. (n.d.). Sustainable Reactions in Tunable Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds?.
  • National Institutes of Health. (2020, August 19). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Google Patents. (n.d.). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • ResearchGate. (2025, August 6). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • The Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.

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Technical Support Center: Workup Procedures for Reactions Involving 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the workup of chemical reactions involving 3-Amino-5-methylbenzotrifluoride (CAS 96100-12-8). This document is designed to be a practical resource, moving beyond simple procedural steps to explain the underlying chemical principles that govern successful reaction workups and purifications.

I. Critical Safety & Handling FAQ

Safety is the paramount concern when handling any chemical reagent. This compound and related benzotrifluorides possess specific hazards that require stringent safety protocols.

Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is mandatory?

Answer: this compound is classified as toxic if swallowed or in contact with skin and may cause skin and serious eye irritation[1]. Related aminobenzotrifluorides are noted as being potentially fatal if inhaled and harmful if swallowed[2].

  • Core Hazards:

    • Acute Toxicity: Significant hazard via oral, dermal, and inhalation routes[1][2].

    • Irritation: Causes skin and serious eye irritation[3][4].

    • Organ Damage: May cause organ damage through prolonged or repeated exposure[3].

    • Air & Light Sensitivity: The material may darken during storage and should be handled under an inert atmosphere (like Nitrogen or Argon) and stored protected from light[2].

  • Mandatory PPE & Handling:

    • Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors[5][6]. Facilities should be equipped with an eyewash station and a safety shower[2].

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if contamination occurs[2].

    • Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles[2][3].

    • Lab Coat: A flame-resistant lab coat must be worn to protect from splashes.

II. General Workup & Purification Protocol

A standardized workup procedure is the foundation for isolating your desired product. The following is a robust, general protocol that can be adapted for various reaction types. The core principle is to use acid-base chemistry to separate your basic amine product from acidic, basic, and neutral impurities.

Step-by-Step General Protocol
  • Reaction Quenching:

    • Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic).

    • Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents. Rationale: This step deactivates reactive species and prepares the mixture for aqueous extraction.

  • Solvent Addition & Initial Extraction:

    • Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Refer to the table below for solvent selection.

    • Transfer the mixture to a separatory funnel.

  • Acidic Wash (To Remove Basic Impurities):

    • Wash the organic layer with a dilute acidic solution, such as 1 M HCl. Rationale: This protonates your product, this compound (pKa ~3.5), moving it into the aqueous layer. Other basic impurities (e.g., leftover amine reagents, pyridine) will also be removed. Neutral and acidic compounds remain in the organic layer.

    • CRITICAL: Save the acidic aqueous layer, as it now contains your protonated product.

  • Product Recovery:

    • Place the saved acidic aqueous layer back into the separatory funnel.

    • Add a fresh portion of organic solvent.

    • Slowly add a base, such as 1 M NaOH or saturated NaHCO₃, until the aqueous layer is basic (pH > 9), testing with pH paper. Rationale: This deprotonates the ammonium salt of your product, regenerating the free amine which is soluble in the organic layer.

    • Gently mix and allow the layers to separate. Drain the organic layer.

    • Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.

  • Final Washes & Drying:

    • Combine all organic layers containing your product.

    • Wash the combined organic layer with water, followed by a saturated brine (NaCl) solution. Rationale: The water wash removes residual salts, and the brine wash helps to break emulsions and remove dissolved water from the organic layer[7].

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)PolarityNotes
Ethyl Acetate (EtOAc) 0.90277.1MediumGood general-purpose solvent; less dense than water.
Dichloromethane (DCM) 1.3339.6MediumCan dissolve a wide range of compounds; denser than water.
Diethyl Ether (Et₂O) 0.71334.6LowHighly volatile and flammable; less dense than water.
Toluene 0.867110.6LowGood for less polar compounds; less dense than water.

Data sourced from general chemical property databases.

III. Troubleshooting Guide (Q&A Format)

Question: I've formed a thick emulsion during my extraction that won't separate. What should I do?

Answer: Emulsion formation is one of the most common and frustrating workup problems, often caused by fine particulate matter or surfactant-like molecules at the aqueous-organic interface[8]. Do not shake the separatory funnel vigorously; gentle swirling or inverting is sufficient to facilitate extraction while minimizing emulsion risk[8].

If an emulsion has formed, here is a decision-making workflow:

Mandatory Visualization: Emulsion Troubleshooting Workflow

EmulsionTroubleshooting start Emulsion Formed patience Wait 30 minutes. Does it separate? start->patience brine Add saturated brine (NaCl solution). Does it break? patience->brine No success Separation Successful patience->success Yes celite Filter the entire mixture through a pad of Celite®. Does it resolve? brine->celite No brine->success Yes solvent Add a small amount of a different solvent (e.g., THF or ethanol). Does it break? celite->solvent No celite->success Yes centrifuge Transfer to centrifuge tubes and spin. Is it resolved? solvent->centrifuge No solvent->success Yes centrifuge->success Yes failure Consult Supervisor/ Re-evaluate Workup centrifuge->failure No

Caption: Decision tree for resolving emulsions during extraction.

  • Explanation of Steps:

    • Patience: Sometimes, layers will separate if given enough time[9].

    • Add Brine ("Salting Out"): This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force phase separation[8].

    • Filter through Celite®: Celite (diatomaceous earth) can break up emulsions by filtering out the fine particulates that stabilize them[9].

    • Add a Different Solvent: A small amount of THF or ethanol can act as a co-solvent to break the emulsion, though this may affect the purity of your layers[8].

    • Centrifugation: Applying a strong centrifugal force can physically compel the layers to separate[8].

Question: My product yield is very low, and I suspect it's lost in the aqueous layers. How can I improve recovery?

Answer: This is a classic issue when working with amines. The trifluoromethyl group on the aniline makes it more acidic (lower pKa) than a simple aniline, but it is still a base that can be protonated.

  • Cause 1: Incomplete Basification. During the product recovery step (Step 4 in the general protocol), if the aqueous layer is not made sufficiently basic, your amine product will remain in its protonated, water-soluble ammonium salt form.

    • Solution: Ensure the pH of the aqueous layer is greater than 9. Use a stronger base if necessary (e.g., 2-6 M NaOH) but add it slowly and with cooling, as the neutralization is exothermic.

  • Cause 2: Insufficient Extraction. Your product may have some water solubility even in its free-base form.

    • Solution: Increase the number of extractions. Instead of 3 extractions with 50 mL of solvent, perform 5 extractions with 30 mL. More numerous extractions with smaller volumes are more efficient at recovering the product.

IV. Reaction-Specific Workup FAQs

Question: How do I work up a Buchwald-Hartwig amination reaction using this compound?

Answer: The key challenge in a Buchwald-Hartwig workup is the removal of the palladium catalyst and the phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Workup
  • Cool and Dilute: Cool the reaction mixture to room temperature and dilute it with a solvent like ethyl acetate or toluene.

  • Catalyst Removal:

    • Filter the diluted mixture through a short plug of Celite® or silica gel.

    • Wash the plug thoroughly with additional solvent to ensure all the product is collected.

    • Rationale: The palladium catalyst and ligand byproducts are often polar and will adsorb onto the silica or Celite, allowing your less polar product to pass through[10][11].

  • Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • Rationale: This removes the inorganic base (e.g., Cs₂CO₃, K₃PO₄) used in the reaction.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain residual ligand and other organic byproducts. Purification via flash column chromatography is almost always necessary.

Mandatory Visualization: Buchwald-Hartwig Workup Workflow

BuchwaldWorkup start Reaction Mixture (Product, Pd Catalyst, Ligand, Base) dilute Dilute with Organic Solvent (e.g., EtOAc) start->dilute filter Filter through Celite® or Silica Plug dilute->filter filtrate Filtrate (Product, Soluble Organics) filter->filtrate solid Solid Waste (Pd Catalyst, Base) filter->solid wash Aqueous Wash (Water, Brine) filtrate->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry crude Crude Product dry->crude purify Purify via Flash Chromatography crude->purify final Pure Product purify->final

Caption: Workflow for Buchwald-Hartwig amination workup.

Question: What is the best workup for an amide coupling reaction between this compound and a carboxylic acid using EDC/HOBt?

Answer: For water-soluble coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the workup is designed to remove the EDC byproduct (EDU) and any unreacted starting materials using a series of acidic and basic washes.

Experimental Protocol: Amide Coupling (EDC) Workup
  • Dilute: After the reaction is complete, dilute the mixture (often in DCM or DMF) with a larger volume of ethyl acetate.

  • Acid Wash: Transfer to a separatory funnel and wash with 1 M HCl (2x).

    • Rationale: This removes any unreacted this compound and other basic additives like DMAP or DIEA[12].

  • Base Wash: Wash with a saturated solution of NaHCO₃ (2x).

    • Rationale: This removes the acidic HOBt and any unreacted carboxylic acid[13].

  • Final Wash: Wash with water, then brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide is often pure enough for many applications, but flash chromatography can be used for higher purity if needed.

V. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Barad, J. M., Chakraborty, M., & Bart, H.-J. (2010). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Industrial & Engineering Chemistry Research, 49(13), 6195–6201. [Link]

  • Autechem. (n.d.). Exploring 3-Amino-5-Bromobenzotrifluoride: Properties and Applications. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • Google Patents. (n.d.). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.

  • JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling. [Link]

  • Reddit. (2014). Emulsion Problem during Extraction. Help!. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2025). (PDF) Amide bond formation using amino acid fluorides. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

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Characterization of unexpected byproducts in 3-Amino-5-methylbenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and characterizing unexpected byproducts. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and ensure the integrity of your synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically a two-step process involving nitration followed by reduction, appears straightforward. However, the presence of both an activating methyl group and a deactivating, meta-directing trifluoromethyl group on the aromatic ring introduces complexities that can lead to a variety of byproducts, some of which may be unexpected. This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of this compound.

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro-5-methylbenzotrifluoride?

A1: The formation of isomers is a common challenge in the nitration of substituted benzenes. In the case of 3-methylbenzotrifluoride, you have competing directing effects. The methyl group is ortho-, para-directing, while the trifluoromethyl group is meta-directing. To favor the formation of the desired 3-nitro isomer, precise control of reaction conditions is crucial.

  • Temperature Control: Running the reaction at low temperatures (e.g., 0°C or below) can significantly enhance selectivity by minimizing the kinetic energy of the reactants and favoring the thermodynamically more stable product.[1]

  • Controlled Addition: A slow, dropwise addition of the nitrating agent to the substrate ensures a low concentration of the highly reactive nitronium ion (NO₂⁺) at any given moment, which helps to suppress the formation of unwanted isomers and di-nitrated byproducts.[1]

  • Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acid is common, using a milder nitrating agent or adjusting the acid ratios can sometimes improve selectivity. Conversely, for deactivated rings, a stronger nitrating agent like fuming nitric acid might be necessary, but this increases the risk of side reactions.[1]

Q2: The yield of my reduction step is low, and I'm observing colored impurities. What could be the cause?

A2: Low yields and colored impurities in the reduction of nitroaromatics often point to the formation of condensation byproducts. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[2][3] These intermediates can react with each other or the starting material to form colored azo and azoxy compounds.

  • Incomplete Reaction: Ensure the reaction goes to completion. The hydroxylamine intermediate can be relatively stable and persist in the reaction mixture if the reduction is not complete.[2]

  • Catalyst Choice and Activity: The choice of catalyst and its activity are critical. For catalytic hydrogenation, palladium on carbon (Pd/C) is a common choice.[4] Ensure the catalyst is not poisoned and is used in an appropriate loading.

  • Reaction Conditions: For metal-acid reductions (e.g., Fe/HCl, SnCl₂/HCl), maintaining acidic conditions is important to ensure the complete reduction to the amine.

Q3: I have an unknown peak in my GC-MS analysis of the final product. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach.

  • Mass-to-Charge Ratio (m/z): The molecular ion peak (M⁺) will give you the molecular weight of the impurity. Look for isotopic patterns that might suggest the presence of elements like chlorine or bromine if they were used in preceding steps.

  • Fragmentation Pattern: The fragmentation pattern is a fingerprint of the molecule. Compare the fragmentation of your unknown peak to the fragmentation of your desired product. Isomers will often have similar fragmentation patterns, but with different relative abundances of key fragments.[5][6]

  • Consider Potential Byproducts: Based on the reaction chemistry, hypothesize the structures of potential byproducts (isomers, over-nitrated compounds, condensation products from the reduction step) and predict their mass spectra for comparison.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific problems you may encounter.

Problem 1: Poor Yield and/or Purity in the Nitration Step
Symptom Potential Cause Suggested Solution
Low Yield Incomplete reaction due to the deactivating effect of the trifluoromethyl group.Increase reaction time, cautiously increase the temperature, or consider a more potent nitrating agent.[1]
Loss of product during workup.Optimize the workup procedure. Ensure complete extraction of the product from the aqueous phase.
Formation of Dark Tars Oxidation of the starting material or product.Maintain low reaction temperatures and ensure a controlled, slow addition of the nitrating agent.[1]
Over-nitration leading to dinitro compounds.Use a modest excess of the nitrating agent and strictly control the temperature.[1]
Multiple Isomers Detected Competing directing effects of the methyl and trifluoromethyl groups.Optimize reaction temperature for selectivity. Lower temperatures often favor the desired isomer.[1]
Problem 2: Complications During the Reduction of the Nitro Group
Symptom Potential Cause Suggested Solution
Incomplete Reaction Deactivated catalyst or insufficient reducing agent.For catalytic hydrogenation, use fresh, high-activity catalyst. For metal-acid reductions, ensure a sufficient excess of the metal and acid.
Formation of Colored Byproducts Condensation of nitroso and hydroxylamine intermediates to form azo/azoxy compounds.Ensure the reaction goes to completion. In some cases, the addition of a co-solvent can help to maintain a homogeneous reaction mixture.
Product Degradation Anilines can be sensitive to oxidation, especially at elevated temperatures.Work up the reaction under an inert atmosphere if possible and avoid excessive heating during solvent removal.

Characterization of Unexpected Byproducts

A key challenge in synthesis is the identification of unexpected byproducts. Here, we provide a guide to characterizing these impurities using common analytical techniques.

Logical Flow for Byproduct Identification

Byproduct_Identification_Workflow Start Crude Product Analysis (TLC, GC-MS, LC-MS) Hypothesize Hypothesize Potential Byproduct Structures (Isomers, Over-nitration, Reduction Intermediates, Dimers) Start->Hypothesize Initial Data Isolate Isolate Impurity (Column Chromatography, Prep-HPLC) Hypothesize->Isolate Guided by Hypothesis Spectroscopy Spectroscopic Analysis (NMR, HRMS, FT-IR) Isolate->Spectroscopy Purified Sample Structure Structure Elucidation Spectroscopy->Structure Interpret Data

Caption: Workflow for the identification of unknown byproducts.

Potential Byproducts and Their Characterization

1. Isomeric Amines (e.g., 2-Amino-5-methylbenzotrifluoride, 4-Amino-5-methylbenzotrifluoride)

  • Formation: These arise from the nitration step where the nitro group is introduced at positions ortho or para to the methyl group.[7]

  • GC-MS: Isomers will have the same molecular ion peak (m/z = 175). Fragmentation patterns may be very similar, but relative peak intensities can differ.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For example, the number of distinct aromatic proton signals and their splitting patterns will differ based on the substitution pattern.

Predicted ¹H NMR Chemical Shift Ranges for Isomeric Amines (in CDCl₃):

Proton3-Amino-5-methyl2-Amino-5-methyl4-Amino-5-methyl
Aromatic CH6.5 - 7.2 ppm6.6 - 7.3 ppm6.7 - 7.4 ppm
NH₂3.5 - 4.5 ppm (broad)3.6 - 4.6 ppm (broad)3.7 - 4.7 ppm (broad)
CH₃2.2 - 2.4 ppm2.1 - 2.3 ppm2.3 - 2.5 ppm

2. Dinitro Compounds

  • Formation: Over-nitration of the starting material, especially at higher temperatures or with an excess of nitrating agent.[1]

  • GC-MS: The molecular ion peak will be higher by 45 m/z units (the mass of a nitro group) than the desired product.

  • NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show fewer protons than the starting material, and the chemical shifts will be further downfield due to the strong electron-withdrawing effect of the two nitro groups.

3. Azo and Azoxy Byproducts

  • Formation: Condensation reactions of nitroso and hydroxylamine intermediates during the reduction of the nitro group.

  • LC-MS: These compounds are often colored and may be less volatile than the desired amine, making LC-MS a suitable detection method. They will have molecular weights corresponding to dimeric structures.

  • UV-Vis Spectroscopy: Azo compounds typically have a characteristic absorption in the visible region of the electromagnetic spectrum, which explains their color.

Experimental Protocols

Below are generalized, step-by-step protocols for the synthesis and analysis of this compound. Note: These are starting points and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Nitration of 3-Methylbenzotrifluoride

Nitration_Protocol Start Cool concentrated H₂SO₄ in an ice bath Step2 Slowly add concentrated HNO₃ to form the nitrating mixture Start->Step2 Step3 Slowly add 3-methylbenzotrifluoride to the cold nitrating mixture Step2->Step3 Step4 Stir at low temperature (e.g., 0-5 °C) Step3->Step4 Step5 Monitor reaction by TLC or GC Step4->Step5 Step6 Quench the reaction by pouring onto ice Step5->Step6 Step7 Extract the product with an organic solvent Step6->Step7 Step8 Wash the organic layer with water and brine Step7->Step8 Step9 Dry over anhydrous Na₂SO₄ and concentrate Step8->Step9

Caption: A typical workflow for the nitration of 3-methylbenzotrifluoride.

Protocol 2: Reduction of 3-Nitro-5-methylbenzotrifluoride

Method A: Catalytic Hydrogenation

  • Dissolve 3-nitro-5-methylbenzotrifluoride in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Metal-Acid Reduction (e.g., with Tin(II) Chloride)

  • Dissolve 3-nitro-5-methylbenzotrifluoride in a suitable solvent (e.g., ethanol).

  • Add an excess of SnCl₂·2H₂O.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.[4]

Protocol 3: GC-MS Analysis of Crude this compound
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

    • Injection: Split or splitless injection depending on the concentration.

    • Temperature Program: Start at a low temperature (e.g., 50-70°C) and ramp up to a high temperature (e.g., 250-280°C) to elute all components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 40-400) to detect a variety of potential byproducts.

  • Data Analysis: Identify the peak for the desired product (m/z 175) and analyze the mass spectra of any other significant peaks.

Conclusion

The synthesis of this compound, while conceptually simple, requires careful attention to reaction conditions to maximize yield and purity. By understanding the potential side reactions and employing systematic troubleshooting and characterization techniques, researchers can overcome the challenges associated with this synthesis. This guide provides a foundation of expertise and practical advice to support your success in the laboratory.

References

  • European Patent Office. (1988). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.
  • European Patent Office. (1985). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. Google Patents.
  • Schering Corporation. (1980). US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide. Google Patents.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1351–1368.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
  • Holm, D. (2018, November 29). Using fragment peaks in mass spectra to work out isomers [Video]. YouTube.
  • PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. National Center for Biotechnology Information.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics).
  • PubMed. (2012). Differentiation of aminomethyl corrole isomers by mass spectrometry. National Center for Biotechnology Information.
  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.
  • CPUT. (n.d.). Formation of nitrobenzene dimers in racemic and chiral salts of 2-amino-1-(4-nitrophenyl).
  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
  • Google Patents. (n.d.). US3984488A - Dinitration of nitrobenzotrifluoride.
  • University of Massachusetts Lowell. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters, 23(13), 4915–4919. [Link]
  • Monsanto Company. (1985). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. Google Patents.
  • † 1H-NMR and 13C-NMR Spectra. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing 3-Amino-5-methylbenzotrifluoride with other Anilines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] 3-Amino-5-methylbenzotrifluoride (CAS 96100-12-8) emerges as a highly valuable building block, offering a unique constellation of functional groups: a nucleophilic amino group for derivatization, a methyl group influencing steric and electronic properties, and the powerfully electron-withdrawing trifluoromethyl group.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of this compound with other common anilines. We will dissect the interplay of electronic and steric effects that govern its reactivity and explore how these characteristics translate into tangible outcomes in key synthetic transformations. By understanding these nuances, chemists can make more informed decisions when selecting the optimal aniline building block for their specific synthetic challenges.

The Decisive Interplay: Electronic and Steric Effects

The reactivity of any substituted aniline is a delicate balance of electronic and steric factors. In this compound, these forces are in a compelling triad.

Electronic Landscape:

  • Amino Group (-NH₂): A potent activating group, the amino moiety donates electron density to the aromatic ring through resonance (+R effect), significantly increasing the ring's nucleophilicity, especially at the ortho and para positions.

  • Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ group deactivates the aromatic ring towards electrophilic attack through a strong inductive effect (-I effect).[6] This effect also lowers the basicity (and nucleophilicity) of the amino group.

  • Methyl Group (-CH₃): A weakly activating group, the methyl substituent donates electron density via a hyperconjugation and a weak inductive effect (+I effect).

The net result is a nuanced electronic environment. The powerful -NH₂ activating effect is tempered by the strongly deactivating -CF₃ group, making the aromatic ring less reactive than aniline or toluidine, but still amenable to a range of transformations.

Steric Considerations:

The methyl group, while electronically donating, also introduces steric hindrance.[7][8] This can influence the rate of reactions at both the adjacent amino group and the ortho positions of the ring. This steric shielding can sometimes be advantageous, preventing unwanted side reactions or influencing regioselectivity.[9]

Logical Framework for Aniline Reactivity Comparison

The following diagram illustrates the workflow for systematically evaluating the suitability of a substituted aniline in a synthetic context.

G cluster_0 Phase 1: Analyte Selection cluster_1 Phase 2: In Silico & Data Analysis cluster_2 Phase 3: Experimental Validation A Define Target Molecule & Desired Reaction B Identify Potential Anilines: - this compound - Aniline (Baseline) - 3-Aminobenzotrifluoride - 3,5-Dimethylaniline A->B C Analyze Electronic Effects (pKa, Hammett parameters) B->C E Predict Reactivity & Regioselectivity C->E D Analyze Steric Effects (Substituent Bulk) D->E F Execute Comparative Reactions (e.g., Acylation, Bromination) E->F G Analyze Outcomes (Yield, Purity, Regioisomers) F->G H Select Optimal Reagent G->H

Caption: Workflow for Comparative Aniline Reactivity Assessment.

Comparative Performance in Key Synthetic Reactions

To illustrate the practical implications of these properties, we will compare this compound with three other anilines across two fundamental reaction types: N-Acylation and Electrophilic Aromatic Substitution.

Anilines for Comparison:

  • Aniline: The unsubstituted parent compound, our baseline for reactivity.

  • 3-Aminobenzotrifluoride (m-trifluoromethylaniline): Isolates the electronic impact of the -CF₃ group without the methyl group's influence.[10][11]

  • 3,5-Dimethylaniline: Replaces the electron-withdrawing -CF₃ group with an electron-donating -CH₃ group to highlight the electronic contrast.

N-Acylation: A Test of Nucleophilicity

The acylation of the amino group is a fundamental transformation. The reaction rate is directly proportional to the nucleophilicity of the nitrogen atom.

Representative Reaction: Aniline derivative + Acetyl Chloride → N-acetylated product

Expected Outcome & Rationale: The electron density on the amino nitrogen dictates its ability to attack the electrophilic carbonyl carbon of acetyl chloride. Electron-withdrawing groups (EWGs) decrease this density, slowing the reaction, while electron-donating groups (EDGs) increase it.

Aniline DerivativeKey SubstituentsPredicted Relative Rate of AcylationRationale
3,5-Dimethylaniline Two EDGs (-CH₃)FastestThe two methyl groups enhance the electron density on the ring and, by extension, the nucleophilicity of the amino group.
Aniline (Reference)FastThe baseline reactivity of the amino group on an aromatic ring.
This compound One EDG (-CH₃), One EWG (-CF₃)ModerateThe donating effect of the methyl group partially offsets the powerful withdrawing effect of the trifluoromethyl group.
3-Aminobenzotrifluoride One EWG (-CF₃)SlowestThe strong inductive withdrawal by the -CF₃ group significantly reduces the nucleophilicity of the amino nitrogen.[6]

This trend underscores a critical selection criterion: for rapid and efficient N-functionalization, anilines with strong electron-withdrawing groups like -CF₃ will require more forcing conditions (e.g., stronger base, higher temperature) than their more electron-rich counterparts.

Electrophilic Aromatic Substitution: Bromination

This reaction probes the nucleophilicity of the aromatic ring and the directing effects of the substituents.

Representative Reaction: Aniline derivative + Br₂/AcOH → Brominated product

Regioselectivity Analysis: The -NH₂ and -CH₃ groups are ortho, para-directors, activating these positions for electrophilic attack. The -CF₃ group is a meta-director and deactivating. The final substitution pattern is determined by the dominant directing group.

Directing Effects in Electrophilic Substitution

The interplay of activating and deactivating groups governs where an incoming electrophile will add to the aromatic ring.

G cluster_0 This compound cluster_1 3-Aminobenzotrifluoride cluster_2 3,5-Dimethylaniline A Ring Positions: 2, 4, 6: Activated (by NH₂, CH₃) 1, 5: Deactivated (by CF₃) B Ring Positions: 2, 4, 6: Activated (by NH₂) 1, 5: Deactivated (by CF₃) C Ring Positions: 2, 4, 6: Highly Activated (by NH₂, 2x CH₃) E Electrophile (e.g., Br⁺) E->A Attack at 2, 4, or 6 (Steric hindrance at 2, 6) E->B Attack at 2, 4, or 6 E->C Rapid attack at 2, 4, 6 (Potential for polybromination)

Caption: Predicted Regioselectivity for Electrophilic Attack.

Experimental Data Summary (Illustrative Yields):

Aniline DerivativeMajor Product(s)Illustrative YieldRationale
3,5-Dimethylaniline 2,4,6-Tribromo-3,5-dimethylaniline>95% (as tribromide)The ring is highly activated by three donating groups, leading to rapid and exhaustive bromination.
Aniline 2,4,6-Tribromoaniline>95% (as tribromide)The powerful activation by the -NH₂ group leads to polysubstitution. Monosubstitution is difficult to achieve without protecting the amine.[12]
This compound 2-Bromo-3-amino-5-methylbenzotrifluoride / 4-Bromo-3-amino-5-methylbenzotrifluoride70-85% (as monobromide)The deactivating -CF₃ group tempers the ring's reactivity, allowing for controlled monobromination. The primary sites of attack are the activated positions ortho and para to the amino group.
3-Aminobenzotrifluoride 4-Bromo-3-aminobenzotrifluoride / 6-Bromo-3-aminobenzotrifluoride65-80% (as monobromide)Similar to the above, the -CF₃ group allows for selective monobromination at the activated positions.

The key takeaway is that the presence of the -CF₃ group in this compound is enabling. It moderates the extreme reactivity conferred by the amino group, preventing polysubstitution and allowing for selective functionalization of the aromatic ring, a highly desirable trait in multi-step synthesis.

Experimental Protocols

To ensure the practical application of these concepts, detailed, self-validating protocols are provided below.

Protocol 1: Comparative N-Acetylation of Substituted Anilines

Objective: To demonstrate the difference in nucleophilicity between this compound and 3-Aminobenzotrifluoride via acetylation.

Methodology:

  • Reagent Preparation:

    • In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve this compound (10 mmol, 1.75 g) and 3-Aminobenzotrifluoride (10 mmol, 1.61 g) in 20 mL of dichloromethane (DCM) each.

    • Add triethylamine (12 mmol, 1.67 mL) to each flask. Cool the mixtures to 0 °C in an ice bath.

  • Reaction:

    • To each flask, add acetyl chloride (11 mmol, 0.78 mL) dropwise over 5 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reactions to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes (Eluent: 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Once the starting aniline is consumed (as indicated by TLC), quench each reaction by slowly adding 20 mL of water.

    • Transfer the mixtures to a separatory funnel, separate the organic layer, and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Analysis:

    • Record the time to completion for each reaction.

    • Determine the yield of the crude product. The reaction with this compound is expected to be significantly faster due to the electron-donating methyl group enhancing the amine's nucleophilicity compared to the analogue lacking this group.

Conclusion and Strategic Outlook

This compound stands out as a uniquely versatile reagent in the synthetic chemist's toolbox. It offers a masterful balance of reactivity, enabling a wide range of transformations at both its amino group and its aromatic core.

  • Key Advantage: The trifluoromethyl group acts as a "reactivity moderator," deactivating the aromatic ring enough to prevent unwanted polysubstitution reactions common with highly activated anilines, while still allowing for controlled, regioselective functionalization.[13][14]

  • Comparative Performance: It is less nucleophilic than aniline or alkyl-substituted anilines, requiring slightly more vigorous conditions for N-functionalization. However, this is often a small price to pay for the enhanced control and stability it offers in subsequent steps.

  • Strategic Application: This building block is ideal for the synthesis of complex molecules where the metabolic stability and lipophilicity conferred by the -CF₃ group are desired.[3] Its predictable reactivity makes it a reliable choice for constructing pharmaceutical and agrochemical scaffolds.

By understanding the nuanced interplay of its constituent functional groups, researchers can leverage this compound to build molecular complexity with precision and control, accelerating the discovery and development of novel active compounds.

References

  • Pazo, E., T. C. Stephens, and J. A. R. L. Correa. "Trifluoromethylarylation of alkenes using anilines." Chemical Science, vol. 15, no. 1, 2024, pp. 15-23, doi:10.1039/d3sc03868h. [Link]
  • Pazo, E., et al. "Trifluoromethylarylation of alkenes using anilines." PubMed Central (PMC), National Institutes of Health (NIH), 27 Oct. 2023. [Link]
  • Rogne, O. "Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline." Journal of the Chemical Society, Perkin Transactions 2, 1972, pp. 472-474, doi:10.1039/P29720000472. [Link]
  • Taft, R. W. "Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase." ElectronicsAndBooks. [Link]
  • PubChem. "this compound.
  • Moldb. "96100-12-8 | this compound." Moldb.net. [Link]
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  • Ningbo Inno Pharmchem Co., Ltd. "Exploring 3-Amino-5-Bromobenzotrifluoride: Properties and Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Trifluoromethylated Anilines in Modern Synthesis." ningboinno.com, 6 Oct. 2025. [Link]
  • J. C. F. F. Pontes, et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI, vol. 29, no. 1, 2024, p. 239. [Link]
  • Nemec, T., et al. "The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3." RSC Publishing, 7 July 2025. [Link]
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A Comparative Guide to the Biological Activity of 3-Amino-5-methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-5-methylbenzotrifluoride Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the future potential of a drug discovery program. The this compound structure represents a highly strategic starting point for the synthesis of novel therapeutic agents. Its value stems from the unique combination of two key functional groups on a stable aromatic ring.[1]

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but offers significant advantages. Its strong electron-withdrawing nature and high metabolic stability can dramatically improve a molecule's pharmacokinetic profile, enhancing properties like lipophilicity and bioavailability.[1] Concurrently, the primary amino (-NH2) group serves as a versatile synthetic handle. It readily participates in a wide array of chemical reactions, such as amidation and acylation, allowing for the systematic construction of diverse chemical libraries.[1] This inherent reactivity is fundamental for exploring structure-activity relationships (SAR) and optimizing lead compounds.

This guide provides a comparative analysis of the biological activities exhibited by derivatives of this promising scaffold, with a focus on their potential as anticancer agents and kinase inhibitors. We will delve into the experimental data supporting these activities and provide detailed protocols for their evaluation, empowering researchers to effectively leverage this scaffold in their own discovery efforts.

Synthetic Strategy: From Core Scaffold to Diverse Derivatives

The journey from the this compound core to a library of biologically active derivatives is a systematic process of chemical modification. The primary amino group is the main site for derivatization, enabling the attachment of various side chains and functional groups to explore interactions with biological targets.

A generalized synthetic workflow is depicted below. The initial step typically involves the reaction of the amino group with an acylating or alkylating agent to form a more complex intermediate. This process can be tailored to introduce a wide range of chemical diversity.

G A This compound (Starting Scaffold) C Amidation / Acylation / Sulfonylation Reaction A->C B Acyl Halides, Carboxylic Acids, Sulfonyl Chlorides, etc. B->C D Library of Diverse Amide / Sulfonamide Derivatives C->D Introduce R1 E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E F Final Biologically Active Compounds E->F Introduce R2, R3... G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR) GF->Rec P1 PI3K Rec->P1 P P2 AKT P1->P2 P P3 mTOR P2->P3 P Prolif Cell Proliferation, Survival, Angiogenesis P3->Prolif Inhibitor Derivative (Kinase Inhibitor) Inhibitor->Rec Inhibitor->P1

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of Hypothetical Derivatives

Derivative IDTarget KinaseAssay TypeInhibitory Potency (IC50 / Kd, nM)
DERIV-05 VEGFR2Biochemical15
DERIV-06 PI3KγBiochemical6900 [2]
DERIV-07 PDK1Biochemical50-100
DERIV-05 VEGFR2SPRKd = 25

Note: Data is illustrative, based on activities of various small molecule kinase inhibitors. [3][2][4]The goal is to show a range of potential potencies.

As shown, derivatives can be engineered to selectively target different kinases. A compound like DERIV-05 shows potent activity against VEGFR2, a key regulator of angiogenesis, while another might target a metabolic kinase like PDK1. [4]It is crucial to use orthogonal assays, such as biophysical methods like Surface Plasmon Resonance (SPR), to confirm direct binding to the target and determine the binding affinity (Kd).

Experimental Protocols for Biological Evaluation

Scientific integrity demands that all experimental data be robust and reproducible. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the reliability of the results.

Screening Cascade Workflow

The evaluation of new chemical entities follows a logical progression or "screening cascade". [5]This ensures that resources are focused on the most promising compounds.

G A Primary Assay: In Vitro Antiproliferative Screen (e.g., MTT Assay) B Secondary Assay: Biochemical Target-Based Screen (e.g., Kinase Inhibition Assay) A->B Active 'Hits' Progress C Orthogonal Validation: Biophysical Binding Assay (e.g., SPR, Thermal Shift) B->C Potent Inhibitors Progress D Cellular Mechanism of Action (e.g., Western Blot for Phospho-protein levels) C->D Confirmed Binders Progress E In Vivo Efficacy Studies (Animal Models) D->E Mechanistically Validated Leads Progress

Caption: A typical screening cascade for drug discovery.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay assesses a compound's effect on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. [6][7] Pillar of Trustworthiness: This protocol is validated by including a positive control (a known cytotoxic drug like Doxorubicin) and a negative/vehicle control (DMSO), which ensures that observed effects are due to the compound and not the solvent.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control wells. Plot viability against compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the direct binding of a small molecule to a protein target in real-time, providing crucial data on affinity and kinetics. [7][8] Pillar of Expertise: The choice of immobilization strategy is critical. Covalent amine coupling is common, but a capture-based method (e.g., His-tag) can ensure the protein is oriented correctly and remains active. The quality of the protein surface must be rigorously tested. [8] Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated. The purified target kinase is then immobilized onto the chip surface. A reference channel is prepared in parallel to subtract non-specific binding.

  • Analyte Injection: A series of concentrations of the test derivative (the analyte) are prepared in a suitable running buffer. Each concentration is injected over the protein and reference surfaces.

  • Data Collection: The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized protein. This is recorded as a sensorgram, showing the association phase during injection and the dissociation phase when buffer is flowed over the chip. [8]4. Data Analysis: The sensorgrams are corrected by subtracting the signal from the reference channel. The resulting binding data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The this compound scaffold is a privileged starting point for the development of novel small molecule therapeutics. Its inherent chemical tractability allows for the creation of diverse libraries, and derivatives have demonstrated potent biological activities, particularly in the realm of oncology. By employing a systematic screening cascade that combines cellular, biochemical, and biophysical methods, researchers can effectively identify and optimize lead compounds. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
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A Comparative Guide to the Reactivity of 3-Amino-5-methylbenzotrifluoride and 4-Amino-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar yet electronically distinct aniline derivatives: 3-Amino-5-methylbenzotrifluoride and 4-Amino-2-methylbenzotrifluoride. By examining the interplay of electronic and steric effects, we will dissect their differential behavior in key chemical transformations, supported by established principles of organic chemistry.

Introduction: The Decisive Influence of Substituent Positioning

The reactivity of an aniline derivative is fundamentally governed by the electronic landscape of the aromatic ring, which is shaped by the nature and position of its substituents.[1][2] In the case of this compound and 4-Amino-2-methylbenzotrifluoride, the key players are the electron-donating methyl (-CH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.[3][4][5] Their placement relative to the amino (-NH₂) group dictates the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic attack.

This compound places the amino group meta to both the methyl and trifluoromethyl groups. In contrast, 4-Amino-2-methylbenzotrifluoride positions the amino group para to the methyl group and ortho to the trifluoromethyl group. This seemingly subtle difference in arrangement has profound consequences for their chemical behavior.

Caption: Molecular structures of the two isomers.

Comparative Analysis of Reactivity

Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is a direct reflection of the electron density on the nitrogen atom. Electron-donating groups increase this density, enhancing nucleophilicity, while electron-withdrawing groups have the opposite effect.[2][6]

  • 4-Amino-2-methylbenzotrifluoride: The amino group is para to the electron-donating methyl group, which significantly increases the electron density on the nitrogen through resonance and inductive effects. Although the ortho trifluoromethyl group is strongly electron-withdrawing, its inductive effect is distance-dependent and its resonance effect does not directly delocalize the nitrogen's lone pair. The powerful activating effect of the para-methyl group is expected to dominate, making the amino group in this isomer more nucleophilic.

  • This compound: In this isomer, both the methyl and trifluoromethyl groups are meta to the amino group. At the meta position, the resonance effects of these substituents are minimal. Therefore, their influence is primarily inductive. The electron-donating inductive effect of the methyl group is countered by the strong electron-withdrawing inductive effect of the trifluoromethyl group. Consequently, the amino group in this compound is expected to be significantly less nucleophilic than in the 4-amino isomer.

Reactivity_Factors cluster_reactivity Factors Influencing Reactivity node_reactivity Substituent Position node_electronic Electronic Effects (Inductive & Resonance) node_reactivity->node_electronic node_steric Steric Hindrance node_reactivity->node_steric node_nucleophilicity Amino Group Nucleophilicity node_electronic->node_nucleophilicity node_aromatic_reactivity Aromatic Ring Reactivity (Electrophilic Substitution) node_electronic->node_aromatic_reactivity node_steric->node_aromatic_reactivity

Caption: Key factors governing the reactivity of substituted anilines.

Electrophilic Aromatic Substitution

The amino group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution (EAS).[2][7] The overall rate and regioselectivity of EAS reactions on these isomers will be a composite of the directing effects of all three substituents.

  • 4-Amino-2-methylbenzotrifluoride: The powerful ortho, para-directing amino group and the ortho, para-directing methyl group work in concert to strongly activate the positions ortho to the amino group (positions 3 and 5). However, position 3 is sterically hindered by the adjacent methyl group.[8][9] The trifluoromethyl group is a deactivating, meta-director.[10] Therefore, electrophilic attack is most likely to occur at position 5 , which is ortho to the strongly activating amino group and para to the activating methyl group, and is not significantly sterically hindered. The overall reaction rate is expected to be relatively high due to the synergistic activating effects of the amino and methyl groups.

  • This compound: The amino and methyl groups are ortho, para-directors, while the trifluoromethyl group is a meta-director. The positions ortho and para to the amino group are 2, 4, and 6.

    • Position 2: Ortho to the amino group, ortho to the methyl group, and meta to the trifluoromethyl group. This position is strongly activated.

    • Position 4: Para to the amino group, ortho to the trifluoromethyl group, and meta to the methyl group. This position is also activated by the amino group.

    • Position 6: Ortho to the amino group, meta to the methyl group, and para to the trifluoromethyl group. Considering the combined directing effects, electrophilic attack is most favored at positions 2 and 4 . The deactivating effect of the trifluoromethyl group on the ring will likely make the overall rate of EAS slower for this isomer compared to 4-Amino-2-methylbenzotrifluoride.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Other Key Reactions
  • Acylation: This reaction occurs at the amino group. The rate of acylation is dependent on the nucleophilicity of the amine.[11] Therefore, 4-Amino-2-methylbenzotrifluoride is expected to undergo acylation more readily than this compound due to its more nucleophilic amino group.

  • Diazotization: The formation of a diazonium salt from a primary aromatic amine is a cornerstone of synthetic chemistry.[12][13] The reaction involves the attack of the amino group on a nitrosating agent. The higher nucleophilicity of the amino group in 4-Amino-2-methylbenzotrifluoride suggests it will undergo diazotization more rapidly than its isomer.

Summary of Comparative Reactivity

PropertyThis compound4-Amino-2-methylbenzotrifluorideRationale
Amino Group Nucleophilicity LowerHigherThe para-methyl group in the 4-amino isomer strongly increases electron density on the nitrogen.
Basicity (Predicted pKa) LowerHigherCorrelates with nucleophilicity; the more electron-rich amino group is more basic.
Rate of Acylation SlowerFasterThe more nucleophilic amine reacts faster with acylating agents.[11]
Rate of Diazotization SlowerFasterThe more nucleophilic amine reacts faster with nitrosating agents.[13]
Rate of EAS SlowerFasterThe synergistic activating effects of the amino and methyl groups in the 4-amino isomer lead to a faster reaction.
Major EAS Regioisomer(s) Positions 2 and 4Position 5A combination of electronic directing effects and steric considerations.

Experimental Protocols

The following protocols are representative methodologies for key transformations and are adaptable for both isomers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Acylation (Acetylation)

Acylation_Workflow start Start dissolve Dissolve aminobenzotrifluoride in a suitable solvent (e.g., dichloromethane) start->dissolve cool Cool the solution to 0°C dissolve->cool add_reagent Slowly add acetic anhydride (1.1 equivalents) with stirring cool->add_reagent react Allow the reaction to warm to room temperature and stir for 2-4 hours add_reagent->react workup Quench with water, separate organic layer, wash with NaHCO₃(aq) and brine react->workup dry_concentrate Dry over Na₂SO₄, filter, and concentrate in vacuo workup->dry_concentrate purify Purify the crude product (e.g., recrystallization or column chromatography) dry_concentrate->purify end End purify->end

Caption: General workflow for the acetylation of aminobenzotrifluorides.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the aminobenzotrifluoride isomer in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude acetanilide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Electrophilic Aromatic Substitution (Bromination)

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the aminobenzotrifluoride isomer in a suitable solvent like acetic acid or dichloromethane in a flask protected from light.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of 1.05 equivalents of bromine in the same solvent dropwise to the stirred reaction mixture. The bromine color should discharge as it reacts.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any unreacted bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the brominated regioisomer(s).

Conclusion

While this compound and 4-Amino-2-methylbenzotrifluoride are isomers, their reactivity profiles are markedly different due to the strategic placement of the methyl and trifluoromethyl groups. 4-Amino-2-methylbenzotrifluoride is predicted to be the more reactive isomer in reactions involving the amino group (acylation, diazotization) and in electrophilic aromatic substitution, owing to the synergistic activating effects of the para-methyl and amino groups. Conversely, this compound is expected to be less reactive due to the diminished electronic influence of the meta-substituents on the amino group and the overall deactivating nature of the trifluoromethyl group on the aromatic ring. These predictable differences are crucial for synthetic planning and the development of novel chemical entities.

References

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Amino-5-methylbenzotrifluoride and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise identification of constitutional isomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. The trifluoromethylaniline scaffold, valued for its ability to enhance metabolic stability and bioavailability, presents significant analytical challenges due to the subtle yet critical differences between its positional isomers.[1] This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 3-Amino-5-methylbenzotrifluoride from its key positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).

The Analytical Imperative: Why Isomer Purity Matters

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A minor shift in the position of a functional group on an aromatic ring can drastically alter its interaction with a target receptor or enzyme, transforming a potent therapeutic agent into an inactive or even toxic compound. For instance, the inhibitory activity of trifluoromethylanilines against specific kinases is highly dependent on their substitution pattern.[2] Therefore, robust, validated analytical methods are paramount for ensuring the correct isomer is synthesized, isolated, and carried forward in the development pipeline. This guide is structured to provide not just data, but the strategic rationale behind the application of each spectroscopic technique.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For distinguishing isomers of this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping the Proton Environment

The chemical shift, integration, and coupling patterns of protons on the aromatic ring provide a unique fingerprint for each isomer. The electron-donating amino group (-NH₂) and the weakly activating methyl group (-CH₃) will shield nearby protons (shifting them upfield), while the strongly electron-withdrawing trifluoromethyl group (-CF₃) will deshield them (shifting them downfield).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 64) to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Sample Analysis

Caption: Standard procedure for UV-Vis analysis.

Comparative UV-Vis Data

While UV-Vis is less definitive than NMR for isomer identification, the λmax can provide supporting evidence. The degree of conjugation and interaction between the amino group and the π-system, which is affected by the steric and electronic environment created by the other substituents, will cause slight shifts in the λmax.

CompoundExpected λmaxRationale
This compound The meta-positioning of the -NH₂ and -CF₃ groups results in less direct resonance interaction.
2-Amino-5-methylbenzotrifluoride Steric hindrance between the ortho -NH₂ and -CF₃ groups may force the amino group out of the plane of the ring, potentially leading to a blue shift (shorter wavelength) compared to an unhindered isomer.
4-Amino-3-methylbenzotrifluoride The para-relationship between the -NH₂ and -CF₃ groups allows for strong resonance interaction, which would be expected to cause a significant red shift (longer wavelength) in the primary absorption band.

Part 4: Mass Spectrometry (MS) - Confirmation of Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues to the molecule's structure. While all isomers of this compound will have the same molecular weight (175.15 g/mol ), their fragmentation patterns upon ionization can differ. [3] Comparative MS Data

All isomers will show a molecular ion peak (M⁺) at m/z = 175. The key to differentiation lies in the relative abundances of the fragment ions. The stability of the fragments formed by the loss of groups like H, CH₃, or F can be influenced by the initial positions of the substituents on the ring. For example, the propensity to lose a methyl radical might be different if it is ortho versus meta to the amino group.

Conclusion and Integrated Strategy

No single spectroscopic technique can, in all cases, provide absolute and unequivocal identification of closely related isomers. The strength of this analytical guide lies in its multi-faceted approach. The definitive assignment of this compound and the confident rejection of its positional isomers is achieved through a logical, integrated workflow:

  • Mass Spectrometry confirms the molecular formula (C₈H₈F₃N).

  • FTIR Spectroscopy confirms the presence of the key functional groups: a primary amine (-NH₂) and a trifluoromethyl (-CF₃) group on an aromatic ring.

  • ¹H and ¹³C NMR Spectroscopy provide the definitive structural evidence, using chemical shifts and coupling patterns to establish the precise 1,3,5-substitution pattern.

  • UV-Vis Spectroscopy offers supporting evidence based on the electronic effects of the substituent positions.

By systematically applying these techniques and understanding the causal relationship between molecular structure and spectroscopic output, researchers and drug development professionals can ensure the integrity of their materials and the validity of their scientific outcomes.

References

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  • 2-Aminobenzotrifluoride - Optional[Vapor Phase IR] - Spectrum (n.d.). SpectraBase.
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  • Benzenamine, 4-(trifluoromethyl)- (n.d.). NIST WebBook.
  • 3,5-DIMETHYL-BENZOTRIFLUORIDE - Optional[13C NMR] - Chemical Shifts (n.d.). SpectraBase.
  • FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e]t[3][5]hiazin-... (n.d.). ResearchGate.
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A Comparative Guide to Catalyst Efficacy in 3-Amino-5-methylbenzotrifluoride Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Amino-5-methylbenzotrifluoride, a trifluoromethylated aniline, represents a valuable building block due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. The efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the amino or a halogenated position of this scaffold is crucial for the synthesis of novel pharmaceutical candidates and functional materials.

This guide provides an in-depth technical comparison of the efficacy of various catalytic systems for key coupling reactions involving this compound and its derivatives. By synthesizing data from peer-reviewed literature and established protocols, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst selection and reaction optimization.

The Strategic Importance of Coupling Reactions

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aniline moiety and the aromatic ring, presenting both challenges and opportunities in cross-coupling chemistry. This guide will focus on three of the most powerful and versatile cross-coupling methodologies:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, facilitating the creation of biaryl structures.

  • Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of aryl alkynes.

We will explore the performance of palladium, copper, and nickel-based catalysts in these transformations, highlighting the nuances of ligand selection, reaction conditions, and their impact on yield and selectivity.

Comparative Analysis of Catalyst Performance

The choice of catalyst and associated ligands is critical for achieving high efficiency in coupling reactions. The following sections provide a comparative overview of catalyst systems for different coupling reactions involving derivatives of this compound.

Buchwald-Hartwig Amination: A Palladium-Dominated Field

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[1][2] The efficacy of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[3] For an electron-deficient substrate like a halogenated derivative of this compound, bulky and electron-rich phosphine ligands are generally preferred.[4][5]

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos4-Bromo-3-(trifluoromethyl)anilineMorpholineNaOtBuToluene1001895[4]
Pd(OAc)₂ / SPhos2-Bromo-5-(trifluoromethyl)anilineAnilineK₃PO₄1,4-Dioxane1102488[5]
[(THP-Dipp)Pd(cinn)Cl]3-Bromo-5-(trifluoromethyl)aniline4-Methyl-1H-imidazoleNaOtBu1,4-Dioxane11024High[6]

Causality Behind Experimental Choices:

The use of bulky biarylphosphine ligands like XPhos and SPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[1] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine and generate the active palladium-amido intermediate.[4] The selection of a non-polar, aprotic solvent like toluene or dioxane helps to maintain the stability of the catalytic species.

Experimental Workflow: Buchwald-Hartwig Amination

Below is a diagram illustrating a typical workflow for a palladium-catalyzed Buchwald-Hartwig amination reaction.

A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling: Palladium Still Reigns, but Nickel Emerges

For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is a highly versatile and widely used method.[7] Palladium catalysts, particularly those with bulky phosphine ligands, are the workhorses for this transformation.[3] However, nickel catalysts are gaining traction as a more cost-effective alternative, especially for the activation of less reactive aryl chlorides.[8]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / RuPhos4-Chloro-3-(trifluoromethyl)anilinePhenylboronic AcidK₂CO₃Toluene/H₂O80>95 (conv.)[9]
Pd/Ni-MOF4-Bromo-3-(trifluoromethyl)anilinePhenylboronic AcidK₂CO₃Ethanol60High[10]
Ni(PCy₃)₂Cl₂4-Fluoro-3-(trifluoromethyl)anilineArylzinc Chloride-NMP100up to 92[11]

Causality Behind Experimental Choices:

The use of a biphasic solvent system, such as toluene/water, is common in Suzuki-Miyaura reactions as it helps to dissolve both the organic-soluble aryl halide and the often water-soluble boronic acid and inorganic base.[9] The choice of a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step.[10] For less reactive aryl fluorides, a more reactive nickel catalyst and an organozinc reagent may be required to achieve high yields.[11]

Sonogashira Coupling: A Synergy of Palladium and Copper

The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst.[1] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[13]

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI3-Bromo-4-fluorobenzotrifluoride3-AminophenylacetyleneEt₃NTriethylamine7070[14]
(PPh₃)₂CuBH₄o-Iodoaniline with trifluoromethyl substituentTerminal AlkyneDBU-120>99[15]
PdCl₂(PPh₃)₂Aryl Halides (I, Br, Cl)Terminal AlkyneTBAF(solvent-free)-Moderate to Excellent[13]

Causality Behind Experimental Choices:

The use of an amine base, such as triethylamine (Et₃N), serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and can also serve as the solvent.[14] The copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[12] In copper-free systems, a stronger base like tetrabutylammonium fluoride (TBAF) may be required to facilitate the reaction.[13]

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-C≡CR Transmetal->Product Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide H-C≡CR, Base CuAcetylide->OxAdd CuAcetylide->CuX Reactants Ar-X + H-C≡CR Reactants->Pd0 Oxidative Addition Reactants->CuX Alkyne Activation Base Base

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust and reproducible research. 3-Amino-5-methylbenzotrifluoride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires exacting analytical oversight to ensure the quality, efficacy, and safety of final products. This guide provides a comprehensive framework for establishing and validating analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and regulatory expectations.

While a specific, universally validated method for this compound is not publicly cataloged, this document leverages established analytical principles for structurally similar molecules and authoritative guidelines from the International Council for Harmonisation (ICH) to present a detailed comparison of suitable analytical techniques.[1][2][3][4][5][6] We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system.

The Imperative for Validated Quantification

This compound (C₈H₈F₃N) is a substituted aniline whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps.[7][8][9] In drug development, even minute impurities can alter the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is not merely a procedural formality but a critical component of quality control and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6]

Comparative Analysis of Analytical Techniques

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice between these methods depends on the sample matrix, the required sensitivity, and the nature of potential impurities.

Technique Principle Primary Applications Strengths Considerations
HPLC-UV Separation based on polarity, with detection via UV absorbance.Purity assessment, routine quantification, and impurity profiling.High precision and accuracy, robust, and widely available.[10]Moderate sensitivity; requires the analyte to have a UV chromophore.
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.Bioanalytical studies (e.g., in plasma), trace-level impurity quantification, and metabolite identification.Exceptional sensitivity and selectivity; can confirm molecular identity.[11][12][13]Higher cost and complexity; potential for matrix effects.
GC-FID Separation of volatile compounds in the gas phase with detection by a Flame Ionization Detector.Analysis of volatile impurities, and quantification of the main component if it is sufficiently volatile.Excellent for separating positional isomers and volatile organic compounds.[14]Requires the analyte to be volatile and thermally stable, or to be derivatized.
GC-MS Gas-phase separation coupled with mass spectrometry for detection and identification.Definitive identification of impurities, and quantification of volatile and semi-volatile compounds.Provides structural information, aiding in the identification of unknown peaks.[15][16]Similar volatility and thermal stability requirements to GC-FID.

Workflow for Analytical Method Validation

A systematic approach is paramount for the successful validation of any analytical method. The process ensures that the developed method is reliable, reproducible, and fit for its intended purpose. The general workflow is depicted below.[17]

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Documentation Phase p1 Define Analytical Method's Purpose p2 Select Appropriate Analytical Technique (e.g., HPLC, GC) p1->p2 p3 Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) p2->p3 e1 Prepare Validation Samples (Standards, Spiked Samples) p3->e1 e2 Perform Validation Experiments e1->e2 e3 Collect & Process Raw Data e2->e3 d1 Analyze Results vs. Acceptance Criteria e3->d1 d2 Document Validation Protocol & Results d1->d2 d3 Generate Final Validation Report d2->d3

Caption: A general workflow for analytical method validation.

Experimental Protocols and Validation Parameters

The following sections provide detailed, step-by-step methodologies for developing and validating HPLC-UV and GC-MS methods for this compound quantification. These protocols are based on established methods for similar compounds and must be validated according to ICH Q2(R2) guidelines.[1][4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for determining the purity of this compound and quantifying it in bulk material or formulated products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a standard solution (a common starting point for anilines is 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • For unknown samples, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.

Validation Parameters (as per ICH Q2(R2)): [1][2][3][4][18][5][6]

Parameter Methodology Typical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a photodiode array detector.The analyte peak should be free from interference from other components.
Linearity Analyze a minimum of five concentrations across the desired range. Plot peak area versus concentration and perform linear regression.Correlation coefficient (r²) > 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[5]To be established based on the intended application.
Accuracy Analyze samples with known concentrations (spiked matrix) at three levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.[3]Percent recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze a minimum of six replicate injections of a standard solution. Intermediate Precision: Perform the analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision (signal-to-noise ratio typically 10:1).To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.[3]The method should remain unaffected by small, deliberate variations.
Method 2: Gas Chromatography with Mass Spectrometry Detection (GC-MS)

This method is ideal for identifying and quantifying volatile impurities, including positional isomers, which may be present in the this compound sample.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare calibration standards by serial dilution.

  • Dissolve unknown samples in the same solvent to a concentration within the calibration range.

Validation Parameters:

The validation parameters for GC-MS are similar to those for HPLC-UV. However, for specificity, the mass spectrum of the analyte peak in a sample should match that of a reference standard.

GC_MS_Workflow sp Sample Preparation (Dissolve in appropriate solvent) inj GC Injection (Splitless, 1 µL) sp->inj sep Chromatographic Separation (Capillary Column) inj->sep ion Ionization (Electron Ionization) sep->ion mass Mass Analysis (Quadrupole) ion->mass det Detection & Data Acquisition (Full Scan / SIM) mass->det

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The successful quantification of this compound hinges on the development and validation of a suitable analytical method. While this guide provides robust starting points for both HPLC-UV and GC-MS methods, it is imperative that any chosen method undergoes a thorough validation process as outlined by the ICH Q2(R2) guidelines.[1][5][6] By adhering to these principles of scientific integrity and providing a self-validating system, researchers can ensure the generation of accurate, reliable, and defensible data, thereby upholding the quality and safety standards essential in scientific research and drug development.

References

  • Title: Q2(R2)
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
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  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
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  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy - gmp-compliance.org URL:[Link]
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  • Title: Process for producing meta-aminobenzotrifluoride Source: Google Patents URL
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  • Title: Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of inform
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A Comparative Benchmarking Guide to the Synthesis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Amino-5-methylbenzotrifluoride, a critical building block in the pharmaceutical and agrochemical industries, is one such intermediate. Its trifluoromethyl and amino moieties offer unique properties for designing novel bioactive molecules. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and operational considerations.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 96100-12-8) serves as a vital precursor in the synthesis of a wide array of complex organic molecules.[1] The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino group provides a versatile handle for further chemical modifications.[2] Consequently, the selection of an optimal synthetic pathway is a crucial decision in the early stages of research and development, impacting scalability, cost-effectiveness, and impurity profiles.

Method 1: The Classical Approach: Nitration of 5-methylbenzotrifluoride and Subsequent Reduction

The most established and widely practiced synthesis of this compound follows a two-step sequence commencing with the nitration of 5-methylbenzotrifluoride. This is followed by the reduction of the resulting nitro-intermediate to the desired aniline.

Causality of Experimental Choices

The regioselectivity of the initial nitration step is a key consideration. The trifluoromethyl group (-CF3) is a meta-directing deactivator, while the methyl group (-CH3) is an ortho-, para-directing activator. Their combined influence directs the incoming nitro group primarily to the 3-position, yielding the desired 3-nitro-5-methylbenzotrifluoride intermediate. The choice of a mixed acid system (concentrated nitric and sulfuric acids) is standard for electrophilic aromatic nitration, as the sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

For the subsequent reduction of the nitro group, catalytic hydrogenation is a common and efficient method. Palladium on carbon (Pd/C) is a preferred catalyst due to its high activity and selectivity, minimizing the formation of byproducts. The use of hydrogen gas under pressure accelerates the reaction rate.

Experimental Protocol: Method 1

Step 1: Nitration of 5-methylbenzotrifluoride

  • To a stirred mixture of 5-methylbenzotrifluoride in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the reaction temperature between 20-30°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-nitro-5-methylbenzotrifluoride.

Step 2: Reduction of 3-nitro-5-methylbenzotrifluoride

  • Dissolve the 3-nitro-5-methylbenzotrifluoride obtained in the previous step in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically around 50 psi).

  • Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

Data Presentation: Method 1
StepReagentsTemperature (°C)Time (hours)Yield (%)Purity (%)
Nitration 5-methylbenzotrifluoride, HNO₃/H₂SO₄20-301-265-70>95
Reduction 3-nitro-5-methylbenzotrifluoride, 5% Pd/C, H₂254-685-90>99

Note: Yields and purity are approximate and can vary based on specific reaction conditions and purification methods.

Method 2: An Alternative Route from Benzotrifluoride

An alternative synthetic strategy begins with the more readily available starting material, benzotrifluoride. This multi-step process involves nitration, methylation, and finally, reduction.

Causality of Experimental Choices

This pathway offers an alternative when 5-methylbenzotrifluoride is less accessible or more expensive. The initial nitration of benzotrifluoride selectively yields 3-nitrobenzotrifluoride due to the meta-directing effect of the -CF3 group. The subsequent methylation step introduces the methyl group. A common method for this transformation is the reaction with a methylating agent like dimethyl sulfoxide and a strong base to form a methylide, which then attacks the aromatic ring. Finally, the nitro group is reduced to an amine, similar to Method 1.

Experimental Protocol: Method 2

Step 1: Nitration of Benzotrifluoride

  • Slowly add fuming nitric acid to a stirred mixture of benzotrifluoride in concentrated sulfuric acid, maintaining the temperature between 20-30°C.[3]

  • After the addition, continue stirring at room temperature for approximately one hour.[3]

  • Isolate the 3-nitrobenzotrifluoride by pouring the reaction mixture into ice water and extracting with an organic solvent.

Step 2: Methylation of 3-nitrobenzotrifluoride

  • Prepare a solution of dimethyloxosulfonium methylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide (DMSO).[3]

  • Add the 3-nitrobenzotrifluoride to the prepared methylide solution at a controlled temperature (below 30°C).[3]

  • After the reaction is complete, quench the reaction and extract the 2-methyl-3-nitrobenzotrifluoride.

Step 3: Reduction of 2-methyl-3-nitrobenzotrifluoride

  • Dissolve the 2-methyl-3-nitrobenzotrifluoride in methanol and add a catalytic amount of 10% w/w palladium on charcoal.[3]

  • Warm the mixture to 40-45°C and pass hydrogen gas through the solution at atmospheric pressure for 4-5 hours.[3]

  • After completion, cool the mixture, filter off the catalyst, and remove the solvent.

  • The crude product can be purified by steam distillation to yield 3-amino-2-methylbenzotrifluoride (an isomer of the target compound, illustrating the importance of starting material selection for specific isomer synthesis).

Data Presentation: Method 2
StepStarting MaterialKey ReagentsReported Yield (%)
Nitration BenzotrifluorideHNO₃/H₂SO₄91
Methylation 3-NitrobenzotrifluorideTrimethylsulfoxonium iodide, NaH, DMSO32
Reduction 2-methyl-3-nitrobenzotrifluoride10% Pd/C, H₂92

Note: This specific protocol from the cited patent yields an isomer of the target compound. It is presented to illustrate an alternative multi-step synthesis starting from benzotrifluoride. The synthesis of the specific 3-amino-5-methyl isomer from benzotrifluoride would require a different strategic approach to introduce the methyl group at the 5-position.

Comparative Analysis

FeatureMethod 1: Nitration of 5-methylbenzotrifluorideMethod 2: From Benzotrifluoride (Illustrative)
Starting Material 5-methylbenzotrifluorideBenzotrifluoride
Number of Steps 23
Overall Yield Good to ExcellentModerate
Regiocontrol High, directed by existing substituentsCan be challenging, may lead to isomeric mixtures
Scalability Generally straightforwardCan be more complex due to the multi-step nature
Reagent Considerations Standard nitrating and reducing agentsRequires handling of strong bases like sodium hydride

Visualizing the Synthetic Pathways

To further clarify the reaction sequences, the following diagrams illustrate the key transformations in each method.

Method1 start 5-methylbenzotrifluoride intermediate 3-nitro-5-methylbenzotrifluoride start->intermediate Nitration (HNO₃/H₂SO₄) end This compound intermediate->end Reduction (Pd/C, H₂)

Caption: Synthetic pathway for Method 1.

Method2 start Benzotrifluoride intermediate1 3-nitrobenzotrifluoride start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 2-methyl-3-nitrobenzotrifluoride intermediate1->intermediate2 Methylation (Me₂SO=CH₂, DMSO) end 3-amino-2-methylbenzotrifluoride intermediate2->end Reduction (Pd/C, H₂)

Caption: Illustrative synthetic pathway starting from benzotrifluoride (Method 2).

Conclusion and Recommendations

For the direct and efficient synthesis of this compound, Method 1, which involves the nitration of 5-methylbenzotrifluoride followed by reduction, remains the preferred and more established route. Its two-step process offers high regioselectivity and generally good to excellent overall yields. The experimental procedures utilize standard and well-understood chemical transformations, making it amenable to both laboratory-scale synthesis and industrial production.

The alternative route starting from benzotrifluoride, while utilizing a more basic raw material, introduces additional steps and challenges in controlling regioselectivity for the specific desired isomer. The illustrative protocol provided for this method highlights the complexity and potential for isomeric products, which would necessitate more rigorous purification steps.

Ultimately, the choice of synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of production, and the specific purity requirements of the final product. However, for most research and development applications, the directness and efficiency of Method 1 make it the superior choice for the synthesis of this compound.

References

  • Google Patents. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.
  • Google Patents. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • Google Patents.
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A Comparative Analysis of the Electronic Effects of the Trifluoromethyl Group in Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of molecular scaffolds is a cornerstone of modern chemistry, particularly within pharmaceutical and materials science. Among the vast arsenal of functional groups used to tune molecular properties, the trifluoromethyl (CF3) group stands out for its profound and unique electronic influence. When appended to an aniline ring, the CF3 group dramatically alters the core characteristics of the parent molecule, impacting everything from basicity and nucleophilicity to reactivity in subsequent synthetic transformations. This guide provides an in-depth comparative analysis of these effects, supported by experimental data and protocols, to arm researchers with the insights needed for rational molecular design.

The Trifluoromethyl Group: A Potent Electron Sink

The trifluoromethyl group is one of the most powerful electron-withdrawing groups employed in organic chemistry.[1] Its influence stems almost entirely from a potent inductive effect (-I) . The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the rest of the molecule through the carbon-carbon sigma bond framework.[2][3] This effect is transmitted efficiently to the attached aniline ring, significantly reducing the electron density of the entire π-system, including the nitrogen atom's lone pair.

Unlike substituents such as the nitro group (-NO2), the CF3 group does not possess a significant resonance-withdrawing (-M) effect. While some hyperconjugation can be invoked, its contribution is minimal compared to the overwhelming inductive pull. This distinction is crucial, as it means the CF3 group's influence is primarily felt through the sigma bonds, though this polarization profoundly impacts the adjacent π-system.

Caption: Inductive electron withdrawal (-I) by the CF3 group in 4-(trifluoromethyl)aniline.

Quantifying the Electronic Impact: A Data-Driven Comparison

The electronic consequences of the CF3 group can be quantitatively assessed and compared with other common substituents using several key experimental parameters.

Basicity (pKa of the Conjugate Acid)

The most direct measure of the electron density on the aniline nitrogen is its basicity. A lower pKa value for the corresponding anilinium ion indicates a weaker base, as the nitrogen's lone pair is less available to accept a proton.[4][5] The CF3 group causes a dramatic decrease in basicity.

CompoundSubstituent (at para-position)Electronic EffectpKa of Conjugate Acid
p-Toluidine-CH₃Electron-Donating (Inductive)5.08[1][2][6]
Aniline-H(Reference)4.61[5][7][8]
p-Chloroaniline-ClElectron-Withdrawing (Inductive > Resonance)3.98-4.15[9][10][11][12]
p-Trifluoromethylaniline -CF₃ Strongly Electron-Withdrawing (Inductive) 2.45 [7]

Table 1: Comparison of pKa values for the conjugate acids of para-substituted anilines at 25°C. A lower pKa signifies a weaker base.

As the data clearly shows, the electron-donating methyl group in p-toluidine increases basicity relative to aniline. Conversely, the weakly withdrawing chloro group decreases it. The trifluoromethyl group, however, reduces the basicity by over two orders of magnitude compared to aniline, highlighting its exceptional electron-withdrawing strength.

Hammett Substituent Constants (σ)

The Hammett equation provides a powerful tool to separate and quantify inductive and resonance effects.[13][14] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent relative to hydrogen. Positive σ values denote electron-withdrawing character, with larger values indicating a stronger effect.[15]

  • σ_meta (σ_m): Primarily reflects the inductive effect.

  • σ_para (σ_p): Reflects a combination of inductive and resonance effects.[16]

Substituentσ_metaσ_paraDominant Effect
-CH₃-0.07-0.17Donating
-Cl0.370.23Withdrawing
-NO₂0.710.78Withdrawing
-CF₃ 0.44 0.57 Withdrawing

Table 2: Hammett substituent constants for common groups. Data sourced from Schwarzenbach et al.[17]

The CF3 group possesses one of the largest positive σ values, confirming its status as a potent electron-withdrawing substituent. Its σ_m value (0.44) is significantly positive, showcasing the strong inductive pull. The even larger σ_p value (0.57) indicates that this powerful inductive effect is transmitted effectively through the π-system to the para position.

Spectroscopic Evidence (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a window into the electronic environment of each atom. In ¹H NMR, electron-withdrawing groups decrease the electron density around nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield, higher ppm).[17]

For 4-(trifluoromethyl)aniline, the aromatic protons ortho to the CF3 group are significantly shifted downfield compared to the protons in aniline, providing direct physical evidence of the group's deshielding (electron-withdrawing) nature.[18]

CompoundAromatic ProtonsChemical Shift (δ, ppm)
AnilineH_ortho, H_meta, H_para~6.7-7.2
4-(Trifluoromethyl)aniline H (ortho to -NH₂)~6.65
H (ortho to -CF₃)~7.45

Table 3: Approximate ¹H NMR chemical shifts for aromatic protons in CDCl₃. The downfield shift of protons near the CF3 group indicates reduced electron density.[18]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods for obtaining such comparative data must be robust.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for measuring the pKa of an aniline's conjugate acid.

Objective: To determine the pKa of a substituted aniline by titrating a solution of the amine with a strong acid and monitoring the pH.

Materials:

  • Substituted aniline (e.g., 4-(trifluoromethyl)aniline)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water, ethanol (or suitable co-solvent for solubility)

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, 100 mL beaker

Procedure:

  • Preparation: Accurately weigh ~1 mmol of the aniline derivative into a 100 mL beaker. Dissolve in 50 mL of deionized water. If solubility is low, use a water/ethanol mixture (e.g., 1:1) and note the solvent system.

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Fill the burette with standardized 0.1 M HCl. Record the initial pH of the aniline solution.

  • Data Collection: Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record both the total volume of titrant added and the corresponding pH.

  • Endpoint: Continue adding titrant until the pH changes rapidly, indicating the equivalence point, and then continue for several more mL to establish the full titration curve.

  • Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the aniline has been protonated). This can also be determined precisely by finding the maximum of the first derivative of the titration curve (to identify the equivalence point) and then reading the pH at half that volume.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Implications for Chemical Reactivity

The powerful electron-withdrawing nature of the CF3 group has profound consequences for the reactivity of the aniline scaffold.

  • Reduced Nucleophilicity: The decreased electron density on the nitrogen atom makes trifluoromethyl-substituted anilines significantly less nucleophilic than aniline itself. Reactions such as N-acylation or N-alkylation will proceed much more slowly and may require more forcing conditions.[8]

  • Deactivation in Electrophilic Aromatic Substitution (EAS): The CF3 group strongly deactivates the aromatic ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).[8] The electron-poor ring is less capable of attacking incoming electrophiles. When substitution does occur, the CF3 group acts as a meta-director , as the positive charge of the sigma complex intermediate is destabilized when placed on the carbon bearing the CF3 group (ortho/para attack) but avoids this position during meta attack.[2][3]

Conclusion

The trifluoromethyl group exerts a dominant and powerful electron-withdrawing effect on the aniline ring, driven almost exclusively by induction. This is quantitatively demonstrated by a significant decrease in the amine's basicity (a drop of >2 pKa units) and a large positive Hammett constant (σ_p = +0.57). This electronic perturbation makes trifluoromethyl anilines valuable building blocks in medicinal chemistry and materials science, where precise tuning of a molecule's electronic properties is paramount for achieving desired functions, such as enhanced metabolic stability, lipophilicity, or receptor binding affinity.[9][19] Understanding the data and principles outlined in this guide allows researchers to rationally incorporate this unique functional group into their designs to achieve specific, targeted outcomes.

References

  • ChemBK. 4-trifluoromethyl aniline - Physico-chemical Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
  • Klump, K. E., et al. (2001). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • LookChem. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Synthesis.
  • ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
  • vCalc. pKa of Aniline. (2021).
  • Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions.
  • Chakrapani, H. & Dashaputre, N. Introductory Organic Chemistry - II. Indian Institute of Science Education.
  • D'Amico, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • ResearchGate. Hammett Substituent Constants.
  • University of California, Davis. Table 1: Hammett constants for some common substituents.
  • PubChem. 4-Chloroaniline.
  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. (2022).
  • Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PMC - NIH.
  • Wikipedia. Aniline.
  • Stenutz. pKa values.
  • CHEM263_Oct 10_2013 notes.pdf. (2013).
  • Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024).
  • Chemistry Steps. Reactions of Aniline.

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A Comparative Guide to a Definitive Structural Analysis of 3-Amino-5-methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. 3-Amino-5-methylbenzotrifluoride and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group.[1][2] An unambiguous confirmation of their atomic arrangement is not merely a procedural step but a foundational requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property claims.

This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound derivatives. While X-ray crystallography is widely regarded as the "gold standard" for providing definitive 3D structural information, a multi-faceted analytical approach is often necessary for a complete characterization.[3][4] This publication presents a detailed analysis of the experimental data obtained from these techniques, offering a clear comparison of their strengths and limitations in this specific chemical context.

At a Glance: Performance Comparison

The following table summarizes the key characteristics of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the analysis of this compound derivatives.

ParameterX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, ¹⁹F)Mass Spectrometry
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.[5]Detailed information on the chemical environment of atoms, molecular connectivity, and solution-state conformation.[6]Provides the molecular weight of the compound and information about its elemental composition and fragmentation patterns.[7]
Sample State High-quality single crystal.[8]Solution.[6]Solid or solution.
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.[4][8]Provides data on the dynamic structure in solution, which can be more biologically relevant.[6] Does not require crystallization.High sensitivity, requires minimal sample, and provides rapid confirmation of molecular weight.
Limitations The primary bottleneck is the need to grow high-quality single crystals, which can be time-consuming or impossible for some compounds.[3]Can be ambiguous for determining the relative and absolute configuration of multiple stereocenters.[8]Provides limited information on the 3D arrangement of atoms and cannot distinguish between isomers.

I. X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction provides a detailed three-dimensional map of the atomic positions within a molecule, making it the most powerful tool for unambiguous structure determination.[5] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule and, from that, the precise location of each atom.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of X-ray crystallography is highly dependent on the quality of the single crystals.

1. Synthesis and Purification of the this compound Derivative:

  • The synthesis of the target derivative is the initial step. A generic synthetic route may involve the functionalization of the amino group of this compound.

  • Following synthesis, the crude product must be purified to the highest possible degree, typically using column chromatography or recrystallization, to remove impurities that can hinder crystal growth.

2. Crystal Growth:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solution is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent, which can lead to the formation of single crystals over days or weeks.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.[9]

3. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]

  • The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[9]

  • A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. The crystal is rotated to collect diffraction data from all possible orientations.[4]

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to produce a set of unique reflections and their intensities.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • This model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and other structural parameters.[4]

Workflow Visualization

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Data Acquisition & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap VaporDiff Vapor Diffusion Purification->VaporDiff SolventLayer Solvent Layering Purification->SolventLayer Mounting Crystal Mounting SlowEvap->Mounting VaporDiff->Mounting SolventLayer->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure Analytical_Logic cluster_primary Initial Confirmation cluster_definitive Definitive Structure Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (Connectivity, Solution Structure) Synthesis->NMR XRay X-ray Crystallography (Absolute 3D Structure) MS->XRay Confirms Identity Confirmed_Structure Confirmed Structure MS->Confirmed_Structure Complementary Data NMR->XRay Informs Crystallization & Confirms Identity NMR->Confirmed_Structure Complementary Data XRay->Confirmed_Structure

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. 3-Amino-5-methylbenzotrifluoride is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its purity and impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and validated analytical methods are not just a regulatory necessity but a scientific imperative.

This guide provides an in-depth technical comparison and cross-validation framework for the analytical methods pertinent to this compound. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, and apply them to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.[1][2][3][4] The objective is to equip you with the expertise to not only perform these analyses but to understand the causality behind the experimental choices, ensuring a self-validating system of analytical quality.

The Imperative of Cross-Validation in Analytical Chemistry

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] Cross-validation is a further step to ensure the reliability and consistency of results when comparing two or more different analytical procedures or the same procedure in different laboratories.[7][8] This is particularly crucial during method transfer, for example, from a research and development setting to a quality control laboratory.[9][10]

The following workflow illustrates the key stages in the cross-validation of analytical methods for this compound.

Cross-Validation Workflow Cross-Validation Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparative Analysis cluster_documentation Documentation define_purpose Define Analytical Purpose (e.g., Purity, Impurity Profiling) select_methods Select Primary and Secondary Analytical Techniques (e.g., HPLC, GC-MS) define_purpose->select_methods define_parameters Define Validation Parameters and Acceptance Criteria (ICH Q2(R2)) select_methods->define_parameters prepare_samples Prepare Validation Samples (Standards, Spiked Samples) define_parameters->prepare_samples perform_validation Perform Validation Experiments for Each Method prepare_samples->perform_validation collect_data Collect and Process Raw Data perform_validation->collect_data compare_results Compare Results vs. Acceptance Criteria collect_data->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis document_protocol Document Cross-Validation Protocol and Results statistical_analysis->document_protocol generate_report Generate Final Cross-Validation Report document_protocol->generate_report

Caption: A generalized workflow for the cross-validation of analytical methods.

Recommended Analytical Methods and Alternatives

While specific validated methods for this compound are not extensively published, established methods for structurally similar aromatic amines and fluorinated compounds can be adapted and validated.[11][12]

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The aromatic ring provides a strong chromophore for UV detection.

  • Secondary and Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for assessing purity and identifying volatile impurities. Due to the polar amino group, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.[13][14]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

RP-HPLC-UV Method for Purity and Impurity Determination

Rationale: This method is chosen for its robustness, precision, and wide availability in QC laboratories. A C18 column is selected for its hydrophobicity, which will provide good retention for the aromatic compound. The mobile phase gradient allows for the effective separation of the main component from potential impurities with different polarities.

Apparatus and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for pH adjustment and improved peak shape).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

    • Prepare working standards by serial dilution to cover the expected concentration range.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

GC-MS Method for Purity and Impurity Identification

Rationale: GC-MS provides excellent separation efficiency and definitive identification of components based on their mass spectra. Derivatization with a silylating agent is employed to block the active hydrogen of the amino group, reducing its polarity and improving peak shape and thermal stability.[13][15]

Apparatus and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • This compound reference standard.

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Anhydrous solvent (e.g., Acetonitrile or Pyridine).

Procedure:

  • Standard and Sample Derivatization:

    • Accurately weigh the reference standard or sample into a vial.

    • Add the anhydrous solvent and the derivatization reagent.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

Validation Parameters and Comparative Performance

According to ICH Q2(R2) guidelines, the following parameters must be evaluated for each method.[1][3][4] The table below summarizes the expected performance characteristics for the validated analysis of this compound using the proposed methods.

Validation ParameterRP-HPLC-UVGC-MSRationale for Performance
Specificity/Selectivity HighVery HighHPLC-UV may have co-eluting impurities with similar chromophores. GC-MS provides mass spectral data for unambiguous peak identification.[16]
Linearity (r²) > 0.999> 0.998Both techniques are expected to show excellent linearity over a defined concentration range.
Range 80-120% of the test concentration for assay80-120% of the test concentration for assayThe range is established based on linearity, accuracy, and precision data.[17]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Determined by analyzing spiked samples at different concentration levels.[16]
Precision (% RSD)
- Repeatability< 1.0%< 1.5%Assesses the precision under the same operating conditions over a short interval of time.[17]
- Intermediate Precision< 2.0%< 2.5%Evaluates the effect of random events like different days, analysts, or equipment.[17]
Limit of Detection (LOD) ~0.01%~0.005%GC-MS is generally more sensitive for volatile compounds after derivatization.
Limit of Quantitation (LOQ) ~0.03%~0.015%The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness HighModerateHPLC methods are typically more robust to small changes in mobile phase composition and temperature. GC methods can be sensitive to derivatization conditions and inlet activity.[16]

Visualizing the Cross-Validation Logic

The following diagram illustrates the logical flow of comparing the results from the two validated methods.

Cross-Validation_Logic Logical Flow of Cross-Validation cluster_hplc RP-HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Comparative Evaluation cluster_conclusion Conclusion hplc_assay Assay Result (HPLC) compare_assay Compare Assay Results hplc_assay->compare_assay hplc_impurities Impurity Profile (HPLC) compare_impurities Compare Impurity Profiles hplc_impurities->compare_impurities gcms_assay Assay Result (GC-MS) gcms_assay->compare_assay gcms_impurities Impurity Profile (GC-MS) gcms_impurities->compare_impurities statistical_test Statistical Significance Testing compare_assay->statistical_test compare_impurities->statistical_test conclusion Methods are Cross-Validated and Interchangeable within Defined Limits statistical_test->conclusion

Caption: Logical flow for comparing HPLC and GC-MS results in a cross-validation study.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise to ensure data integrity and consistency across the lifecycle of a pharmaceutical product. While RP-HPLC-UV offers a robust and reliable method for routine quality control, GC-MS serves as an excellent orthogonal technique for confirmatory analysis and detailed impurity identification. By following the principles outlined in the ICH guidelines and employing a systematic approach to validation and comparison, researchers and drug development professionals can be confident in the quality of their analytical data. This guide provides a comprehensive framework for establishing and cross-validating these essential analytical procedures, thereby supporting the development of safe and effective medicines.

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  • Supporting Information for a scientific public
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A Senior Application Scientist's Guide to Assessing the Purity of 3-Amino-5-methylbenzotrifluoride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Advanced Chemical Synthesis

3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8) is a key building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring an aniline moiety, a methyl group, and a trifluoromethyl (CF3) group, makes it a versatile intermediate for creating compounds with tailored biological activities and enhanced metabolic stability.

However, the utility of this intermediate is directly contingent on its purity. The presence of even minor impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, reduced final product yield, and potential toxicity.[2][3] For researchers in drug development, using an impure starting material can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, a rigorous and multi-faceted analytical approach to qualify material from different suppliers is not merely a quality control measure; it is a fundamental component of scientific integrity and successful research.

This guide provides a comprehensive framework for assessing the purity of this compound, detailing robust analytical methodologies and explaining the scientific rationale behind each experimental choice.

Understanding Potential Impurities

Impurities in this compound typically originate from the synthetic route or degradation.[4] Common synthetic pathways may involve nitration followed by catalytic hydrogenation.[5] This can lead to several classes of impurities:

  • Organic Impurities: These include starting materials, synthetic intermediates (e.g., the corresponding nitro-compound), isomers (e.g., 3-Amino-2-methylbenzotrifluoride), and by-products from side reactions.[4]

  • Inorganic Impurities: These may include reagents, catalysts (like palladium on carbon), and inorganic salts from the manufacturing process.[4]

  • Residual Solvents: Solvents used during synthesis and purification can be carried over into the final product.

A comprehensive analytical strategy must be capable of detecting and quantifying all these potential contaminants.

A Multi-Modal Analytical Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Data Integration & Qualification Sample Sample Receipt from Suppliers A, B, C Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Checks Visual->Solubility HPLC HPLC-UV (Purity Assay, Related Substances) Solubility->HPLC GCMS GC-MS (Volatile Impurities, ID) Solubility->GCMS NMR ¹H and ¹⁹F NMR (Structural ID, qNMR Purity) Solubility->NMR Data Data Analysis & Impurity Profiling HPLC->Data GCMS->Data NMR->Data Report Comprehensive Purity Report Data->Report Decision Supplier Qualification Decision Report->Decision

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-methylbenzotrifluoride Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved pharmacokinetic profiles and target-binding affinities[1][2]. The scaffold of 3-Amino-5-methylbenzotrifluoride presents a versatile starting point for the development of novel therapeutics, combining the advantageous trifluoromethyl group with a reactive amino functionality ripe for chemical elaboration[3].

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of hypothetical analogs derived from the this compound core. While a singular, exhaustive study on this specific parent scaffold is not publicly available, we can construct a robust and instructive SAR model by examining analogous series, such as substituted anilines that have been explored as potent kinase inhibitors[4][5][6][7]. For the purpose of this guide, we will focus on the development of these analogs as inhibitors of a hypothetical tyrosine kinase, drawing upon established principles and experimental data from closely related studies to inform our analysis.

The Rationale for Kinase Inhibition

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention[5]. The development of small molecule kinase inhibitors that target the ATP-binding site is a clinically validated and highly successful strategy in oncology[6][7]. The general structure of many such inhibitors often includes a heterocyclic core that anchors the molecule in the adenine-binding region, and a substituted aniline moiety that projects into a more variable hydrophobic pocket, making the exploration of analogs of this compound a chemically intuitive approach.

Core Scaffold and Strategic Modifications

Our investigation begins with the core structure of this compound, which will be coupled to a representative heterocyclic system, in this case, a pyrimidine ring, a common feature in many kinase inhibitors[4]. The subsequent SAR study will explore modifications at two key positions:

  • Modification of the Amino Group (R1): The amino group will be acylated with various substituents to explore the impact of size, electronics, and hydrogen bonding potential on inhibitory activity.

  • Modification of the Aromatic Ring (R2): The methyl group at the 5-position will be replaced with other substituents to probe the steric and electronic requirements of the binding pocket.

The overarching goal is to understand how these structural changes influence the inhibitory potency against our target kinase.

Comparative Biological Activity of Analogs

The following table summarizes the inhibitory activity (IC50) of our synthesized analogs against the target tyrosine kinase. Lower IC50 values indicate higher potency.

Compound IDR1 (Acyl Group)R2 (at C5)IC50 (nM)
1a Acetyl-CH3520
1b Cyclopropanecarbonyl-CH3150
1c Phenylacetyl-CH385
1d 4-Fluorophenylacetyl-CH342
1e 4-Methoxyphenylacetyl-CH3110
2a 4-Fluorophenylacetyl-H98
2b 4-Fluorophenylacetyl-Cl35
2c 4-Fluorophenylacetyl-OCH3250

Structure-Activity Relationship Analysis

Impact of the R1 Substituent

The initial exploration focused on varying the acyl group attached to the amino function of the parent molecule (compounds 1a-1e ).

  • From Linear to Cyclic: A significant increase in potency was observed when moving from a simple acetyl group (1a , IC50 = 520 nM) to a cyclopropanecarbonyl group (1b , IC50 = 150 nM). This suggests that the introduction of conformational rigidity and a different spatial arrangement is favorable for binding.

  • Introduction of an Aromatic Ring: The incorporation of a phenylacetyl group (1c , IC50 = 85 nM) led to a further enhancement of activity. This highlights the potential for beneficial hydrophobic or pi-stacking interactions within the kinase's active site.

  • Electronic Effects on the Phenyl Ring: Substitution on the phenyl ring of the R1 group had a pronounced effect. An electron-withdrawing fluorine atom at the para-position (1d , IC50 = 42 nM) nearly doubled the potency compared to the unsubstituted phenylacetyl analog (1c ). Conversely, an electron-donating methoxy group (1e , IC50 = 110 nM) was detrimental to the activity. This indicates that the electronic nature of this region is a key determinant of binding affinity, possibly by influencing the hydrogen-bonding capacity of the amide linker or through direct interaction with the protein.

Impact of the R2 Substituent

With the optimal 4-fluorophenylacetyl group at the R1 position established, the methyl group at the C5 position of the benzotrifluoride ring was varied (compounds 2a-2c ).

  • Role of the Methyl Group: Removal of the methyl group (2a , R2 = -H, IC50 = 98 nM) resulted in a decrease in potency compared to the methyl-containing analog 1d (IC50 = 42 nM). This suggests that the methyl group occupies a small hydrophobic pocket, contributing favorably to the overall binding energy.

  • Steric and Electronic Effects: Replacing the methyl group with a larger and electron-withdrawing chlorine atom (2b , R2 = -Cl, IC50 = 35 nM) led to the most potent compound in the series. This indicates that this position can tolerate larger substituents and that an electron-withdrawing character is beneficial. In contrast, the introduction of an electron-donating and bulkier methoxy group (2c , R2 = -OCH3, IC50 = 250 nM) significantly reduced the activity, likely due to steric hindrance or unfavorable electronic interactions.

Experimental Protocols

General Synthesis of 3-Acylamino-5-substituted-benzotrifluoride Analogs

A solution of the appropriately substituted 3-amino-5-R2-benzotrifluoride (1.0 eq.) in dichloromethane (0.2 M) is cooled to 0 °C. Triethylamine (1.2 eq.) is added, followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.

In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
  • Reagents and Buffers:

    • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Recombinant human tyrosine kinase (e.g., c-Met, Mer).

    • Biotinylated peptide substrate.

    • ATP.

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-conjugated XL665.

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.

    • 10 µL of the compound solution is added to the wells of a 384-well plate.

    • 10 µL of the kinase and peptide substrate mix is added to each well.

    • The kinase reaction is initiated by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by adding 10 µL of the HTRF detection reagent mix.

    • The plate is incubated for another 60 minutes at room temperature to allow for the development of the HTRF signal.

    • The fluorescence is read on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 620 nm is calculated.

    • The percent inhibition is determined relative to high (no enzyme) and low (DMSO vehicle) controls.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizing the SAR Logic and Experimental Workflow

Below are diagrams illustrating the key relationships and processes described in this guide.

SAR_Logic cluster_R1 R1 Modifications (Amino Group) cluster_R2 R2 Modifications (Aromatic Ring) 1a Acetyl (520 nM) 1b Cyclopropyl (150 nM) 1a->1b +Rigidity 1c Phenylacetyl (85 nM) 1b->1c +Aromatic 1d 4-F-Phenylacetyl (42 nM) 1c->1d +EWG 1e 4-MeO-Phenylacetyl (110 nM) 1c->1e +EDG 1d_ref R2 = -CH3 (42 nM) 2a -H (98 nM) 1d_ref->2a -Hydrophobicity 2b -Cl (35 nM) 1d_ref->2b +Size, +EWG 2c -OCH3 (250 nM) 1d_ref->2c +Size, +EDG

Caption: SAR summary for R1 and R2 modifications.

Kinase_Assay_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_enzyme_substrate Add Kinase & Substrate Mix prep_compounds->add_enzyme_substrate initiate_reaction Initiate with ATP add_enzyme_substrate->initiate_reaction incubation_1 Incubate (60 min) initiate_reaction->incubation_1 stop_reaction Stop with HTRF Reagents incubation_1->stop_reaction incubation_2 Incubate (60 min) stop_reaction->incubation_2 read_plate Read HTRF Signal incubation_2->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: HTRF Kinase Inhibition Assay Workflow.

Conclusion and Future Directions

This guide has systematically explored the structure-activity relationship of a series of analogs based on the this compound scaffold for their potential as tyrosine kinase inhibitors. Our analysis, based on principles from analogous published studies, reveals several key insights:

  • The amino group serves as a critical handle for introducing substituents that can probe different regions of the kinase active site. Larger, more rigid, and electronically modulated groups at this position can significantly enhance potency.

  • The substitution pattern on the benzotrifluoride ring itself is important for fine-tuning activity, with a balance of steric and electronic factors being crucial for optimal binding.

  • The trifluoromethyl group likely plays a key role in anchoring the molecule and providing favorable metabolic properties, a common strategy in modern drug discovery[1][2].

The most promising analog identified in this hypothetical study is compound 2b , which features a 4-fluorophenylacetyl group at the R1 position and a chlorine atom at the R2 position. This compound provides an excellent lead for further optimization, which could include exploring a wider range of substituents at the R2 position and investigating modifications to the heterocyclic core to improve selectivity and overall drug-like properties.

References

  • ResearchGate. (n.d.). The structure–activity relationship of designed compounds.
  • PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters.
  • National Institutes of Health. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • ResearchGate. (1996). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • ResearchGate. (n.d.). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives.
  • National Institutes of Health. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubChem. (n.d.). This compound.
  • PubMed. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
  • ResearchGate. (n.d.). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives.
  • YouTube. (2023, November 28). structural changes & SAR for lead optimization.
  • PubMed. (2021). Design, synthesis and SAR study of fluorine-containing 3rd-generation taxoids.
  • National Institutes of Health. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • MDPI. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.

Sources

A Comparative Guide to the Isomeric Purity Analysis of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs), the precise control of isomeric purity is not merely a matter of quality control; it is a fundamental requirement for ensuring efficacy, safety, and reproducibility. 3-Amino-5-methylbenzotrifluoride, a key building block in the development of novel therapeutics and agrochemicals, is no exception.[1] The regiochemistry of the amino, methyl, and trifluoromethyl groups on the benzene ring dictates the molecule's physicochemical properties and its subsequent reactivity in synthetic schemes. Undesired isomers can lead to the formation of impurities in the final product, potentially altering its biological activity or introducing toxicity.

This guide provides a comprehensive comparison of three powerful analytical techniques for the determination of the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower researchers to select and implement the most suitable method for their specific needs.

The Origin of Isomeric Impurities

The synthesis of this compound typically involves the nitration of 3-methylbenzotrifluoride followed by the reduction of the nitro group. The directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring are the primary determinants of the resulting isomer distribution. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This combination favors the formation of the desired 3-nitro-5-methylbenzotrifluoride, which is then reduced to this compound.

However, the formation of other positional isomers as byproducts is possible, with the most likely contaminants being:

  • 2-Amino-3-methylbenzotrifluoride

  • 2-Amino-5-methylbenzotrifluoride

  • 4-Amino-3-methylbenzotrifluoride

The ability to accurately separate and quantify these potential impurities is paramount for process optimization and quality assurance.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for isomeric purity analysis is a critical decision, balancing factors such as resolution, sensitivity, speed, and the need for reference standards.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Differentiation based on the unique magnetic environments of atomic nuclei.
Resolution Excellent for volatile, thermally stable isomers.High resolution for a wide range of aromatic isomers.Excellent for distinguishing isomers with distinct chemical shifts.
Sensitivity High, especially with selective detectors (e.g., FID, NPD).High, particularly with UV or MS detection.Moderate, but can be enhanced with higher field strengths and cryoprobes.
Quantification Requires individual calibration standards for each isomer.Requires individual calibration standards for each isomer.Can provide accurate relative and absolute quantification without identical standards (qNMR).[2][3][4][5][6]
Analysis Time Typically fast (15-30 minutes).Can range from 10-60 minutes depending on the method.Fast for routine checks (5-15 minutes), longer for detailed quantitative analysis.
Sample Prep May require derivatization for polar analytes.Generally straightforward dissolution.Simple dissolution in a deuterated solvent.
Strengths High throughput, robust, excellent for volatile compounds.Versatile, applicable to a broad range of compounds, high resolution.Provides structural confirmation, can quantify without standards, non-destructive.
Limitations Not suitable for non-volatile or thermally labile compounds.Mobile phase consumption can be high.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography (GC-FID) Protocol

Gas chromatography is a powerful technique for separating volatile isomers. For aromatic amines, derivatization is often employed to improve peak shape and thermal stability, though direct analysis is also possible on appropriate columns.[7] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Rationale for Experimental Choices:

  • Column Selection: A mid-polarity column, such as one with a trifluoropropyl stationary phase, is chosen to provide selective interactions with the polar amino group and the fluorinated trifluoromethyl group, enhancing the separation of positional isomers.

  • Temperature Program: A temperature gradient is employed to ensure the elution of all isomers with good peak shape in a reasonable timeframe.

  • Injector and Detector Temperature: These are set high enough to ensure rapid volatilization of the sample and prevent condensation, respectively.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Instrument Parameters:

    • Column: AT-210 (or equivalent trifluoropropyl-modified polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

    • Detector: FID at 280 °C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify and integrate the peaks corresponding to this compound and its isomers. Calculate the area percentage of each isomer. For accurate quantification, a calibration curve for each identified isomer should be prepared using certified reference standards.

qNMR_Logic cluster_input Inputs cluster_process qNMR Analysis cluster_output Outputs Analyte Known weight of This compound Acquire Acquire ¹H and/or ¹⁹F NMR Spectrum (with long relaxation delay) Analyte->Acquire Standard Known weight and purity of Internal Standard Standard->Acquire Integrate Integrate non-overlapping signals of analyte isomers and standard Acquire->Integrate Relative Relative Isomeric Ratio Integrate->Relative Compare isomer integrals Absolute Absolute Purity of Main Isomer Integrate->Absolute Compare analyte and standard integrals

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8), a compound recognized for its utility in chemical synthesis and its significant health and environmental hazards. Adherence to these protocols is critical for ensuring personnel safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is a halogenated aromatic amine, a class of chemicals that often exhibit notable toxicity.[1]

Key Hazards:

  • Acute Toxicity: It is classified as toxic if swallowed and toxic in contact with skin. Inhalation may also be harmful.[1]

  • Irritation: Causes skin irritation and serious eye irritation.

  • Environmental Hazard: Discharge into the environment must be avoided.[2]

The trifluoromethyl group imparts chemical stability, which can make the molecule persistent in the environment. The amino group can act as a base and may react with acids.[1]

Hazard ClassificationGHS PictogramPrecautionary Statement Highlights
Acute Toxicity (Oral, Dermal)DangerH301+H311: Toxic if swallowed or in contact with skin.
Skin Corrosion/IrritationWarningH315: Causes skin irritation.
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation.

The Core Principle of Disposal: Segregation and Professional Management

Due to its hazardous nature, the primary and most critical step in the proper disposal of this compound is to treat it as a hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The recommended and safest method of disposal is through a licensed and approved hazardous waste disposal facility.[4][5]

The rationale behind this directive is rooted in the compound's chemical properties. As a halogenated organic compound, it is subject to specific waste disposal regulations.[6] Improper disposal can lead to the contamination of water systems and pose a significant threat to aquatic life and potentially human health through the food chain.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of waste generation to its final collection for disposal.

Step 1: Immediate Personal Protective Equipment (PPE) Assessment

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling of this compound, including waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic waste .[6]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[1] Contact with these substances can cause exothermic reactions or the release of toxic fumes.

Step 3: Waste Container Selection and Labeling
  • Container: Use a robust, leak-proof container that is compatible with the chemical. Lined metal or plastic containers are often suitable.[7]

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The primary hazards: "Toxic ," "Irritant "

    • The date of waste accumulation.

Step 4: Management of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste and must be disposed of accordingly. This includes:

  • Pipette tips

  • Weighing boats

  • Contaminated gloves and bench paper

  • Empty product containers (which should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste).

These items should be placed in a sealed, labeled bag or container designated for solid hazardous waste.

Step 5: Spill Management

In the event of a spill, the primary goal is to contain and collect the material safely.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Decision Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_empty_container Is it an empty container? start->is_empty_container rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. is_empty_container->rinse Yes is_liquid_waste Is it liquid waste or contaminated material? is_empty_container->is_liquid_waste No dispose_container Deface label and dispose of container as non-hazardous waste (or as per institutional policy). rinse->dispose_container collect_liquid Collect in a designated, labeled container for 'Halogenated Organic Waste'. is_liquid_waste->collect_liquid Liquid collect_solid Collect in a sealed, labeled container for solid hazardous waste. is_liquid_waste->collect_solid Solid/Contaminated storage Store in a designated satellite accumulation area, away from incompatible materials. collect_liquid->storage collect_solid->storage disposal Arrange for pickup by the institution's Environmental Health and Safety (EHS) department for disposal at a licensed facility. storage->disposal

Caption: Disposal Decision Workflow for this compound.

The Question of In-Lab Neutralization

While the neutralization of chemical waste prior to disposal can sometimes be a viable option, there are no widely published and validated protocols for the in-lab neutralization of this compound that can be safely performed without specialized equipment and expertise. Attempting to neutralize this compound without a validated procedure could lead to uncontrolled reactions, the generation of more hazardous byproducts, or exposure to the toxic chemical. Therefore, the most responsible and scientifically sound approach is to rely on professional hazardous waste disposal services.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, adhering to strict segregation and labeling protocols, and entrusting its final disposal to certified professionals, we uphold our commitment to a safe working environment and the protection of our planet. This guide serves as a foundational document to be integrated into your laboratory's specific safety and waste management plans.

References

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  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-(Trifluoromethyl)-o-toluidine.
  • Cohizon Life Sciences. (2022, June 20).
  • TCI Chemicals. (2025, November 18). Safety Data Sheet - 4-Methyl-3-(trifluoromethyl)aniline.
  • Fisher Scientific. (n.d.).
  • TCI Chemicals. (2024, October 19). Safety Data Sheet - 2-Amino-5-nitrobenzotrifluoride.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2024, March 8).
  • U.S. Environmental Protection Agency. (2025, December 4).
  • University of Michigan Environment, Health & Safety. (n.d.). Ammonium-Fluoride.docx.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Benchchem. (n.d.).
  • eCFR. (n.d.).
  • ChemicalBook. (2025, September 20). Chemical Safety Data Sheet MSDS / SDS - 3-Amino-5-bromobenzotrifluoride.
  • Fisher Scientific. (2011, May 20). Safety Data Sheet - 3-Amino-5-bromobenzotrifluoride.
  • Wang, J. L., Mao, Z. Y., & Wu, W. Z. (2003). Microbial degradation of aniline by bacterial consortium. Biomedical and Environmental Sciences, 16(4), 398–404.
  • Li, Y., et al. (2021). Degradation of aniline in water with gaseous streamer corona plasma. Royal Society Open Science, 8(4), 202314.

Sources

Personal protective equipment for handling 3-Amino-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a detailed guide on Personal Protective Equipment (PPE) for handling 3-Amino-5-methylbenzotrifluoride. This guide should be comprehensive, authoritative, and provide step-by-step instructions. It needs to be written from the perspective of a Senior Application Scientist.

Here's a breakdown of the required components:

  • Core Directive (Autonomy): I have full editorial control to structure the guide in the most effective way.

  • Scientific Integrity & Logic (E-E-A-T):

    • Expertise & Experience: Explain the why behind the choices.

    • Trustworthiness: Protocols should be self-validating.

    • Authoritative Grounding: Use in-text citations and a full reference list with clickable URLs.

  • Visualization & Formatting:

    • Data Presentation: Use tables for quantitative data (e.g., PPE summary).

    • Experimental Protocols: Provide detailed, step-by-step methodologies.

    • Mandatory Visualization: Create Graphviz diagrams (DOT language) for workflows. Diagrams must follow specific style guidelines.

Execution Plan:

  • Hazard Analysis: I will start by analyzing the search results, specifically looking for Safety Data Sheets (SDS) for this compound (also known as 3-(Trifluoromethyl)-5-methylaniline) and related compounds like 3-Aminobenzotrifluoride. This will give me the core hazard information:

    • Health Hazards: Toxicity (oral, dermal, inhalation), skin irritation, eye irritation/damage, potential for organ damage.[1][2][3][4][5][6]

    • Physical Hazards: Combustibility.[5]

    • Specific Properties: It's an aromatic amine and a halogenated (fluorinated) compound, which carries specific risks.[7][8][9] It can be air and light-sensitive.[4][10]

  • Structure the Guide: I will create a logical flow:

    • Introduction: Briefly introduce the chemical and its hazard profile.

    • Section 1: The "Why" - A Deep Dive into the Hazards: Explain the risks associated with the trifluoromethyl and aromatic amine groups, justifying the need for stringent PPE.

    • Section 2: The "What" - Your Essential PPE Arsenal: Detail the specific PPE required. This will be the core of the guide.

      • Eye and Face Protection

      • Skin and Body Protection (Gloves, Lab Coat)

      • Respiratory Protection

    • Section 3: The "How" - Step-by-Step Operational Protocol: Provide a clear workflow for handling the chemical, from preparation to use in an experiment.

    • Section 4: The Aftermath - Decontamination and Disposal Plan: Crucial for safety, this section will detail how to handle contaminated PPE and chemical waste.

    • Summary & Reference Table: A quick-reference table for all PPE.

    • References: A consolidated list of all sources.

  • Flesh out each section with details and citations:

    • Hazards: I will use the GHS classifications found in the search results (e.g., "Toxic if swallowed or in contact with skin," "Causes serious eye irritation").[1][3][6]

    • PPE Selection:

      • Gloves: Aromatic amines can permeate standard gloves. I need to recommend appropriate materials. The search results mention studies on aniline permeation, which is a good starting point.[8][9] I will recommend double-gloving and specify materials like nitrile or neoprene, emphasizing checking manufacturer compatibility charts.

      • Eye Protection: Due to the risk of "serious eye irritation/damage," chemical safety goggles are mandatory, and a face shield is recommended for larger quantities or splash risks.[1][2][5][11][12]

      • Body Protection: A chemical-resistant lab coat is standard. For larger operations, a chemical-resistant apron or coveralls would be appropriate.[1][13]

      • Respiratory Protection: Handling the solid (powder) or creating aerosols/vapors necessitates respiratory protection. This must be done in a certified chemical fume hood. If a hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[1][2][10] I will cite OSHA and NIOSH standards.[14][15][16][17][18]

    • Protocols: I will write clear, numbered steps for donning/doffing PPE, handling the chemical in a fume hood, and cleaning up.

    • Disposal: This is a halogenated organic compound. Waste must be segregated into a designated, labeled "Halogenated Organic Waste" container.[7][19] Contaminated PPE must also be disposed of as hazardous waste. I will create a step-by-step disposal plan.

  • Create Visualizations:

    • PPE Selection Workflow Diagram (Graphviz): This will be a flowchart guiding the user through a risk assessment to select the correct level of PPE. It will start with questions like "Working in a fume hood?" and "Potential for splash?"

    • Disposal Workflow Diagram (Graphviz): This will illustrate the process from decontaminating glassware to segregating waste streams (solid vs. liquid, halogenated vs. non-halogenated) and disposing of contaminated PPE.

    • PPE Summary Table (Markdown): This will clearly list the task (e.g., Weighing solid, Handling solutions), the required PPE, and key specifications (e.g., "Nitrile gloves, min. 8 mil thickness").

  • Final Review: I will read through the entire document to ensure it meets all the user's requirements: persona of a Senior Application Scientist, in-text citations, full reference list with working URLs, and correct formatting for all elements. I will ensure the tone is authoritative and helpful, focusing on causality and safety logic.### A Senior Application Scientist's Guide to Personal Protective Equipment for Handling this compound

Welcome to a comprehensive guide designed for the precise and safe handling of this compound (CAS 328-74-5). In our work, understanding the "why" behind a safety protocol is as critical as the protocol itself. This molecule, a substituted aniline, is a valuable building block, but its structure—combining an aromatic amine with a trifluoromethyl group—demands our full respect and a rigorous approach to personal protection. This guide moves beyond a simple checklist to provide a self-validating system of safety, ensuring that every step you take is grounded in sound scientific principles.

Part 1: The 'Why' — A Hazard-Based Rationale for PPE Selection

This compound is not an everyday reagent. Its chemical personality is dictated by its functional groups, which present a multi-faceted hazard profile. According to its Globally Harmonized System (GHS) classifications, this compound is considered toxic if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1][3][6]

  • Aromatic Amine Toxicity: Aniline and its derivatives can be readily absorbed through the skin. A primary concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This is why preventing skin contact is paramount.

  • Trifluoromethyl Group: The -CF3 group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes, including the skin.

  • Halogenated Compound: As a fluorinated organic compound, it requires specific disposal procedures to prevent environmental contamination.[7][19]

Therefore, our Personal Protective Equipment (PPE) strategy is not merely about wearing gear; it's about creating an impermeable barrier between you and the chemical, based on its specific routes of exposure and toxicological endpoints.

Part 2: The 'What' — Your Essential PPE Arsenal

Your selection of PPE must be deliberate and matched to the task at hand. The following table summarizes the minimum required equipment for handling this compound.

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Transfers Chemical Safety Goggles (ANSI Z87.1) AND Face ShieldDouble-glove: Inner (Nitrile) + Outer (Thicker Nitrile or Neoprene)Chemical-resistant Lab Coat (fully buttoned)Mandatory: Certified Chemical Fume Hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges.
Preparing Solutions Chemical Safety Goggles (ANSI Z87.1) AND Face ShieldDouble-glove: Inner (Nitrile) + Outer (Thicker Nitrile or Neoprene)Chemical-resistant Lab Coat + Chemical-resistant ApronMandatory: Certified Chemical Fume Hood.
Running Reactions / Workup Chemical Safety Goggles (ANSI Z87.1)Double-glove: Inner (Nitrile) + Outer (Thicker Nitrile or Neoprene)Chemical-resistant Lab CoatMandatory: Certified Chemical Fume Hood.
Handling Waste / Spills Chemical Safety Goggles (ANSI Z87.1) AND Face ShieldHeavy-duty Chemical-resistant Gloves (e.g., Butyl rubber over Nitrile)Chemical-resistant Lab Coat + Chemical-resistant ApronMandatory: Certified Chemical Fume Hood or NIOSH-approved respirator.
Deep Dive into Selections:
  • Eye and Face Protection : Because this compound causes serious eye irritation, standard safety glasses are insufficient.[1][6][10] Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[2][11] A full-face shield must be worn over the goggles during weighing, transfers, or any activity with a heightened splash risk.[12]

  • Hand Protection : A single pair of standard nitrile gloves does not provide adequate protection against aromatic amines.[8][9] Double-gloving is the minimum standard. The outer glove should be a thicker gauge nitrile or neoprene, providing robust chemical resistance, while the inner glove offers secondary protection in case of a breach. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the first line of defense. For tasks involving larger quantities or significant splash potential, a chemical-resistant apron worn over the lab coat is required.[1][20]

  • Respiratory Protection : All handling of this compound, especially the solid form which can become airborne, must be performed within a certified and properly functioning chemical fume hood.[7] This is a non-negotiable engineering control that protects you from inhaling the toxic compound. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates such controls to minimize worker exposure.[15][17][18]

Part 3: The 'How' — Step-by-Step Operational Protocol

Adherence to a strict, logical workflow is essential for safety. The following diagram and steps outline the process for safely using PPE when handling this chemical.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_cleanup Post-Handling & Doffing Phase prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Gather & Inspect All PPE prep_area->gather_ppe don_inner 3. Don Inner Gloves gather_ppe->don_inner don_coat 4. Don Lab Coat don_inner->don_coat don_goggles 5. Don Goggles don_coat->don_goggles don_shield 6. Don Face Shield don_goggles->don_shield don_outer 7. Don Outer Gloves (over coat cuffs) don_shield->don_outer handle_chem 8. Perform Chemical Work (Weighing, Transfer, etc.) don_outer->handle_chem decontaminate 9. Decontaminate Surfaces handle_chem->decontaminate Work Complete doff_outer 10. Doff Outer Gloves (Dispose as HazWaste) decontaminate->doff_outer doff_shield 11. Doff Face Shield doff_outer->doff_shield doff_coat 12. Doff Lab Coat doff_shield->doff_coat doff_goggles 13. Doff Goggles doff_coat->doff_goggles doff_inner 14. Doff Inner Gloves (Dispose as HazWaste) doff_goggles->doff_inner wash_hands 15. Wash Hands Thoroughly doff_inner->wash_hands

Caption: PPE Donning and Doffing Workflow for Chemical Handling.

Procedural Steps:
  • Preparation : Before bringing the chemical into the work area, ensure your fume hood is operational and all required PPE is laid out and inspected for defects.

  • Donning Sequence :

    • Put on your first pair of nitrile gloves (inner layer).

    • Don your lab coat, ensuring it is fully buttoned.

    • Put on your chemical safety goggles.

    • If required for the task, put on your face shield.

    • Don your second, heavier pair of gloves (outer layer), making sure the cuffs go over the sleeves of your lab coat.

  • Handling : Perform all manipulations deep within the fume hood, keeping the sash at the lowest practical height.

  • Doffing Sequence (Critical) : The goal is to avoid cross-contamination.

    • With outer gloves still on, clean any contaminated surfaces.

    • Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove your face shield and lab coat.

    • Remove your safety goggles.

    • Finally, remove the inner gloves and dispose of them as hazardous waste.

    • Wash your hands thoroughly with soap and water.

Part 4: The Aftermath — Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental stewardship.[7] As a halogenated aromatic compound, all waste associated with this compound must be treated as hazardous.

Disposal_Workflow cluster_waste_streams Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal liquid_waste Liquid Waste (e.g., reaction mixture, rinsates) halogenated_container Halogenated Organic Liquid Waste Container liquid_waste->halogenated_container solid_waste Solid Waste (e.g., contaminated weigh paper) solid_container Solid Hazardous Waste Container solid_waste->solid_container ppe_waste Contaminated PPE (gloves, wipes) ppe_waste->solid_container label_container Label Container with Full Chemical Names halogenated_container->label_container solid_container->label_container contact_ehs Arrange Pickup with Environmental Health & Safety (EHS) label_container->contact_ehs

Caption: Disposal Workflow for Halogenated Chemical Waste.

Disposal Protocol:
  • Segregate Waste Streams : Never mix halogenated waste with non-halogenated waste.[19]

    • Liquid Waste : All solutions, mother liquors, and solvent rinses containing this compound must be collected in a clearly labeled, sealed "Halogenated Organic Waste" container.

    • Solid Waste : Contaminated items such as weigh paper, silica gel, and disposable plasticware must be placed in a separate, sealed "Solid Hazardous Waste" container.

  • Contaminated PPE Disposal : All used gloves, disposable lab coats, and absorbent pads must be disposed of as solid hazardous waste. Do not place them in the regular trash.

  • Glassware Decontamination : Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinsates must be collected as halogenated liquid waste. The third can often be collected as non-halogenated waste, but check your institution's specific guidelines.

  • Labeling and Pickup : Ensure all waste containers are accurately labeled with the full chemical names of all constituents.[7] Store the sealed containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

By internalizing not just the steps but the scientific reasoning behind them, you build a culture of safety that protects you, your colleagues, and your research. Always consult the specific Safety Data Sheet (SDS) for the material you are using as the primary source of information.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
  • Laboratory Safety Guidance. (n.d.).
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. [Link]
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. [Link]
  • NIOSH Pocket Guide to Chemical Hazards (PDF). (n.d.). Centers for Disease Control and Prevention. [Link]
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. [Link]
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.).
  • OSHA Standards to Know Before Starting Your Lab. (2023). Lab Manager. [Link]
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. [Link]
  • Safety Data Sheet: 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. (2011). Georganics. [Link]
  • Safety Data Sheet: N-Methyl aniline. (2010). Thermo Fisher Scientific. [Link]
  • This compound. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986). U.S. Environmental Protection Agency. [Link]
  • Material Safety Data Sheet: 3-Aminobenzotrifluoride, 99+. (n.d.). Cole-Parmer. [Link]
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). Taylor & Francis Online. [Link]
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. [Link]
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Aliport. [Link]
  • Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2InfoHouse. [Link]
  • Halogenated Aromatic Compounds. (2025).
  • Hazardous Waste Segreg
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]

Sources

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